molecular formula C16H28O2 B1264802 Tetradecadienyl acetate

Tetradecadienyl acetate

Cat. No.: B1264802
M. Wt: 252.39 g/mol
InChI Key: RJTJMEBWCASFKZ-SQIWNDBBSA-N
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Description

Tetradecadienyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C16H28O2 and its molecular weight is 252.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

[(1E,3E)-tetradeca-1,3-dienyl] acetate

InChI

InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h12-15H,3-11H2,1-2H3/b13-12+,15-14+

InChI Key

RJTJMEBWCASFKZ-SQIWNDBBSA-N

Isomeric SMILES

CCCCCCCCCC/C=C/C=C/OC(=O)C

Canonical SMILES

CCCCCCCCCCC=CC=COC(=O)C

Synonyms

(9Z, 11E)-tetradecadienyl acetate
tetradecadienyl acetate

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Isomers of Tetradecadienyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of tetradecadienyl acetate (B1210297), a group of unsaturated esters of significant interest in chemical ecology and pest management. Many of these isomers function as potent sex pheromones in various insect species, particularly within the order Lepidoptera. This document details their chemical properties, biological functions, and the experimental methodologies used for their study.

Overview of Tetradecadienyl Acetate Isomers

Tetradecadienyl acetates are C14 acetate esters containing two double bonds in the fourteen-carbon chain. The location and geometric configuration (Z or E) of these double bonds give rise to a wide array of isomers, each with potentially unique biological activity. The nomenclature specifies the positions of the double bonds and their stereochemistry, for example, (9Z,11E)-tetradecadienyl acetate.

These compounds are primarily known for their role as insect sex pheromones, chemical signals released by an organism to attract mates. The specificity of insect chemical communication often relies on precise blends of these isomers, where even minor components can significantly influence the behavioral response. Understanding the properties and bioactivity of each isomer is therefore crucial for the development of effective and species-specific pest control strategies, such as mating disruption and mass trapping.

Physicochemical and Biological Data of Key Isomers

The following tables summarize the available quantitative data for several behaviorally significant isomers of this compound. This information is critical for designing and interpreting experiments, as well as for developing formulations for field applications.

Table 1: Physicochemical Properties of Selected this compound Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Vapour Pressure (Pa at 20°C)LogP (Octanol/Water)
(9Z,11E)-Tetradecadienyl acetateC₁₆H₂₈O₂252.39~318[1]--4.803 (Calculated)[2]
(9Z,12E)-Tetradecadienyl acetateC₁₆H₂₈O₂252.39318[1]-46.7[1]0.18[1]>6.5[1]
(E,E)-9,11-Tetradecadienyl acetateC₁₆H₂₈O₂252.39378 (for Z,E isomer)--5.4 (Calculated)
(Z,Z)-9,11-Tetradecadienyl acetateC₁₆H₂₈O₂252.39---5.4 (Calculated)
(E,Z)-9,11-Tetradecadienyl acetateC₁₆H₂₈O₂252.39378.04 (est.)[3]--6.048 (est.)[3]
(Z,E)-3,5-Tetradecadienyl acetateC₁₆H₂₈O₂252.39----
(E,E)-3,5-Tetradecadienyl acetateC₁₆H₂₈O₂252.39----
(Z,E)-4,8-Tetradecadienyl acetateC₁₆H₂₈O₂252.39----
(Z,Z)-7,11-Tetradecadienyl acetateC₁₆H₂₈O₂252.39----
(Z,Z)-9,12-Tetradecadienyl acetateC₁₆H₂₈O₂252.39----
(E,Z)-9,12-Tetradecadienyl acetateC₁₆H₂₈O₂252.39----
(E)-11-Tetradecenyl acetateC₁₆H₃₀O₂254.41----
(Z)-9-Tetradecenyl acetateC₁₆H₃₀O₂254.41----

Table 2: Biological Activity of Selected this compound Isomers as Insect Pheromones

IsomerInsect SpeciesBiological Function
(9Z,11E)-Tetradecadienyl acetateSpodoptera littoralis, Spodoptera lituraMating attractant and inhibitor[4]
(9Z,12E)-Tetradecadienyl acetatePlodia interpunctella, Ephestia kuehniella, Cadra cautella, Spodoptera exiguaMating attractant/inhibitor[4]
(Z,E)-3,5-Tetradecadienyl acetatePrionoxystus robiniaeMating attractant[4]
(E,E)-3,5-Tetradecadienyl acetateAccosus centerensisMating attractant[4]
(Z,E)-4,8-Tetradecadienyl acetateBorkhausenia schefferellaMating attractant[4]
(Z,Z)-7,11-Tetradecadienyl acetateConistra vacciniiMating attractant[4]
(Z,Z)-9,12-Tetradecadienyl acetatePlodia interpunctellaMating inhibitor[4]
(E)-11-Tetradecenyl acetate & (Z)-11-Tetradecenyl acetateEuhyponomeutoides albithoracellusSex pheromone components[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification, synthesis, and bio-assaying of this compound isomers.

Pheromone Extraction and Analysis

Protocol 1: Solvent Extraction of Pheromone Glands

  • Gland Dissection: Anesthetize virgin female insects (typically 1-3 days old) by chilling them on ice. Under a stereomicroscope, carefully dissect the pheromone gland, which is usually located on the intersegmental membrane between the 8th and 9th abdominal segments.

  • Extraction: Immerse the dissected glands in a small volume (20-50 µL) of high-purity hexane (B92381) in a clean glass vial.

  • Incubation: Allow the extraction to proceed for 30 minutes at room temperature.

  • Concentration: Carefully remove the gland tissue. If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of a few microliters.

  • Storage: Store the extract at -20°C in a sealed vial until analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for initial separation. For better separation of geometric isomers, a more polar column (e.g., DB-23) can be used.[6]

  • GC Conditions:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 80°C for 1 min, then ramp at 10°C/min to 230°C and hold for 15 min.[7]

  • MS Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Scan Range: m/z 30-400.

  • Data Analysis: Compare the retention times and mass spectra of the peaks in the sample with those of synthetic standards and with mass spectral libraries (e.g., NIST).

Electrophysiological Bioassays

Protocol 3: Electroantennography (EAG)

  • Antenna Preparation: Anesthetize a male insect and excise an antenna at its base.

  • Electrode Placement: Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., insect Ringer's solution). The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the base.

  • Stimulus Delivery: A continuous stream of charcoal-filtered and humidified air is passed over the antenna. A puff of air containing a known concentration of the test isomer is introduced into the airstream.

  • Data Acquisition: The potential difference between the electrodes is amplified and recorded. A negative deflection in the baseline potential upon stimulus delivery indicates an EAG response.

Protocol 4: Gas Chromatography-Electroantennographic Detection (GC-EAD)

  • Instrumentation: A GC is equipped with an effluent splitter that directs a portion of the column effluent to the Flame Ionization Detector (FID) and the other portion to the EAD preparation.[8]

  • GC Conditions: As described in the GC-MS protocol.

  • EAD Setup: The GC effluent directed to the EAD is mixed with humidified air and passed over a mounted male insect antenna as described in the EAG protocol.

  • Data Acquisition: The FID signal and the EAG signal are recorded simultaneously. Peaks in the FID chromatogram that correspond in time to a depolarization in the EAG signal are considered biologically active.

Synthesis of this compound Isomers

Protocol 5: Stereoselective Synthesis of (9Z,11E)-Tetradecadienyl Acetate

This protocol is a generalized representation of a common synthetic route.

  • Starting Materials: 7-bromo-(4Z,6E)-heptadienal and 1,5-pentanediol.[9]

  • Reduction: The aldehyde group of 7-bromo-(4Z,6E)-heptadienal is reduced to an alcohol.[9]

  • Coupling Reaction: A Kumada cross-coupling reaction is performed with the resulting alcohol and ethylmagnesium bromide to yield (4Z,6E)-nonadienol.[9]

  • Chlorination: The alcohol is then chlorinated using thionyl chloride to produce (3E,5Z)-9-chlorononadiene.[9]

  • Grignard Reaction and Coupling: The chloro-compound is converted to a Grignard reagent and then coupled with 2-(5-bromopentyloxy)-tetrahydropyran (prepared from 1,5-pentanediol) in the presence of a lithium tetrachlorocuprate catalyst.[9]

  • Acetylation: The final step involves the reaction with acetyl chloride to yield the target product, (9Z,11E)-tetradecadienyl acetate.[9]

  • Purification: The final product is purified by silica (B1680970) gel column chromatography.

Signaling Pathways and Experimental Workflows

Pheromone Biosynthesis and Olfactory Signaling

The production and perception of this compound isomers involve complex biochemical pathways.

Pheromone Biosynthesis: In many moth species, the biosynthesis of these pheromones starts from common fatty acids like palmitic or stearic acid. A series of enzymatic reactions, including desaturation, chain shortening (β-oxidation), reduction, and acetylation, leads to the final pheromone components.[10] The specific enzymes and their order of action determine the final structure of the pheromone. The biosynthesis is often regulated by a Pheromone Biosynthesis Activating Neuropeptide (PBAN).[4]

Olfactory Signal Transduction: The detection of pheromone molecules by the male insect's antenna initiates a signal transduction cascade. Pheromone molecules are thought to be bound by Pheromone Binding Proteins (PBPs) in the sensillar lymph, which transport them to odorant receptors (ORs) on the dendritic membrane of olfactory receptor neurons (ORNs). The binding of the pheromone to its specific OR, in conjunction with a co-receptor (Orco), leads to the opening of ion channels and the generation of an action potential. This signal is then transmitted to the antennal lobe and higher brain centers, resulting in a behavioral response.[11]

Diagrams of Pathways and Workflows

Pheromone_Biosynthesis_Pathway cluster_0 Fatty Acid Metabolism cluster_1 Pheromone Gland Palmitic Acid (16:0) Palmitic Acid (16:0) Desaturation (Δ11-desaturase) Desaturation (Δ11-desaturase) Palmitic Acid (16:0)->Desaturation (Δ11-desaturase) Chain Shortening (β-oxidation) Chain Shortening (β-oxidation) Desaturation (Δ11-desaturase)->Chain Shortening (β-oxidation) (Z)-11-Hexadecenoic acid Desaturation (Δ12-desaturase) Desaturation (Δ12-desaturase) Chain Shortening (β-oxidation)->Desaturation (Δ12-desaturase) (Z)-9-Tetradecenoic acid Reduction Reduction Desaturation (Δ12-desaturase)->Reduction (9Z,12E)-Tetradecenoic acid Acetylation Acetylation Reduction->Acetylation (9Z,12E)-Tetradecadienol (9Z,12E)-Tetradecadienyl acetate (9Z,12E)-Tetradecadienyl acetate Acetylation->(9Z,12E)-Tetradecadienyl acetate

Biosynthesis of (9Z,12E)-Tetradecadienyl Acetate.

Olfactory_Signal_Transduction cluster_0 Sensillar Lymph cluster_1 Olfactory Receptor Neuron Dendrite Pheromone Pheromone PBP Pheromone Binding Protein Pheromone->PBP Binding OR_Orco Odorant Receptor (OR-Orco complex) PBP->OR_Orco Transport & Delivery Ion_Channel Ion Channel Opening OR_Orco->Ion_Channel Activation Depolarization Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Signal to Brain Signal to Brain Action_Potential->Signal to Brain

Olfactory Signal Transduction Pathway.

Experimental_Workflow cluster_0 Pheromone Identification cluster_1 Synthesis & Confirmation cluster_2 Bioassays Extraction Pheromone Gland Extraction GC_EAD GC-EAD Analysis Extraction->GC_EAD GC_MS GC-MS Analysis GC_EAD->GC_MS Identify Active Peaks Structure_ID Structure Identification GC_MS->Structure_ID Synthesis Chemical Synthesis of Isomers Structure_ID->Synthesis Purification Purification Synthesis->Purification Confirmation Structural Confirmation (NMR, GC-MS) Purification->Confirmation EAG_Assay EAG Bioassay Confirmation->EAG_Assay Behavioral_Assay Behavioral Bioassays (Wind Tunnel, Field Trapping) EAG_Assay->Behavioral_Assay Confirm Activity

Experimental Workflow for Pheromone Research.

Conclusion

The isomers of this compound represent a fascinating and important class of semiochemicals. Their study provides valuable insights into the intricacies of insect chemical communication and offers powerful tools for the development of environmentally benign pest management strategies. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and professionals working in this dynamic field. Further research into the precise roles of individual isomers in complex pheromone blends, as well as the continued development of efficient and stereoselective synthetic routes, will undoubtedly lead to new and improved applications in agriculture and beyond.

References

Chemical properties of (Z,E)-9,12-tetradecadienyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of (Z,E)-9,12-Tetradecadienyl Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

(Z,E)-9,12-Tetradecadienyl acetate (also known as ZETA or Z9,E12-14:OAc) is a significant semiochemical, acting as the major sex pheromone component for numerous lepidopteran species, particularly stored-product pests such as the Indian Meal Moth (Plodia interpunctella) and the Almond Moth (Cadra cautella).[1][2][3] Its critical role in insect chemical communication has led to its widespread use in integrated pest management (IPM) strategies, including monitoring, mass trapping, and mating disruption.[1][4][5] This technical guide provides a comprehensive overview of the chemical and physical properties of (Z,E)-9,12-tetradecadienyl acetate, its biosynthetic pathway, and detailed experimental protocols for its analysis. The information is intended to support researchers and professionals in the fields of chemical ecology, pest management, and drug development.

Physicochemical and Spectroscopic Properties

(Z,E)-9,12-tetradecadienyl acetate is a C16 acetate ester characterized by two double bonds at the 9th and 12th carbon positions, with Z (cis) and E (trans) configurations, respectively.[6]

General and Physical Properties

The fundamental physical and chemical identifiers for this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₆H₂₈O₂[6][7]
Molecular Weight 252.39 g/mol [6]
Exact Mass 252.208930132 Da[6]
CAS Number 30507-70-1[6][8]
Appearance Colorless to pale yellow liquid / A neat oil[7][9]
Boiling Point 190.0 °C[8]; 334.8 °C at 760 mmHg[10][11][8][10][11]
Density 0.890 ± 0.06 g/cm³ (at 20 °C)[11][12]
Refractive Index 1.4565 (at 25 °C)[11][12]
Flash Point 102.3 °C[10][11]
Solubility In water: 0.71 mg/L at 20°C. Soluble in ethanol (B145695) (≥10 mg/ml), sparingly soluble in DMSO (1-10 mg/ml).[7][9]
Storage Temperature Store at < -15°C[8]
Chromatographic and Spectroscopic Data

Analytical techniques such as Gas Chromatography (GC) and Mass Spectrometry (MS) are fundamental for the identification and quantification of (Z,E)-9,12-tetradecadienyl acetate.

Analysis TypeDataReference(s)
Kovats Retention Index Semi-standard non-polar: 1811; Standard polar: 2222[6]
Mass Spectrometry (MS) Electron Ionization (EI) mass spectrum data is available through the NIST WebBook. Key ions can be monitored for identification.[13][14] For example, in biosynthetic studies, ions monitored for C14 diene acetate esters include m/z 192 ((M+)-60).[15][13][14][15]
NMR Spectroscopy ¹H NMR and ¹³C NMR spectral data for related isomers like (9Z,11E)-tetradecadienyl acetate are available and can serve as a reference for structural confirmation.[16][17][16][17]

Biosynthesis of (Z,E)-9,12-Tetradecadienyl Acetate

The biosynthesis of (Z,E)-9,12-tetradecadienyl acetate in moths is a well-studied pathway that begins with common fatty acid precursors. The process involves a series of desaturation, chain-shortening, reduction, and acetylation steps, often regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[2][15]

The key steps are as follows:

  • Δ11 Desaturation : The pathway initiates with the desaturation of palmitic acid (16:acid) by a Δ11-desaturase enzyme to produce (Z)-11-hexadecenoic acid.[15]

  • Chain Shortening : The resulting (Z)-11-hexadecenoic acid undergoes β-oxidation (chain-shortening) to yield (Z)-9-tetradecenoic acid.[1][15]

  • Δ12 Desaturation : A unique Δ12-desaturase enzyme introduces a second double bond into (Z)-9-tetradecenoic acid, forming (Z,E)-9,12-tetradecadienoic acid. This is a critical step that creates the specific diene structure.[2][15]

  • Reduction : The carboxylic acid group of the dienoic acid is reduced to an alcohol by a fatty acyl reductase (FAR), producing (Z,E)-9,12-tetradecadien-1-ol.[2][15]

  • Acetylation : Finally, an acetyl-CoA:fatty alcohol acetyltransferase catalyzes the esterification of the alcohol to form the final pheromone component, (Z,E)-9,12-tetradecadienyl acetate.[15]

Biosynthesis_Pathway cluster_0 A Palmitic Acid (16:Acid) B (Z)-11-Hexadecenoic Acid A->B Δ11 Desaturase C (Z)-9-Tetradecenoic Acid B->C Chain Shortening (β-Oxidation) D (Z,E)-9,12-Tetradecadienoic Acid C->D Δ12 Desaturase E (Z,E)-9,12-Tetradecadien-1-ol D->E Fatty Acyl Reductase (FAR) F (Z,E)-9,12-Tetradecadienyl Acetate E->F Acetyltransferase

Biosynthesis pathway of (Z,E)-9,12-tetradecadienyl acetate in moths.

Experimental Protocols

Protocol for Pheromone Extraction and Analysis

This protocol outlines a general procedure for the extraction of pheromones from female moth glands and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Virgin female moths (2-3 days old)

  • Hexane (B92381) (GC grade)

  • Internal standard (e.g., a C12 acetate)

  • Microsyringes

  • Glass vials with Teflon-lined caps

  • GC-MS system equipped with a non-polar or semi-polar capillary column (e.g., DB-5ms or HP-5)

Procedure:

  • Gland Excision: During the female's calling period (typically in the dark cycle), carefully excise the pheromone glands located at the tip of the abdomen.

  • Extraction: Immediately place the excised glands into a glass vial containing 50-100 µL of hexane and the internal standard. Allow extraction to proceed for 30 minutes at room temperature.

  • Sample Preparation: Carefully remove the gland tissue. The resulting hexane extract can be analyzed directly or concentrated under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis:

    • Inject 1-2 µL of the extract into the GC-MS.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Program: Start at 60°C, hold for 2 min, then ramp to 250°C at 10°C/min, and hold for 10 min.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Source Temperature: 230°C.

  • Data Analysis: Identify (Z,E)-9,12-tetradecadienyl acetate by comparing its retention time and mass spectrum with those of an authentic synthetic standard.[18] Quantify the compound by comparing its peak area to that of the internal standard.

Experimental_Workflow cluster_workflow Pheromone Identification Workflow A 1. Pheromone Gland Excision B 2. Solvent Extraction (Hexane + Internal Std) A->B C 3. Sample Concentration (Optional) B->C D 4. GC-MS Analysis C->D E 5. Data Processing D->E F Identify: Compare Retention Time & Mass Spectra to Standard E->F G Quantify: Compare Peak Area to Internal Standard E->G

General workflow for insect pheromone extraction and analysis.
Protocol for Biosynthesis Elucidation Using Labeled Precursors

This method uses stable isotope-labeled fatty acids to trace the biosynthetic pathway within the pheromone gland.[15]

Materials:

  • Deuterium-labeled fatty acid precursors (e.g., ¹⁶,¹⁶,¹⁶-d₃-hexadecanoic acid)

  • Pheromonotropic peptide (e.g., PBAN) or saline solution (control)

  • Topical application method (microsyringe)

  • GC-MS system capable of Single Ion Monitoring (SIM)

Procedure:

  • Precursor Application: Topically apply a small amount (e.g., 1-2 µg) of the deuterium-labeled fatty acid, dissolved in a suitable solvent, to the abdomen of a female moth.

  • Incubation: Allow the moth to metabolize the precursor for a period of 4-6 hours. Pheromone production can be stimulated by injecting PBAN.[15]

  • Pheromone Extraction: Following incubation, excise the pheromone gland and extract the contents as described in Protocol 3.1.

  • GC-MS Analysis (SIM Mode):

    • Analyze the extract using GC-MS in Single Ion Monitoring (SIM) mode.

    • Monitor the molecular ions (or characteristic fragment ions) corresponding to both the unlabeled pheromone component and the deuterium-enriched version. For a C14 diene acetate, this would involve monitoring m/z 192 for the unlabeled compound and higher m/z values for the labeled versions (e.g., m/z 195 if three deuterium (B1214612) atoms are incorporated).[15]

  • Data Interpretation: The detection of deuterium-enriched (Z,E)-9,12-tetradecadienyl acetate and its fatty acid intermediates confirms their position within the biosynthetic pathway originating from the applied precursor.

Biological Function and Applications

As a primary sex pheromone, (Z,E)-9,12-tetradecadienyl acetate is released by female moths to attract conspecific males for mating.[15] The specific blend and ratio of this major component with other minor compounds are often crucial for species recognition and reproductive isolation.[2]

Its potent attractive properties have been harnessed for IPM programs. Formulations containing synthetic (Z,E)-9,12-tetradecadienyl acetate are used in traps to monitor pest populations or in dispensers that release high concentrations to disrupt mating by confusing males and preventing them from locating females.[1][5][7] In 2006, the U.S. Environmental Protection Agency approved its use indoors for mating disruption, highlighting its safety and efficacy.[3]

Safety and Handling

Hazard Information:

  • GHS Classification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[19]

  • Toxicity: Oral LD50 in rats is > 1 g/kg.[11][12]

Handling and Storage:

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[19]

  • Handle in a well-ventilated area.

  • Store in a tightly sealed container in a cool, dry place, preferably at temperatures below -15°C for long-term stability.[8]

References

The Discovery and Characterization of Tetradecadienyl Acetate as a Pheromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(Z,E)-9,12-Tetradecadienyl acetate (B1210297) (ZETA) is a pivotal semiochemical that functions as a major sex pheromone component for a multitude of lepidopteran species, including several significant agricultural and stored-product pests.[1] Its discovery and subsequent characterization have been instrumental in the development of effective and environmentally benign pest management strategies, such as monitoring, mass trapping, and mating disruption.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core scientific principles and methodologies associated with the study of ZETA, from its biochemical origins to its role in mediating insect behavior.

Data Presentation: Quantitative Analysis of Pheromonal Activity

The biological potency of a pheromone is quantified through a combination of electrophysiological and behavioral assays. The following tables summarize key quantitative data, providing a comparative basis for understanding the efficacy of (Z,E)-9,12-tetradecadienyl acetate.

Table 1: Field Trapping Efficacy of (Z,E)-9,12-Tetradecadienyl Acetate (ZETA) for the Indian Meal Moth (Plodia interpunctella)

This table presents data adapted from field studies evaluating the dose-dependent attraction of male P. interpunctella to ZETA-baited traps in a warehouse environment.

ZETA Dose per Lure (mg)Mean Moths per Trap per Week (± SE)
0 (Control)2 ± 0.5
0.125 ± 3.1
1.058 ± 5.6
10.065 ± 6.2
Source: Adapted from studies on P. interpunctella pheromone trapping.[3]

Table 2: Representative Electroantennogram (EAG) Dose-Response of Male Moths to ZETA

The table below illustrates a typical dose-response relationship measured by EAG, where the antennal depolarization (mV) increases with the pheromone concentration until a saturation point is reached.

ZETA Stimulus Load (µg on filter paper)Mean EAG Response (mV, ± SD)Normalized Response (%)
0 (Solvent Control)0.05 ± 0.010
0.0010.25 ± 0.0416
0.010.68 ± 0.0944
0.11.25 ± 0.1581
1.01.55 ± 0.18100
10.01.52 ± 0.1998

Table 3: Representative Wind Tunnel Bioassay Responses of Male Moths to ZETA

This table summarizes the percentage of male moths exhibiting a sequence of upwind flight behaviors in a wind tunnel in response to different ZETA dosages.

ZETA Dose (µg)Wing Fanning (%)Taking Flight (%)Half Upwind (≥50cm) (%)Source Contact (%)
0 (Control)5200
0.013520105
0.175604530
1.092857865
10.095888168

Core Signaling and Biosynthetic Pathways

The production and perception of tetradecadienyl acetate are governed by precise biochemical pathways. The following diagrams, rendered in DOT language, illustrate these critical processes.

Biosynthesis of (Z,E)-9,12-Tetradecadienyl Acetate

The biosynthesis of ZETA in moths like Cadra cautella and Spodoptera exigua is a multi-step enzymatic process that begins with common fatty acid precursors.[3][4] The pathway involves specific desaturases and chain-shortening enzymes to create the correct di-unsaturated 14-carbon chain, which is then reduced and acetylated.[3][4]

G cluster_0 cluster_1 A Acetyl-CoA B Palmitic Acid (16:Acid) A->B   C (Z)-11-Hexadecenoic Acid B->C   D (Z)-9-Tetradecenoic Acid C->D   E (Z,E)-9,12-Tetradecenoic Acid D->E   F (Z,E)-9,12-Tetradecen-1-ol E->F   G (Z,E)-9,12-Tetradecadienyl Acetate (ZETA Pheromone) F->G   L1 Fatty Acid Synthase L2 Δ11-Desaturase L3 Chain Shortening (β-Oxidation) L4 Δ12-Desaturase L5 Fatty Acyl-CoA Reductase L6 Acetyl-CoA: Fatty Alcohol Acetyltransferase

Biosynthesis of (Z,E)-9,12-Tetradecadienyl Acetate.

Olfactory Signal Transduction Pathway

The perception of ZETA by a male moth's antenna initiates a rapid and sensitive signal transduction cascade. The hydrophobic pheromone molecule is transported across the aqueous sensillum lymph by a Pheromone-Binding Protein (PBP).[5][6] The PBP-pheromone complex then interacts with an Olfactory Receptor (OR) complex on the surface of an Olfactory Receptor Neuron (ORN), triggering depolarization and an electrical signal to the brain.[4][7]

G cluster_ORN Olfactory Receptor Neuron (ORN) Dendrite cluster_Lymph Sensillum Lymph IonChannel Ion Channel (Orco + ORx) GProtein Signal Transduction Cascade IonChannel->GProtein Depolarization Neuron Depolarization (Action Potential) GProtein->Depolarization Pheromone ZETA PBP PBP Pheromone->PBP PBP_Pheromone PBP-ZETA Complex PBP->PBP_Pheromone PBP_Pheromone->IonChannel Binding & Activation G Start Pheromone Gland Extraction or Volatile Collection GC_EAD GC-EAD Analysis (Identify Active Peaks) Start->GC_EAD GC_MS GC-MS Analysis (Structure Elucidation) Start->GC_MS GC_EAD->GC_MS Correlate Synthesis Chemical Synthesis of Putative Compound GC_MS->Synthesis EAG EAG Assay (Confirm Antennal Response) Synthesis->EAG Behavior Behavioral Bioassay (Wind Tunnel / Field Trial) EAG->Behavior End Pheromone Component Confirmed Behavior->End

References

A Technical Guide to the Natural Sources of Tetradecadienyl Acetate Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetradecadienyl acetate (B1210297) isomers represent a fascinating class of semiochemicals, primarily recognized for their potent role as sex pheromones in the insect world, particularly within the order Lepidoptera (moths and butterflies). These compounds are pivotal in mediating intraspecific communication, leading to successful mating and reproduction. For researchers, scientists, and drug development professionals, a thorough understanding of the natural sources, biosynthesis, and analysis of these isomers is critical for applications ranging from integrated pest management strategies to the development of novel bioactive compounds. This technical guide provides an in-depth exploration of the natural origins of tetradecadienyl acetate isomers, with a strong emphasis on their prevalence in insects, alongside detailed experimental protocols and biosynthetic pathway visualizations.

Natural Sources of this compound Isomers: An Overview

Current scientific literature overwhelmingly points to insects as the primary, and likely exclusive, natural source of this compound isomers. Extensive research into the chemical ecology of insects has revealed a wide array of moth species that produce specific blends of these isomers as key components of their sex pheromone cocktails. While the possibility of their existence in other natural realms such as the plant or marine kingdoms cannot be definitively ruled out, there is currently a conspicuous absence of evidence to support this.

Insect-Derived this compound Isomers

Insects, particularly female moths, biosynthesize and release this compound isomers from specialized exocrine glands, commonly referred to as pheromone glands, typically located on the terminal abdominal segments. The specific isomeric composition and the ratio of different isomers are often species-specific, ensuring reproductive isolation.

Below is a table summarizing various this compound isomers and the insect species in which they have been identified.

IsomerInsect SpeciesFamilyRole
(Z,E)-9,12-Tetradecadienyl acetatePlodia interpunctella (Indian Meal Moth)PyralidaeMajor Pheromone Component
Cadra cautella (Almond Moth)PyralidaeMajor Pheromone Component[1]
Spodoptera exigua (Beet Armyworm)NoctuidaeMajor Pheromone Component
Spodoptera littoralis (Egyptian Cotton Leafworm)NoctuidaeMating Attractant & Inhibitor[2]
Spodoptera litura (Tobacco Cutworm)NoctuidaeMating Attractant & Inhibitor[2]
Anagasta kuehniella (Mediterranean Flour Moth)PyralidaeMating Attractant[2]
Adoxophyes fasciataTortricidaeSynergistic Attractant[2]
C. figulilellaPyralidaeMating Attractant[2]
Elasmopalpus lignosellusPyralidaeMating Disruptor[2]
Ephestia elutellaPyralidaeMating Attractant[2]
(Z,E)-9,11-Tetradecadienyl acetateSpodoptera littoralis (Egyptian Cotton Leafworm)NoctuidaeMating Attractant & Inhibitor[2]
Spodoptera litura (Tobacco Cutworm)NoctuidaeMating Attractant & Inhibitor[2]
(Z,Z)-9,12-Tetradecadienyl acetatePlodia interpunctella (Indian Meal Moth)PyralidaeMating Inhibitor[2]
(E,E)-10,12-Tetradecadienyl acetateSpodoptera littoralis (Egyptian Cotton Leafworm)NoctuidaeMinor Pheromone Component[3]
(Z,E)-3,5-Tetradecadienyl acetatePrionoxystus robiniaeaCossidaeMating Attractant[2]
(E,E)-3,5-Tetradecadienyl acetateAccosus centerensisCossidaeMating Attractant[2]
(Z,E)-4,8-Tetradecadienyl acetateBorkhausenia schefferellaOecophoridaeMating Attractant[2]
(Z,Z)-7,11-Tetradecadienyl acetateConistra vacciniiNoctuidaeMating Attractant[2]

Quantitative Data on Pheromone Titers in Insect Glands

The quantity of pheromone produced by an individual insect can vary depending on factors such as age, time of day (photoperiod), and physiological status. The following table presents available quantitative data on the titers of this compound isomers in the pheromone glands of specific moth species.

Insect SpeciesIsomerPheromone Titer (ng/female)Notes
Cadra cautella (Almond Moth)(Z,E)-9,12-Tetradecadienyl acetate8.7 ± 0.46 to 21 ± 1.0Titer varies with age and time of day.[1]
(Z)-9-Tetradecenyl acetate2.0 ± 0.14 to 2.9 ± 0.15Minor component, titer also varies.[1]

Biosynthesis of this compound Isomers in Insects

The biosynthesis of this compound isomers in moths is a well-studied process that originates from fatty acid metabolism. The pathway involves a series of enzymatic reactions including desaturation, chain shortening (or elongation), reduction, and acetylation to produce the final pheromone components.

A key step in the biosynthesis of many moth pheromones is the modification of palmitic or stearic acid.[4] For instance, the production of (Z,E)-9,12-tetradecadienyl acetate in moths like Cadra cautella and Spodoptera exigua begins with the Δ11 desaturation of palmitic acid.[5] This is followed by chain shortening to form (Z)-9-tetradecenoic acid. A subsequent and crucial step is the action of a Δ12 desaturase, which introduces a second double bond to create (Z,E)-9,12-tetradecenoic acid. Finally, this acid is reduced to the corresponding alcohol and then acetylated to yield the final acetate ester pheromone component.[5]

Biosynthesis_of_ZE_9_12_Tetradecadienyl_Acetate cluster_Fatty_Acid_Pool Fatty Acid Pool Palmitic_Acid Palmitic Acid (16:0) Z11_16_Acid (Z)-11-Hexadecenoic Acid Palmitic_Acid->Z11_16_Acid Δ11 Desaturation Delta11_Desaturase Δ11 Desaturase Chain_Shortening Chain Shortening (β-oxidation) Delta12_Desaturase Δ12 Desaturase Fatty_Acyl_Reductase Fatty Acyl Reductase Acetyltransferase Acetyltransferase Z9_14_Acid (Z)-9-Tetradecenoic Acid Z11_16_Acid->Z9_14_Acid Chain Shortening ZE9_12_14_Acid (Z,E)-9,12-Tetradecadienoic Acid Z9_14_Acid->ZE9_12_14_Acid Δ12 Desaturation ZE9_12_14_OH (Z,E)-9,12-Tetradecadien-1-ol ZE9_12_14_Acid->ZE9_12_14_OH Reduction ZE9_12_14_OAc (Z,E)-9,12-Tetradecadienyl Acetate ZE9_12_14_OH->ZE9_12_14_OAc Acetylation

Biosynthesis of (Z,E)-9,12-Tetradecadienyl Acetate in Moths.

Experimental Protocols

The identification and quantification of this compound isomers from insect sources require meticulous experimental procedures. The following sections detail the key methodologies for pheromone extraction and analysis.

Pheromone Gland Extraction

The initial step in analyzing insect pheromones is the careful extraction of these compounds from the pheromone gland.

Protocol: Solvent Extraction of Pheromone Glands

  • Insect Preparation: Use virgin female moths at the peak of their calling (pheromone-releasing) behavior, which is typically during the scotophase (dark period).

  • Gland Dissection: Anesthetize the moth by chilling. Under a dissecting microscope, carefully excise the pheromone gland, which is usually located at the tip of the abdomen and can often be everted by gently squeezing the abdomen.

  • Extraction: Immediately place the excised gland in a small vial containing a minimal amount of a high-purity non-polar solvent such as hexane (B92381) or dichloromethane. To facilitate extraction, the gland can be gently crushed against the side of the vial with a clean glass rod.

  • Internal Standard: For quantitative analysis, add a known amount of an internal standard to the solvent prior to or immediately after adding the gland. The internal standard should be a compound with similar chemical properties to the analytes but with a different retention time during gas chromatography.

  • Incubation and Concentration: Allow the gland to extract for a period of 30 minutes to several hours. The resulting extract can be carefully concentrated under a gentle stream of nitrogen if necessary.

  • Storage: Store the extract at -20°C or lower in a sealed vial to prevent degradation and evaporation until analysis.

Modern Extraction Technique: Solid-Phase Microextraction (SPME)

SPME is a solvent-free technique that is highly sensitive and ideal for collecting volatile and semi-volatile compounds like pheromones. It can be used for both in vivo (live insects) and in vitro (excised glands) sampling.

Protocol: Headspace SPME (HS-SPME) of Volatile Pheromones from Live Insects

  • Apparatus Setup: Place a live, calling female moth in a small, clean glass vial or chamber.

  • Fiber Selection: Choose an appropriate SPME fiber. For many this compound isomers, a polydimethylsiloxane (B3030410) (PDMS) or a PDMS/divinylbenzene (DVB) fiber is suitable.

  • Adsorption: Expose the SPME fiber to the headspace above the insect for a defined period (e.g., 30-60 minutes). The fiber adsorbs the volatile pheromones released by the insect.

  • Desorption and Analysis: After sampling, retract the fiber and immediately insert it into the heated injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis.

SPME_Workflow Start Start: Live Calling Female Moth Vial Place moth in a sealed glass vial Start->Vial SPME_Fiber Expose SPME fiber to the headspace Vial->SPME_Fiber Adsorption Adsorption of volatile pheromones onto fiber SPME_Fiber->Adsorption Desorption Thermal desorption in GC injector Adsorption->Desorption GC_MS GC-MS Analysis Desorption->GC_MS End End: Data Acquisition and Analysis GC_MS->End

Workflow for Solid-Phase Microextraction (SPME) of Insect Pheromones.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound isomers.

Protocol: GC-MS Analysis of Pheromone Extracts

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is required. A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of these isomers.

  • Injection: Inject a small volume (typically 1 µL) of the pheromone extract into the GC inlet. For SPME samples, the fiber is directly desorbed in the inlet.

  • GC Separation: The different components of the extract are separated based on their boiling points and interactions with the stationary phase of the GC column. A typical temperature program starts at a low temperature, holds for a few minutes, and then ramps up to a higher temperature to elute all compounds.

  • MS Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer where they are ionized (typically by electron impact). The resulting mass spectrum, which is a fragmentation pattern unique to each compound, is used for identification by comparing it to a spectral library (e.g., NIST, Wiley) and to the mass spectrum of an authentic standard.

  • Quantification: For quantitative analysis, a calibration curve is generated using synthetic standards of the target isomers. The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration. The use of an internal standard is crucial for accurate quantification as it corrects for variations in sample preparation and injection volume.[6]

Conclusion

References

(Z,E)-9,11-tetradecadienyl acetate CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (Z,E)-9,11-Tetradecadienyl Acetate (B1210297)

Authored by: Gemini
December 2025

Abstract

This technical guide provides a comprehensive overview of (Z,E)-9,11-tetradecadienyl acetate, a significant insect sex pheromone. The document details its chemical and physical properties, including its CAS number and molecular structure. It presents in-depth experimental protocols for its chemical synthesis, innovative bioproduction in yeast, and analytical characterization. Furthermore, this guide elucidates the biosynthetic pathway of the pheromone in Spodoptera littoralis and the corresponding olfactory signaling cascade in male moths. The content is tailored for researchers, scientists, and professionals in drug development, agriculture, and chemical ecology, offering tabulated data and visual diagrams to facilitate understanding and application.

Chemical Identity and Properties

(Z,E)-9,11-tetradecadienyl acetate is the major component of the sex pheromone for several economically important moth species, including the Egyptian cotton leafworm (Spodoptera littoralis) and the tobacco cutworm (Spodoptera litura).[1][2][3] Its specific isomeric structure is crucial for its biological activity as a powerful attractant for males of these species.

Structure and Identifiers

The molecule consists of a 14-carbon chain with two double bonds at positions 9 and 11, and an acetate ester at one end. The geometry of the double bonds is critical, with a cis (Z) configuration at the 9th carbon and a trans (E) configuration at the 11th carbon.

IdentifierValue
IUPAC Name (9Z,11E)-tetradeca-9,11-dien-1-yl acetate
CAS Number 50767-79-8[3][4][5][6][7]
Synonyms Prodlure, Litlure A, Ferodin SL, (Z,E)-9,11-TDDA[5][6][7]
Molecular Formula C₁₆H₂₈O₂[4][8][9]
Molecular Weight 252.39 g/mol [4][6][7][8]
InChI InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-7H,3,8-15H2,1-2H3/b5-4-,7-6-[8]
InChIKey RFEQLTBBKNKGGJ-RZSVFLSASA-N[8]
SMILES CC/C=C/C=C\CCCCCCCCOC(=O)C
Physicochemical Properties
PropertyValueSource
Appearance Colorless to light yellow liquid[5][7]
Boiling Point 378.0 °C at 760 mmHg (Predicted)[3][7]
Density 0.890 g/cm³ (Predicted)[3][7]
Flash Point 107.1 °C (Predicted)[3][7]
Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of (Z,E)-9,11-tetradecadienyl acetate.

Spectroscopic DataValue
GC-MS Mass spectrum available in public databases.[10][11]
¹H NMR Spectrum available in public databases (Solvent: CDCl₃).[12]
Kovats Retention Index (non-polar column) 1810 - 1841[11][13]

Biological Significance and Mechanism of Action

Biosynthesis in Spodoptera littoralis

The biosynthesis of (Z,E)-9,11-tetradecadienyl acetate in female S. littoralis moths is a multi-step enzymatic process that begins with common fatty acids. The pathway is tightly regulated and is activated by a pheromone biosynthesis-activating neuropeptide (PBAN).[5] The key steps are:

  • Desaturation: Palmitic acid is converted via tetradecanoic acid.

  • Chain Modification: A specific (E)-11 desaturase followed by a (Z)-9 desaturase acts on the fatty acid precursor to create the (Z,E)-9,11-tetradecadienoate.[5]

  • Reduction: The carboxyl group of the dienoate is reduced to a primary alcohol.

  • Acetylation: The resulting alcohol is esterified to form the final acetate pheromone.[5]

Biosynthesis_Pathway Palmitic_Acid Palmitic Acid Tetradecanoic_Acid Tetradecanoic Acid Palmitic_Acid->Tetradecanoic_Acid E11_Desaturase E11-Desaturase Tetradecanoic_Acid->E11_Desaturase Intermediate_1 (E)-11-Tetradecenoate E11_Desaturase->Intermediate_1 Z9_Desaturase Z9-Desaturase Intermediate_2 (Z,E)-9,11-Tetradecadienoate Z9_Desaturase->Intermediate_2 Intermediate_1->Z9_Desaturase Reduction Reduction Intermediate_2->Reduction Alcohol (Z,E)-9,11-Tetradecadien-1-ol Reduction->Alcohol Acetylation Acetylation Alcohol->Acetylation Pheromone (Z,E)-9,11-Tetradecadienyl Acetate Acetylation->Pheromone PBAN PBAN PBAN->E11_Desaturase Activates PBAN->Z9_Desaturase Activates PBAN->Reduction Activates PBAN->Acetylation Activates Pheromone_Signaling_Pathway cluster_OSN Olfactory Sensory Neuron (OSN) cluster_Brain Moth Brain Pheromone (Z,E)-9,11-Tetradecadienyl Acetate Receptor Pheromone Receptor (e.g., SlitOR5) Pheromone->Receptor Binds G_Protein G-Protein Cascade Receptor->G_Protein Activates Ion_Channel Ion Channel Opening G_Protein->Ion_Channel Depolarization Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Antennal_Lobe Antennal Lobe Action_Potential->Antennal_Lobe Higher_Centers Higher Brain Centers Antennal_Lobe->Higher_Centers Behavior Behavioral Response (Attraction) Higher_Centers->Behavior Wittig_Synthesis_Workflow Start Start Materials: - Phosphonium Salt - (E)-2-Pentenal Ylide Ylide Generation (Base, THF, -78°C) Start->Ylide Wittig Wittig Reaction (Addition of Aldehyde) Ylide->Wittig Workup Aqueous Work-up & Extraction Wittig->Workup Crude Crude Product (Isomer Mixture + TPPO) Workup->Crude Purify1 Column Chromatography Crude->Purify1 Purify2 Diels-Alder Reaction (with TCNE) Purify1->Purify2 Removes (E,E)-isomer Purify3 Final Purification Purify2->Purify3 Final Pure (Z,E)-9,11-Tetradecadienyl Acetate Purify3->Final

References

The Biological Role of Tetradecadienyl Acetate in Spodoptera litura: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Spodoptera litura, commonly known as the tobacco cutworm or cotton leafworm, is a highly destructive agricultural pest with a wide host range.[1][2] Effective pest management strategies often rely on a thorough understanding of its reproductive biology, particularly the chemical communication mediating mating behavior. This technical guide provides an in-depth examination of the biological function of tetradecadienyl acetate (B1210297), a key component of the female-produced sex pheromone that governs reproductive interactions in S. litura. We will explore the composition of the pheromone blend, the molecular mechanisms of its detection by the male's olfactory system, the subsequent signal transduction pathways, and the resulting behavioral responses. This document is intended for researchers, scientists, and drug development professionals working on novel and sustainable pest control solutions.

The Sex Pheromone of Spodoptera litura

The sex pheromone of S. litura is a blend of several chemical components, with specific isomers of tetradecadienyl acetate playing a crucial role in attracting conspecific males.

Pheromone Composition

The primary component of the S. litura sex pheromone is (Z,E)-9,11-tetradecadienyl acetate (Z9,E11-14:Ac).[1][3] However, for optimal attraction of males, a specific blend with a minor component, (Z,E)-9,12-tetradecadienyl acetate (Z9,E12-14:Ac), is required.[2][4][5] The ratio of these two components is critical for eliciting a strong behavioral response in males. While different ratios have been investigated, a mixture of Z9,E11-14:Ac and Z9,E12-14:OAc in a 9:1 ratio has been shown to be highly effective in trapping male moths.[4][6][7] Other minor components that have been identified in the pheromone gland of S. litura in some populations include Z9-tetradecenyl acetate (Z9-14:Ac) and E11-tetradecenyl acetate (E11-14:Ac).[6]

The precise blend of these components helps to ensure reproductive isolation between S. litura and other closely related and sympatric species, such as Spodoptera exigua.[4] Males of S. litura can detect and are inhibited by the specific pheromone components of S. exigua, and vice versa, which helps to prevent interspecific mating.[4]

Olfactory Detection of this compound

The detection of this compound and other pheromone components occurs in the antennae of the male moth. This process involves a series of specialized proteins that capture, transport, and recognize the pheromone molecules, ultimately leading to a neural signal.

Peripheral Olfactory Structures

The male antennae of S. litura are covered in specialized hair-like structures called sensilla, which house the olfactory sensory neurons (OSNs).[8] These sensilla are permeable to airborne chemical cues, allowing the hydrophobic pheromone molecules to enter the aqueous environment of the sensillum lymph.[9]

Odorant-Binding Proteins (OBPs)

Within the sensillum lymph, odorant-binding proteins (OBPs) play a crucial role in solubilizing and transporting the hydrophobic pheromone molecules to the olfactory receptors on the dendritic membrane of the OSNs.[6][10][11] In S. litura, several OBPs have been identified and characterized, including Pheromone-Binding Proteins (PBPs) and General Odorant-Binding Proteins (GOBPs).

Two PBPs, SlitPBP1 and SlitPBP2 , have been cloned and characterized in S. litura.[12] Both are expressed exclusively in the antennae, with significantly higher expression levels in males compared to females, suggesting their primary role in pheromone detection.[12]

In addition to PBPs, two GOBPs, SlitGOBP1 and SlitGOBP2 , are also expressed in the antennae of both sexes.[10] Competitive binding assays have shown that both SlitGOBP1 and SlitGOBP2 can bind to C14-C16 alcohol-pheromone analogs with high affinity.[10] Notably, SlitGOBP2 also demonstrates strong binding to acetate and aldehyde sex pheromone components, while SlitGOBP1 does not.[10] Interestingly, GOBP2 and another OBP, OBP7, have also been implicated in the detection of sex pheromones by S. litura larvae, suggesting a potential role for these proteins in larval behavior.[6][13][14]

Olfactory Receptors (ORs)

Once transported across the sensillum lymph, the pheromone molecules interact with specific olfactory receptors (ORs) located on the dendritic membrane of the OSNs.[15][16] These receptors are transmembrane proteins that exhibit high specificity for particular pheromone components. The binding of a pheromone molecule to its cognate OR initiates a signal transduction cascade within the neuron. While specific ORs for this compound in S. litura have not been fully characterized in the provided search results, the general mechanism in moths involves the co-expression of a specific OR with a highly conserved co-receptor (Orco).[15] This OR-Orco complex forms a ligand-gated ion channel.[15]

Signal Transduction Pathway

The binding of this compound to its olfactory receptor triggers a rapid intracellular signaling cascade that converts the chemical signal into an electrical signal in the form of action potentials.

Ionotropic and Metabotropic Mechanisms

In insects, two primary models for olfactory signal transduction have been proposed: an ionotropic mechanism and a metabotropic mechanism. The current consensus for pheromone detection in moths leans towards an ionotropic mechanism where the OR-Orco complex itself functions as a non-selective cation channel.[15] Upon pheromone binding, this channel opens, leading to an influx of cations and depolarization of the neuronal membrane.

However, there is also evidence for the involvement of G-protein-coupled second messenger pathways (metabotropic mechanism) in insect olfaction, which may modulate the primary ionotropic signal.[9][17]

The depolarization of the OSN generates action potentials that are then transmitted along the axon to the primary olfactory center in the brain, the antennal lobe.[8][16]

Pheromone_Signaling_Pathway cluster_sensillum Antennal Sensillum Pheromone Tetradecadienyl acetate Pore Pore Tubule Pheromone->Pore Enters Pheromone_OBP Pheromone-OBP Complex OBP OBP Pore->OBP Binds to OR Olfactory Receptor (OR) Pheromone_OBP->OR Transports to Ion_Channel Ion Channel (OR-Orco Complex) Pheromone_OBP->Ion_Channel Activates Orco Orco Neuron_Membrane Dendritic Membrane Depolarization Membrane Depolarization Ion_Channel->Depolarization Cations->Ion_Channel Influx Action_Potential Action Potential to Antennal Lobe Depolarization->Action_Potential

Pheromone Signaling Pathway in S. litura.

Behavioral Responses to this compound

The neural signals generated in the antennae are processed in the antennal lobe and higher brain centers, ultimately leading to a characteristic set of mating behaviors in male S. litura.

Attraction and Mating Behavior

Upon detection of the correct pheromone blend, male S. litura exhibit a stereotyped sequence of behaviors including activation, upwind flight (anemotaxis), and landing near the pheromone source.[18][19] This directed movement increases the probability of locating a receptive female. The specificity of the pheromone blend is crucial; deviations from the optimal ratio of components can significantly reduce or inhibit the male's response.[4]

Mating success in S. litura is directly linked to the integrity of this chemical communication channel.[19] Factors that interfere with pheromone production in females or perception in males, such as exposure to certain insecticides, can lead to reduced mating success.[19]

Experimental Methodologies

The study of the biological function of this compound in S. litura employs a range of specialized techniques to investigate the chemical, physiological, and behavioral aspects of pheromone communication.

Experimental_Workflow cluster_extraction Pheromone Identification cluster_physiology Electrophysiological Analysis cluster_behavior Behavioral Assays Pheromone_Gland Female Pheromone Gland Extraction GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Pheromone_Gland->GC_MS Analysis EAG Electroantennography (EAG) GC_MS->EAG Identified components tested Wind_Tunnel Wind Tunnel Assay GC_MS->Wind_Tunnel Synthetic blends tested SSR Single Sensillum Recording (SSR) EAG->SSR Further characterization Field_Trapping Field Trapping Wind_Tunnel->Field_Trapping Validation

Experimental Workflow for Pheromone Research.
Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the summated electrical response of the entire antenna to a volatile stimulus.[20][21][22]

Protocol:

  • Insect Preparation: An adult male S. litura is anesthetized, and an antenna is excised at the base.

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip of the antenna is connected to a recording electrode. Both electrodes are typically glass capillaries filled with a conductive solution.[20][21]

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air containing a known concentration of the test compound (e.g., synthetic this compound) is injected into the airstream.

  • Recording: The change in the electrical potential between the base and the tip of the antenna (the EAG response) is amplified and recorded. The amplitude of the response is indicative of the sensitivity of the antenna to the specific compound.[20]

Single Sensillum Recording (SSR)

SSR is a more refined electrophysiological technique that allows for the recording of action potentials from individual olfactory sensory neurons within a single sensillum.[23][24]

Protocol:

  • Insect Immobilization: A live male S. litura is restrained, often in a pipette tip, with its antennae exposed and immobilized.[23]

  • Electrode Insertion: A sharp recording electrode (typically tungsten) is carefully inserted through the cuticle at the base of a single sensillum to make contact with the sensillum lymph. A reference electrode is placed elsewhere on the insect's body, such as the eye.[23][24]

  • Stimulus Delivery: As with EAG, a controlled puff of the test odorant is delivered to the antenna.

  • Data Acquisition: The firing rate of the neuron(s) within the sensillum is recorded. This technique allows for the determination of the specificity and sensitivity of individual neurons to different pheromone components.[23]

Behavioral Assays

Behavioral assays are used to assess the attractive and behavioral-releasing properties of pheromone components.

  • Wind Tunnel Assays: These are laboratory-based assays where male moths are released into a wind tunnel, and their flight behavior in response to a plume of synthetic pheromone is observed and quantified.[19] This allows for the detailed analysis of behaviors such as upwind flight, casting, and source location.

  • Field Trapping: In the field, traps baited with synthetic pheromone lures are used to monitor male moth populations and to test the attractiveness of different pheromone blends under natural conditions.[2][4][5] The number of moths captured in traps with different lure compositions provides a direct measure of their relative attractiveness.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the function of this compound in S. litura.

Table 1: Pheromone Composition and Behavioral Activity

Pheromone ComponentRatio in Effective LureBehavioral Effect
(Z,E)-9,11-tetradecadienyl acetate9Major attractant
(Z,E)-9,12-tetradecadienyl acetate1Synergist, essential for optimal attraction

Table 2: Electrophysiological Responses to Pheromone Components

Pheromone ComponentEAG Response Amplitude (Relative to Major Component)
(Z,E)-9,11-tetradecadienyl acetate100%
(Z,E)-9,12-tetradecadienyl acetateLower than major component, but significant
S. exigua specific componentsElicits a response, but significantly lower than conspecific components

Note: Specific mV values for EAG responses are dependent on experimental conditions and are therefore presented here in relative terms based on the findings in the cited literature.[4]

Table 3: Binding Affinities of Odorant-Binding Proteins

ProteinLigandBinding Affinity (Ki, μM)
SlitGOBP1C14-C16 alcohol-pheromone analogs< 1.0
SlitGOBP2C14-C16 alcohol-pheromone analogs< 1.0
SlitGOBP2Acetate and aldehyde sex pheromone componentsStrong binding
SlitGOBP1Acetate and aldehyde sex pheromone componentsNo significant binding

Note: Data is based on competitive binding assays.[10] A lower Ki value indicates a higher binding affinity.

Logical Relationship of Pheromone-Mediated Mating

Mating_Behavior_Logic Female_Release Female releases specific pheromone blend (Z9,E11-14:Ac + Z9,E12-14:Ac) Male_Detection Male detects pheromone with antennae Female_Release->Male_Detection Signal_Transduction Signal transduction in olfactory sensory neurons Male_Detection->Signal_Transduction CNS_Processing Signal processing in central nervous system Signal_Transduction->CNS_Processing Behavioral_Response Initiation of stereotyped mating behavior CNS_Processing->Behavioral_Response Mating Successful Mating Behavioral_Response->Mating

Logical Flow of Pheromone-Mediated Mating.

Conclusion and Future Directions

This compound is a cornerstone of the chemical communication system that ensures reproductive success in Spodoptera litura. A detailed understanding of its function, from molecular detection to behavioral output, is paramount for the development of effective and environmentally benign pest management strategies. Techniques such as mating disruption, which utilize synthetic pheromones to interfere with the insect's natural reproductive cycle, are direct applications of this knowledge.[2][25]

Future research should focus on the identification and characterization of the specific olfactory receptors for the different components of the S. litura pheromone blend. This will provide more precise targets for the development of novel attractants or repellents. Furthermore, a deeper understanding of the downstream neural processing of pheromone signals in the brain will offer additional avenues for disrupting mating behavior. The continued exploration of the molecular and neurobiological basis of olfaction in this important pest species will undoubtedly lead to more sophisticated and sustainable methods of control.

References

The Biosynthesis of Tetradecadienyl Acetate in Moths: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate and highly specific process of pheromone biosynthesis in moths represents a compelling area of study for researchers in chemical ecology, biochemistry, and pest management. Tetradecadienyl acetate (B1210297), a common component of moth sex pheromones, is synthesized through a specialized metabolic pathway primarily within the female's pheromone gland. This technical guide provides an in-depth exploration of the biosynthetic pathway of tetradecadienyl acetate, detailing the enzymatic steps, regulatory mechanisms, and key experimental methodologies used in its investigation. The information is tailored for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this vital biological process.

Introduction

Chemical communication is a cornerstone of insect behavior, with sex pheromones playing a pivotal role in mate recognition and reproductive success. In many moth species, (Z,E)-9,12-tetradecadienyl acetate is a key component of the female-produced sex pheromone blend that attracts conspecific males.[1] The biosynthesis of this C14 acetate is a multi-step enzymatic process that begins with common fatty acid precursors and involves a series of desaturation, chain-shortening, reduction, and acetylation reactions.[1] Understanding this pathway at a molecular level not only provides fundamental insights into insect biochemistry and evolution but also opens avenues for the development of novel and species-specific pest control strategies.

The Biosynthetic Pathway of (Z,E)-9,12-Tetradecadienyl Acetate

The biosynthesis of (Z,E)-9,12-tetradecadienyl acetate originates from palmitic acid (16:0), a common C16 saturated fatty acid. The pathway can be summarized in the following key enzymatic steps:

  • Δ11-Desaturation: The process is initiated by a Δ11-desaturase enzyme that introduces a double bond at the 11th carbon position of palmitoyl-CoA, forming (Z)-11-hexadecenoic acid.[1]

  • Chain Shortening: The resulting C16 unsaturated fatty acid undergoes one round of β-oxidation, which shortens the carbon chain by two carbons to yield (Z)-9-tetradecenoic acid.[1]

  • Δ12-Desaturation: A unique Δ12-desaturase then acts on (Z)-9-tetradecenoic acid to introduce a second double bond at the 12th position, creating (Z,E)-9,12-tetradecenoic acid.[1]

  • Reduction: The carboxyl group of the di-unsaturated fatty acid is reduced to an alcohol by a fatty acyl-CoA reductase (FAR), forming (Z,E)-9,12-tetradecadien-1-ol.

  • Acetylation: Finally, an acetyl-CoA:fatty alcohol acetyltransferase (ATF) catalyzes the transfer of an acetyl group from acetyl-CoA to the fatty alcohol, producing the final pheromone component, (Z,E)-9,12-tetradecadienyl acetate.[1]

Diagram of the Biosynthetic Pathway of (Z,E)-9,12-Tetradecadienyl Acetate

Biosynthesis_Pathway cluster_0 Fatty Acid Metabolism cluster_1 Pheromone Formation Palmitoyl-CoA (16:0) Palmitoyl-CoA (16:0) Z11-16_Acid (Z)-11-Hexadecenoic acid Palmitoyl-CoA (16:0)->Z11-16_Acid Δ11-Desaturase Z9-14_Acid (Z)-9-Tetradecenoic acid Z11-16_Acid->Z9-14_Acid Chain Shortening (β-oxidation) ZE9_12-14_Acid (Z,E)-9,12-Tetradecenoic acid Z9-14_Acid->ZE9_12-14_Acid Δ12-Desaturase ZE9_12-14_OH (Z,E)-9,12-Tetradecadien-1-ol ZE9_12-14_Acid->ZE9_12-14_OH Fatty Acyl-CoA Reductase ZE9_12-14_OAc (Z,E)-9,12-Tetradecadienyl acetate ZE9_12-14_OH->ZE9_12-14_OAc Acetyl-CoA: Fatty Alcohol Acetyltransferase

Biosynthesis of (Z,E)-9,12-tetradecadienyl acetate.

Quantitative Data

Precise quantitative data on enzyme kinetics and substrate concentrations in the pheromone glands of moths producing this compound are often species-specific and can be challenging to obtain. The following tables summarize the available qualitative and semi-quantitative information.

Table 1: Key Enzymes and Their Substrates in this compound Biosynthesis

EnzymeSubstrate(s)Product(s)
Δ11-DesaturasePalmitoyl-CoA(Z)-11-Hexadecenoyl-CoA
β-oxidation enzymes(Z)-11-Hexadecenoyl-CoA(Z)-9-Tetradecenoyl-CoA
Δ12-Desaturase(Z)-9-Tetradecenoyl-CoA(Z,E)-9,12-Tetradecenoyl-CoA
Fatty Acyl-CoA Reductase (FAR)(Z,E)-9,12-Tetradecenoyl-CoA(Z,E)-9,12-Tetradecadien-1-ol
Acetyl-CoA:Fatty Alcohol Acetyltransferase (ATF)(Z,E)-9,12-Tetradecadien-1-ol, Acetyl-CoA(Z,E)-9,12-Tetradecadienyl acetate

Table 2: Relative Abundance of Precursors and Pheromone Components in Pheromone Glands

CompoundRelative AbundanceNotes
Palmitic acid (16:0)HighPrimary precursor, also a component of general lipid metabolism.
(Z)-11-Hexadecenoic acidVariableIntermediate, concentration depends on the flux through the pathway.
(Z)-9-Tetradecenoic acidVariableIntermediate, concentration depends on the flux through the pathway.
(Z,E)-9,12-Tetradecenoic acidLowRapidly converted to the alcohol form.
(Z,E)-9,12-Tetradecadien-1-olLow to ModerateImmediate precursor to the final acetate ester.
(Z,E)-9,12-Tetradecadienyl acetateHighThe final pheromone component, stored in the gland before release.

Note: The exact concentrations can vary depending on the moth species, age, time of day, and mating status.

Regulation of Biosynthesis: The PBAN Signaling Pathway

The biosynthesis of sex pheromones in most moths is not constitutive but is tightly regulated by a neurohormone called Pheromone Biosynthesis Activating Neuropeptide (PBAN).[2] PBAN is produced in the subesophageal ganglion and released into the hemolymph, from where it travels to the pheromone gland to stimulate pheromone production.[2]

The PBAN signaling cascade involves the following key steps:

  • Receptor Binding: PBAN binds to a specific G-protein coupled receptor (GPCR) on the membrane of the pheromone gland cells.[3]

  • G-Protein Activation: This binding activates a G-protein, which in turn activates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of stored Ca²⁺ into the cytoplasm.[3]

  • Enzyme Activation: The rise in intracellular Ca²⁺, often in conjunction with calmodulin (CaM), activates downstream kinases and other effector proteins.[4] This ultimately leads to the activation of key enzymes in the pheromone biosynthetic pathway, such as acetyl-CoA carboxylase (ACC), which provides the building blocks for fatty acid synthesis.

Diagram of the PBAN Signaling Pathway

PBAN_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PBAN_Receptor PBAN Receptor (GPCR) G_Protein G-Protein PBAN_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes PBAN PBAN PBAN->PBAN_Receptor:f0 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca²⁺ Store) IP3->ER binds to receptor CaM Calmodulin (CaM) ER->CaM releases Ca²⁺ CaMK Ca²⁺/CaM-dependent Protein Kinases CaM->CaMK activates ACC Acetyl-CoA Carboxylase (ACC) CaMK->ACC activates Fatty_Acid_Synthase Fatty Acid Synthase ACC->Fatty_Acid_Synthase provides malonyl-CoA Pheromone_Biosynthesis Pheromone Biosynthesis (Desaturation, Reduction, etc.) Fatty_Acid_Synthase->Pheromone_Biosynthesis initiates

PBAN signaling cascade in moth pheromone glands.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of classical biochemical techniques and modern molecular biology approaches.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Pheromone Gland Extracts

Objective: To identify and quantify the pheromone components and their precursors in the pheromone gland.

Protocol:

  • Pheromone Gland Dissection:

    • Anesthetize adult female moths by chilling on ice.

    • Under a dissecting microscope, carefully dissect the terminal abdominal segments containing the pheromone gland.

    • Excise the pheromone gland and place it immediately into a microvial containing a small volume (e.g., 50 µL) of high-purity hexane (B92381) and an internal standard of known concentration.

  • Extraction:

    • Allow the gland to extract in the solvent for at least 1 hour at room temperature.

    • Gently agitate the vial periodically to ensure complete extraction.

  • Sample Preparation:

    • Carefully transfer the hexane extract to a clean microvial, leaving the tissue behind.

    • The extract can be concentrated under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis:

    • Inject 1-2 µL of the extract into a gas chromatograph coupled to a mass spectrometer.

    • GC Conditions (Typical):

      • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

      • Injector Temperature: 250 °C.

      • Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-15 °C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Typical):

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis:

    • Identify compounds by comparing their retention times and mass spectra to those of authentic standards.

    • Quantify the compounds by comparing their peak areas to the peak area of the internal standard.

Heterologous Expression of Biosynthetic Enzymes in Saccharomyces cerevisiae

Objective: To functionally characterize the enzymes involved in the biosynthetic pathway.

Protocol:

  • Gene Cloning:

    • Isolate total RNA from the pheromone glands of female moths.

    • Synthesize cDNA using reverse transcriptase.

    • Amplify the open reading frames of the candidate desaturase, reductase, and acetyltransferase genes using gene-specific primers and PCR.

    • Clone the PCR products into a yeast expression vector (e.g., pYES2, pESC-URA).

  • Yeast Transformation:

    • Transform a suitable strain of S. cerevisiae (e.g., INVSc1) with the expression plasmids using the lithium acetate/polyethylene glycol method.

    • Select for transformed yeast on appropriate selective media.

  • Expression and Substrate Feeding:

    • Grow a starter culture of the transformed yeast in selective medium.

    • Inoculate a larger volume of expression medium (containing galactose to induce gene expression from the GAL1 promoter) with the starter culture.

    • Supplement the medium with the appropriate fatty acid precursor (e.g., palmitic acid for desaturase assays, or a specific unsaturated fatty acid for reductase and acetyltransferase assays).

    • Incubate the culture with shaking for 48-72 hours.

  • Lipid Extraction and Analysis:

    • Harvest the yeast cells by centrifugation.

    • Extract the total lipids from the yeast cells using a solvent system such as chloroform:methanol.

    • Analyze the lipid extract by GC-MS to identify the products of the expressed enzyme. For fatty acids, derivatization to fatty acid methyl esters (FAMEs) is typically required prior to GC-MS analysis.

Workflow for Heterologous Expression in Yeast

Yeast_Expression_Workflow cluster_cloning Gene Cloning cluster_expression Yeast Expression cluster_analysis Analysis RNA_Isolation Isolate RNA from Pheromone Gland cDNA_Synthesis Synthesize cDNA RNA_Isolation->cDNA_Synthesis PCR_Amplification PCR Amplify Target Gene cDNA_Synthesis->PCR_Amplification Vector_Ligation Ligate into Yeast Expression Vector PCR_Amplification->Vector_Ligation Yeast_Transformation Transform Yeast Vector_Ligation->Yeast_Transformation Culture_Growth Grow Transformed Yeast Culture Yeast_Transformation->Culture_Growth Induction_Substrate Induce Gene Expression & Add Substrate Culture_Growth->Induction_Substrate Lipid_Extraction Extract Lipids Induction_Substrate->Lipid_Extraction GCMS_Analysis Analyze by GC-MS Lipid_Extraction->GCMS_Analysis Functional_Characterization Functional Characterization GCMS_Analysis->Functional_Characterization

Workflow for enzyme characterization.

Conclusion

The biosynthesis of this compound in moths is a highly regulated and specific metabolic pathway that has been the subject of extensive research. This guide has provided a detailed overview of the core biosynthetic steps, the intricate PBAN signaling pathway that controls it, and the key experimental methodologies used for its investigation. While significant progress has been made, future research will likely focus on obtaining more precise quantitative data on enzyme kinetics and in vivo substrate concentrations, as well as further elucidating the downstream targets of the PBAN signaling cascade. A deeper understanding of this pathway will not only advance our knowledge of insect biochemistry but also provide valuable tools for the development of sustainable and environmentally friendly pest management strategies.

References

Identifying Tetradecadienyl Acetate in Insect Gland Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core methodologies for the identification and verification of tetradecadienyl acetate (B1210297) isomers, a common class of insect pheromones, from insect gland extracts. The accurate identification of these semiochemicals is a critical step in the development of sustainable pest management strategies and in fundamental research on insect chemical communication.

Introduction

Tetradecadienyl acetates are a group of isomeric organic compounds that function as potent sex pheromones for numerous insect species, particularly within the order Lepidoptera (moths and butterflies).[1] These molecules are typically produced in minute quantities by female insects to attract males for mating.[2] The specific blend and ratio of different isomers are often crucial for species-specific recognition. Therefore, precise analytical techniques are required to isolate, identify, and quantify these compounds from complex biological matrices like insect pheromone glands.

This document details the primary techniques used in this process: Solid-Phase Microextraction (SPME) for sample collection, Gas Chromatography-Mass Spectrometry (GC-MS) for chemical analysis, and Electroantennography (EAG) for biological activity confirmation.

Experimental Protocols

Sample Collection and Preparation

The initial step involves the careful extraction of volatile and semi-volatile compounds from the insect's pheromone gland. Both traditional solvent extraction and modern solvent-free techniques are employed.

2.1.1 Gland Extraction (Solvent-Based)

This classic method involves the physical dissection of the pheromone gland followed by extraction with an organic solvent.

  • Protocol:

    • Gland Dissection: Pheromone glands are carefully excised from calling female insects, typically from the terminal abdominal segments.[3][4]

    • Extraction: The excised glands are immediately immersed in a small volume (e.g., 10-50 µL) of a high-purity solvent, such as hexane (B92381) or dichloromethane, for a defined period (e.g., 10 minutes to several hours).

    • Concentration: The resulting extract may be carefully concentrated under a gentle stream of nitrogen if necessary.

    • Analysis: The extract is then ready for direct injection into the GC-MS system.

2.1.2 Solid-Phase Microextraction (SPME)

SPME is a sensitive, solvent-free technique ideal for collecting volatile pheromones from live insects or excised glands.[5][6] It utilizes a coated fiber to adsorb and concentrate analytes from the headspace above the sample.[7]

  • Protocol for Headspace SPME (HS-SPME):

    • Sample Placement: Place a live, calling insect or an excised gland into a sealed glass vial.[5]

    • Fiber Exposure: Expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 30 minutes to 3 hours) to allow for the adsorption of volatile compounds.[5][8] The choice of fiber coating is critical and depends on the polarity of the target analytes.[5]

    • Thermal Desorption: Retract the fiber and immediately insert it into the heated injection port of a GC-MS, where the collected analytes are thermally desorbed for analysis.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for separating and identifying the components of the gland extract. The gas chromatograph separates volatile compounds based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides mass-to-charge ratio data that aids in structural elucidation.[9]

  • Typical GC-MS Protocol:

    • Injection: The sample (either solvent extract or SPME fiber) is introduced into the GC inlet, typically set to a high temperature (e.g., 250°C) in splitless mode for trace analysis.[5]

    • Separation: Analytes are separated on a capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) with a non-polar or mid-polar stationary phase (like a 5% phenyl-methylpolysiloxane).[5] The oven temperature is programmed to ramp from a low initial temperature (e.g., 40-60°C) to a high final temperature (e.g., 280-300°C) to elute compounds of varying volatility.[5]

    • Ionization and Detection: As compounds elute from the column, they enter the mass spectrometer. Electron Impact (EI) at 70 eV is a standard ionization method.[9] The mass spectrometer scans a mass range (e.g., 30-400 m/z) to generate mass spectra for each eluting compound.[9]

    • Identification: Compounds are tentatively identified by comparing their mass spectra with established libraries (e.g., NIST, Wiley) and by comparing their calculated Kovats Retention Indices (RI) with published values for tetradecadienyl acetate standards.[9][10][11]

Electroantennography (EAG)

EAG is a powerful bioassay that measures the electrical response of an insect antenna to olfactory stimuli.[12][13] It is used to confirm which of the compounds identified by GC-MS are biologically active (i.e., detectable by the insect).

  • General EAG Protocol:

    • Antenna Preparation: An antenna is carefully excised from a male insect and mounted between two electrodes.[14] The electrodes, often glass capillaries filled with a saline solution or conductive gel, make contact with the base and the tip of the antenna.[13][14]

    • Stimulus Delivery: A purified air stream is continuously passed over the antenna. Puffs of air containing the compounds of interest (either synthetic standards or the effluent from a GC column in GC-EAD) are introduced into this stream.[15]

    • Signal Recording: The electrical potential change (depolarization) across the antenna is amplified and recorded.[15] A negative voltage deflection indicates a response.[16]

    • GC-Coupled EAD: To pinpoint active compounds in a complex mixture, the GC effluent is split, with one part going to the MS detector and the other to the EAG preparation.[15] This allows for the simultaneous recording of the chemical data (mass spectrum) and the biological response (antennal depolarization) for each compound as it elutes from the GC column.[3]

Data Presentation

Quantitative data is essential for comparing results and confirming identifications. The following tables provide examples of the data structures used in this field.

Table 1: Common SPME Fiber Coatings for Pheromone Analysis

Fiber Coating Polarity Typical Analytes
100 µm Polydimethylsiloxane (PDMS) Non-polar General purpose for volatile and non-polar compounds.[5]
85 µm Polyacrylate (PA) Polar Polar analytes like alcohols and aldehydes.[5]

| 65 µm PDMS/Divinylbenzene (DVB) | Bipolar | Volatile polar and non-polar analytes.[5] |

Table 2: Example GC-MS Parameters for this compound Analysis

Parameter Setting
Injector Splitless mode, 250°C[5]
Column TG-5SilMS (or similar), 30 m x 0.25 mm x 0.25 µm[5]
Carrier Gas Helium, constant flow @ 1.0 mL/min[5]
Oven Program 40°C (2 min), ramp 10°C/min to 280°C, hold 5 min[5]
MS Transfer Line 250°C[9]
Ion Source 230°C, Electron Impact (EI) at 70 eV[9]

| Mass Scan Range | 30-400 m/z[9] |

Table 3: Mass Spectral and Retention Data for a this compound Isomer

Compound Retention Index (Non-polar column) Key Mass Ions (m/z)
(Z,E)-9,11-Tetradecadienyl acetate ~1834[11] 252 (M+), 192, 135, 121, 107, 93, 79, 67
(Z,E)-9,12-Tetradecadienyl acetate ~1845 252 (M+), 192, 136, 121, 108, 95, 81, 67

(Note: Retention indices and mass spectra can vary slightly between instruments and analytical conditions. Confirmation with authentic standards is mandatory.)

Table 4: Example of Normalized EAG Response Data

Compound (1 ng stimulus) Mean EAG Response (mV) Normalized Response (%)
Hexane (Control) 0.05 0
(Z,E)-9,11-Tetradecadienyl acetate 1.25 100
(Z,Z)-9,11-Tetradecadienyl acetate 0.30 24
Tetradecyl acetate 0.15 12

(Note: Data is hypothetical. The compound eliciting the strongest response is typically set to 100%.)

Visualizations

Diagrams are used to clarify complex workflows and relationships between different stages of the identification process.

experimental_workflow cluster_collection Sample Collection cluster_analysis Analysis cluster_id Identification & Confirmation insect Calling Female Insect spme Headspace SPME insect->spme extraction Solvent Extraction insect->extraction gcms GC-MS Analysis spme->gcms gcead GC-EAD Analysis spme->gcead extraction->gcms extraction->gcead chemid Chemical ID (MS Library & RI) gcms->chemid bioid Biological Activity ID (EAG Response) gcead->bioid confirm Confirmed Identification chemid->confirm bioid->confirm

Caption: Experimental workflow for pheromone identification.

data_analysis raw_data Raw GC-MS Data (Chromatogram) peak Detect Peak of Interest raw_data->peak ms Extract Mass Spectrum peak->ms ri Calculate Retention Index (RI) peak->ri db_ms NIST/Wiley Library Search ms->db_ms db_ri Literature RI Database ri->db_ri tentative_id Tentative Identification db_ms->tentative_id db_ri->tentative_id eag_response Peak Elicits EAG Response? tentative_id->eag_response eag_data GC-EAD Data eag_data->eag_response final_id Confirmed Active Compound eag_response->final_id  Yes

Caption: Logical flow for data analysis and confirmation.

signaling_pathway cluster_dendrite Sensory Neuron Dendrite pheromone Tetradecadienyl Acetate obp Odorant Binding Protein (OBP) pheromone->obp Binds or_receptor Odorant Receptor (OR) + Orco obp->or_receptor Transports to osn Olfactory Sensory Neuron (OSN) ion_channel Ion Channel Opening or_receptor->ion_channel Activates depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential to Brain depolarization->action_potential

References

An In-Depth Technical Guide to the Spectroscopic Data of Tetradecadienyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for various geometric isomers of tetradecadienyl acetate (B1210297), crucial semiochemicals in insect communication. Understanding the distinct spectral characteristics of these isomers is paramount for their accurate identification, synthesis, and application in pest management and drug development. This document summarizes key quantitative data from mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy, details relevant experimental protocols, and visualizes the fundamental workflow of pheromone identification.

Spectroscopic Data of Tetradecadienyl Acetate Isomers

The precise geometry of the double bonds in this compound isomers significantly influences their biological activity. Spectroscopic techniques are essential to differentiate between the (E,E), (E,Z), (Z,E), and (Z,Z) isomers of, for example, 9,11- and 9,12-tetradecadienyl acetate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary tool for the identification of volatile insect pheromones like tetradecadienyl acetates. While the mass spectra of geometric isomers are often very similar, subtle differences in fragmentation patterns and significant differences in GC retention times on polar columns allow for their differentiation.

Table 1: GC Retention Data for 9,11-Tetradecadienyl Acetate Isomers

Isomer ConfigurationGC Column TypeRetention Time (min) or Index
(9Z,11Z)DB-23 (Polar)16.63[1]
(9Z,11E)DB-23 (Polar)16.71[1]
(9E,11Z)DB-23 (Polar)16.76[1]
(9E,11E)DB-23 (Polar)16.85[1]
(Z,E)PEG 20M (Polar)Kovats Index: 2202[1]
(Z,E)OV-1 (Non-polar)Kovats Index: 1834[2][3]
(E,E)Standard non-polarKovats Index: 1810[4]
(Z,Z)Standard non-polarKovats Index: 1834[5]
(Z,Z)Standard polarKovats Index: 2202[5]

Mass Spectrometry Fragmentation:

The electron ionization (EI) mass spectra of this compound isomers are characterized by a molecular ion peak (M⁺) at m/z 252, although it may be of low abundance. A key diagnostic fragment is the loss of acetic acid (CH₃COOH), resulting in a prominent peak at m/z 192 (M-60). Other significant fragments arise from cleavage of the hydrocarbon chain. For instance, the mass spectrum of (Z,E)-9,12-tetradecadienyl acetate shows characteristic base peaks at m/z 68 and 81, which are indicative of the diene hydrocarbon moiety.[6] While mass spectrometry alone is often insufficient to definitively distinguish between geometric isomers, it provides crucial information when combined with gas chromatographic separation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound isomers, providing detailed information about the configuration of the double bonds.

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the olefinic protons are particularly diagnostic for determining the geometry of the double bonds.

Table 2: ¹H NMR Data for (9Z,11E)-Tetradeca-9,11-dienyl Acetate

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Olefinic H5.30 - 6.40m
-CH₂-O-4.06t6.7
-CH₃ (acetate)2.05s
Allylic -CH₂-2.00 - 2.20m
-(CH₂)n-1.20 - 1.70m
Terminal -CH₃0.90t7.4
Solvent: CDCl₃. Data sourced from SpectraBase.[7]

¹³C NMR Spectroscopy: The chemical shifts of the carbons involved in the double bonds also vary depending on the isomeric configuration.

Table 3: ¹³C NMR Data for (9Z,11E)-Tetradeca-9,11-dienyl Acetate

CarbonChemical Shift (ppm)
C=O171.2
Olefinic C125.0 - 135.0 (multiple signals)
-CH₂-O-64.7
-(CH₂)n-25.0 - 33.0 (multiple signals)
-CH₃ (acetate)21.0
Terminal -CH₃14.0
Solvent: Not specified. Data sourced from SpectraBase.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule and can help distinguish between cis and trans isomers.

Table 4: Characteristic FTIR Absorption Bands for (9Z,11E)-Tetradeca-9,11-dienyl Acetate

Wavenumber (cm⁻¹)Vibration
~2925, 2855C-H stretch (alkane)
~1740C=O stretch (ester)
~1235C-O stretch (ester)
~970C-H bend (trans C=C)
Data sourced from SpectraBase.

The presence of a band around 970 cm⁻¹ is characteristic of a trans double bond. The absence or weakness of this band, coupled with the presence of a band around 700-730 cm⁻¹, would suggest a cis configuration.

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon meticulous experimental procedures. The following sections outline generalized protocols for the analysis of this compound isomers.

Pheromone Extraction

Pheromones are typically extracted from the glands of virgin female insects during their calling period.

  • Solvent Extraction: Glands are excised and immersed in a small volume (e.g., 10-50 µL) of a high-purity, volatile solvent such as hexane (B92381) or dichloromethane. The extraction is allowed to proceed for a set period before the gland is removed. The extract can be concentrated under a gentle stream of nitrogen if necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A polar capillary column (e.g., DB-23, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for the separation of geometric isomers.[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: Typically 250 °C.

  • Oven Temperature Program: A slow temperature ramp (e.g., 5 °C/min) is often employed to enhance separation. For example, an initial temperature of 100 °C held for 2 minutes, followed by a ramp to 250 °C at 5 °C/min, and a final hold for 10 minutes.

  • Mass Spectrometer: Operated in full scan mode (e.g., m/z 40-450) with an ionization energy of 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the purified isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR Acquisition: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required. Proton decoupling is used to simplify the spectrum and improve sensitivity.

Attenuated Total Reflectance-Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: For liquid samples, place a small drop directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

  • Data Acquisition:

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Record a background spectrum of the clean, empty crystal.

    • Apply the sample to the crystal.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Clean the crystal immediately after the measurement.

Visualizing the Pheromone Identification Workflow

The identification of novel pheromones is a systematic process that integrates chemical and biological techniques. The following diagram illustrates a typical workflow.

Pheromone_Identification_Workflow Pheromone Identification Workflow cluster_extraction Pheromone Source & Extraction cluster_analysis Analytical Separation & Detection cluster_identification Structure Elucidation & Confirmation cluster_validation Biological Validation Insect Calling Female Insect Extraction Pheromone Gland Extraction Insect->Extraction GC Gas Chromatography (GC) Extraction->GC Split GC->Split EAD Electroantennographic Detection (EAD) Split->EAD MS Mass Spectrometry (MS) Split->MS EAD_Data EAD-Active Peaks EAD->EAD_Data MS_Data Mass Spectra MS->MS_Data Tentative_ID Tentative Structure Identification EAD_Data->Tentative_ID Library Spectral Library Comparison MS_Data->Library Library->Tentative_ID Synthesis Chemical Synthesis of Standards Tentative_ID->Synthesis Confirmation Structure Confirmation Tentative_ID->Confirmation Spectroscopy Spectroscopic Analysis (NMR, FTIR) Synthesis->Spectroscopy Spectroscopy->Confirmation Behavior Behavioral Assays (Wind Tunnel, Field Trapping) Confirmation->Behavior

Caption: A logical workflow for the identification and confirmation of insect pheromones.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound isomers. The provided data and protocols facilitate the accurate identification and characterization of these potent semiochemicals, thereby supporting advancements in chemical ecology and the development of innovative pest management and therapeutic strategies.

References

A Comprehensive Technical Guide to Tetradecadienyl Acetate Pheromones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical ecology, biosynthesis, perception, and application of tetradecadienyl acetate (B1210297) pheromones in insect pest management.

This technical guide provides a comprehensive review of tetradecadienyl acetate pheromones, a critical class of semiochemicals in insect communication. Tailored for researchers, scientists, and professionals in drug development and pest management, this document delves into the chemical diversity, biosynthetic pathways, and the intricate signaling mechanisms underlying their perception by insects. Furthermore, it offers a compilation of quantitative data on the efficacy of various isomers and detailed protocols for key experimental procedures, aiming to facilitate further research and the development of novel pest control strategies.

Chemical Structure and Isomeric Diversity

Tetradecadienyl acetates are unsaturated esters with a 14-carbon chain, two double bonds, and an acetate functional group. The specific geometry and position of the double bonds give rise to a wide array of isomers, each often exhibiting a high degree of species-specificity in their biological activity. These isomers are crucial for maintaining reproductive isolation between closely related insect species.

The nomenclature of these compounds specifies the position and configuration (Z for zusammen or cis, and E for entgegen or trans) of the double bonds. For example, (Z,E)-9,12-tetradecadienyl acetate is a major pheromone component in several moth species.[1][2][3][4] The general chemical formula for this compound is C₁₆H₂₈O₂.[5]

Below is a summary of various this compound isomers and the insect species in which they have been identified as key pheromone components.

IsomerInsect SpeciesRole
(Z,E)-9,11-Tetradecadienyl acetateSpodoptera littoralis (Egyptian cotton leafworm)Major component, elicits the full male behavioral sequence.[1][6][7]
(Z,E)-9,12-Tetradecadienyl acetateCadra cautella (Almond moth), Spodoptera exigua (Beet armyworm), Plodia interpunctella (Indian meal moth)Major pheromone component.[2][3][4][8]
(Z)-9-Tetradecenyl acetateSpodoptera exiguaMinor component, often found with (Z,E)-9,12-tetradecadienyl acetate.[2]
(E,E)-10,12-Tetradecadienyl acetateSpodoptera littoralisMinor component.

Biosynthesis of this compound Pheromones

The biosynthesis of this compound pheromones in moths is a multi-step enzymatic process that typically begins with common fatty acid precursors like palmitic acid (16:acid) or stearic acid (18:acid).[2] The specific pheromone blend produced by a species is determined by the precise action and sequence of a series of desaturases, chain-shortening enzymes, reductases, and acetyltransferases.[2]

A well-studied example is the biosynthesis of (Z,E)-9,12-tetradecadienyl acetate in moths such as Cadra cautella and Spodoptera exigua.[2][3][4] The pathway involves the following key steps:

  • Δ11 Desaturation: Palmitic acid undergoes desaturation by a Δ11-desaturase to produce (Z)-11-hexadecenoic acid.[2][3][4]

  • Chain Shortening: The resulting C16 fatty acid is then chain-shortened to (Z)-9-tetradecenoic acid.[2][3][4]

  • Δ12 Desaturation: A unique Δ12-desaturase introduces a second double bond, converting (Z)-9-tetradecenoic acid into (Z,E)-9,12-tetradecenoic acid.[2][3][4]

  • Reduction and Acetylation: The final steps involve the reduction of the carboxylic acid to an alcohol, followed by acetylation to form the final acetate ester pheromone component.[2]

The entire biosynthetic process is often regulated by a pheromonotropic peptide known as Pheromone Biosynthesis Activating Neuropeptide (PBAN).[2][3][4]

Biosynthesis_of_ZE_9_12_Tetradecadienyl_Acetate Palmitic_acid Palmitic Acid (16:0) Z11_16_acid (Z)-11-Hexadecenoic Acid Palmitic_acid->Z11_16_acid Δ11-Desaturase Z9_14_acid (Z)-9-Tetradecenoic Acid Z11_16_acid->Z9_14_acid Chain Shortening ZE9_12_14_acid (Z,E)-9,12-Tetradecenoic Acid Z9_14_acid->ZE9_12_14_acid Δ12-Desaturase ZE9_12_14_OH (Z,E)-9,12-Tetradecadien-1-ol ZE9_12_14_acid->ZE9_12_14_OH Reduction ZE9_12_14_OAc (Z,E)-9,12-Tetradecadienyl Acetate ZE9_12_14_OH->ZE9_12_14_OAc Acetylation

Biosynthesis of (Z,E)-9,12-Tetradecadienyl Acetate.

Olfactory Perception and Signal Transduction

The perception of this compound pheromones by insects is a complex process that begins at the antennae and culminates in a behavioral response. This process involves a sophisticated molecular machinery within the olfactory sensory neurons (OSNs).

Upon entering the pores of the antennal sensilla, hydrophobic pheromone molecules are bound by Pheromone Binding Proteins (PBPs) present in the sensillar lymph.[9] These PBPs transport the pheromones to the dendritic membrane of the OSNs where they interact with specific Olfactory Receptors (ORs).

The signal transduction cascade that follows can involve both ionotropic and metabotropic (G-protein coupled) mechanisms.[9][10][11]

  • Ionotropic Pathway: In this rapid signaling pathway, the OR, in complex with a co-receptor (Orco), forms a ligand-gated ion channel. Binding of the pheromone directly opens the channel, leading to an influx of cations and depolarization of the neuron.[11][12][13]

  • Metabotropic Pathway: This pathway involves the activation of a G-protein coupled receptor (GPCR). The activated GPCR initiates a second messenger cascade, often involving phospholipase C (PLC) and the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers can then open ion channels, leading to a more amplified and potentially prolonged neuronal response.[9][10][14]

The resulting action potentials are then transmitted to the antennal lobe of the brain for processing, ultimately leading to a behavioral response such as upwind flight towards the pheromone source.[6][7]

Pheromone_Signaling_Pathway cluster_sensillum Sensillar Lymph cluster_orn Olfactory Receptor Neuron Dendrite cluster_ionotropic Ionotropic Pathway cluster_metabotropic Metabotropic Pathway Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding Pheromone_PBP Pheromone-PBP Complex PBP->Pheromone_PBP OR_Orco OR-Orco Complex (Ligand-gated Ion Channel) Pheromone_PBP->OR_Orco Binding GPCR G-Protein Coupled Receptor (GPCR) Pheromone_PBP->GPCR Binding Ion_Channel_Open_I Ion Channel Opening OR_Orco->Ion_Channel_Open_I Depolarization_I Depolarization (Fast) Ion_Channel_Open_I->Depolarization_I Action_Potential Action Potential Generation Depolarization_I->Action_Potential G_Protein G-Protein GPCR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation IP3_DAG IP3 / DAG PLC->IP3_DAG Production Ion_Channel_Open_M Ion Channel Opening IP3_DAG->Ion_Channel_Open_M Depolarization_M Depolarization (Amplified) Ion_Channel_Open_M->Depolarization_M Depolarization_M->Action_Potential Antennal_Lobe Antennal Lobe (Brain) Action_Potential->Antennal_Lobe Signal Transmission Behavioral_Response Behavioral Response Antennal_Lobe->Behavioral_Response Signal Processing

Pheromone Olfactory Signaling Pathway.

Quantitative Data on Efficacy

The behavioral response of insects to different isomers and blends of this compound can be quantified through various bioassays, including electroantennography (EAG), single-sensillum recording (SSR), wind tunnel assays, and field trapping experiments. The following tables summarize quantitative data on the efficacy of different this compound isomers.

Table 1: Electroantennographic (EAG) Responses of Male Spodoptera littoralis to Pheromone Components

CompoundDose (µg)Mean EAG Response (mV)
(Z,E)-9,11-Tetradecadienyl acetate1~0.6 - 1.1
(Z,E)-9,12-Tetradecadienyl acetate1Lower than major component
(Z)-9-Tetradecenyl acetate1Lower than major component

Data synthesized from studies on Spodoptera littoralis.[15]

Table 2: Wind Tunnel Behavioral Responses of Male Spodoptera littoralis to Pheromone Components

Pheromone Component(s)Dose (ng)% Taking Flight% Halfway Upwind% Source Contact
(Z,E)-9,11-Tetradecadienyl acetate (1)100~70~60~50
(Z,E)-9,12-Tetradecadienyl acetate (6)100<20<10<5
Blend (1+2+3+4+5)100~60~50~20

Data adapted from wind tunnel bioassays on Spodoptera littoralis. Compounds are numbered as in the original study.[1][6][7]

Table 3: Field Trapping Efficacy of this compound Isomers for Various Moth Species

Insect SpeciesLure CompositionMean Trap Catch (males/trap/day)
Euzophera pyriella(Z,E)-9,12-Tetradecadien-1-ol (500 µg)Significantly higher than control
Spodoptera frugiperda(Z,E)-9,12-Tetradecadienyl acetate (commercial lure)Effective for monitoring

Data compiled from various field trapping studies.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound pheromones.

Chemical Synthesis of (Z,E)-9,12-Tetradecadienyl Acetate

The following is a generalized protocol for the synthesis of a this compound isomer, based on common organic synthesis strategies. Specific reaction conditions and reagents may vary.

Objective: To synthesize (Z,E)-9,12-tetradecadienyl acetate.

Methodology:

  • Starting Materials: Commercially available starting materials such as 1,9-nonanediol (B147092) and acetylene (B1199291) are typically used.

  • Alkynol Formation: 1,9-nonanediol is mono-protected, and the remaining alcohol is oxidized to an aldehyde. Reaction with an appropriate acetylide generates a propargyl alcohol.

  • Coupling Reaction: A subsequent coupling reaction, such as a Sonogashira or Cadiot-Chodkiewicz coupling, is performed to introduce the second triple bond.

  • Stereoselective Reduction: The resulting diyne is stereoselectively reduced to the desired (Z,E)-diene. This is a critical step, often achieved using specific catalysts (e.g., Lindlar's catalyst for Z-alkenes) or dissolving metal reductions.

  • Deprotection and Acetylation: The protecting group is removed, and the resulting alcohol is acetylated using acetyl chloride or acetic anhydride (B1165640) to yield the final product.

  • Purification: The crude product is purified using column chromatography (e.g., silica (B1680970) gel) and/or high-performance liquid chromatography (HPLC) to obtain the desired isomer with high purity.

  • Characterization: The structure and purity of the synthesized pheromone are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis_Workflow Start Starting Materials Step1 Alkynol Formation Start->Step1 Step2 Coupling Reaction Step1->Step2 Step3 Stereoselective Reduction Step2->Step3 Step4 Deprotection & Acetylation Step3->Step4 Purification Purification (HPLC/GC) Step4->Purification Characterization Characterization (GC-MS, NMR) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

General Workflow for Pheromone Synthesis.

Electroantennography (EAG) Bioassay

Objective: To measure the electrical response of an insect antenna to different this compound isomers.

Methodology:

  • Insect Preparation: An antenna is excised from a male moth and mounted between two electrodes filled with a conductive saline solution.

  • Odorant Delivery: A continuous stream of charcoal-filtered, humidified air is passed over the antenna. Puffs of air containing known concentrations of the test pheromone isomers are introduced into the airstream.

  • Data Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded.

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured for each stimulus. Dose-response curves are generated by plotting the EAG amplitude against the logarithm of the pheromone concentration.

Wind Tunnel Bioassay

Objective: To observe and quantify the behavioral responses of male moths to a pheromone source in a controlled environment that simulates natural conditions.

Methodology:

  • Wind Tunnel Setup: A wind tunnel is used to create a laminar airflow of a specific velocity. The tunnel is illuminated with red light to simulate scotophase conditions.

  • Pheromone Source: A specific amount of the test pheromone or blend is applied to a dispenser (e.g., a rubber septum) and placed at the upwind end of the tunnel.

  • Insect Release: Male moths are released at the downwind end of the tunnel.

  • Behavioral Observation: The behavior of the moths is recorded, including the percentage of moths exhibiting wing fanning, taking flight, oriented upwind flight, and making contact with the pheromone source.

  • Data Analysis: The percentage of moths exhibiting each behavior is calculated for different pheromone treatments and compared statistically.[1][7]

Experimental_Workflow cluster_synthesis Pheromone Preparation cluster_bioassay Bioassays cluster_analysis Data Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification EAG Electroantennography (EAG) Purification->EAG Wind_Tunnel Wind Tunnel Assay Purification->Wind_Tunnel Field_Trapping Field Trapping Purification->Field_Trapping Dose_Response Dose-Response Curves EAG->Dose_Response Behavioral_Quantification Behavioral Quantification Wind_Tunnel->Behavioral_Quantification Field_Trapping->Behavioral_Quantification Statistical_Analysis Statistical Analysis Dose_Response->Statistical_Analysis Behavioral_Quantification->Statistical_Analysis

Overall Experimental Workflow.

Conclusion

This compound pheromones represent a diverse and potent class of semiochemicals with significant implications for insect pest management. A thorough understanding of their chemical ecology, biosynthesis, and the molecular mechanisms of their perception is essential for the development of effective and environmentally benign control strategies. This technical guide has provided a comprehensive overview of these aspects, including quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers and professionals in the field. Further research into the specific olfactory receptors and the intricacies of the signal transduction pathways will undoubtedly pave the way for the design of novel and highly specific pest management tools.

References

Methodological & Application

Synthesis Protocol for (Z,E)-9,12-tetradecadienyl acetate: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(Z,E)-9,12-tetradecadienyl acetate (B1210297) is a key component of the sex pheromone for numerous lepidopteran species, making it a valuable tool in integrated pest management strategies. This application note provides a detailed protocol for the chemical synthesis of (Z,E)-9,12-tetradecadienyl acetate, targeting researchers, scientists, and professionals in drug development and chemical ecology. The protocol outlines a stereoselective synthesis pathway, including key experimental procedures, data presentation in structured tables for easy comparison, and a visualization of the experimental workflow.

Introduction

(Z,E)-9,12-tetradecadienyl acetate is a semiochemical that plays a crucial role in the chemical communication and mating behavior of various insect species. Its synthesis is of significant interest for the development of environmentally benign pest control methods, such as mating disruption and mass trapping. This document details a robust synthetic route to obtain this pheromone with high stereoselectivity.

Synthetic Strategy

The synthesis of (Z,E)-9,12-tetradecadienyl acetate can be achieved through various methods, including the Wittig reaction and iron-catalyzed cross-coupling reactions.[1] This protocol will focus on a convergent synthesis strategy involving the formation of the key intermediate, (Z,E)-9,12-tetradecadien-1-ol, followed by its acetylation.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen).

Synthesis of (Z,E)-9,12-tetradecadien-1-ol

A stereoselective synthesis of the dienol intermediate can be achieved via a cross-coupling reaction. One effective method involves the coupling of a Grignard reagent with a suitable alkenyl halide.[2]

Step 1: Preparation of the Grignard Reagent

A detailed procedure for the preparation of a Grignard reagent from an omega-haloalcohol derivative is as follows:

  • To a flame-dried flask containing magnesium turnings (1.5 eq), add a crystal of iodine to activate the magnesium surface.

  • Add a solution of 9-bromononyl tetrahydropyranyl ether (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) dropwise to initiate the reaction.

  • Once the reaction has started, add the remaining solution of the protected bromo-alcohol at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 2 hours to ensure complete formation of the Grignard reagent.

Step 2: Iron-Catalyzed Cross-Coupling

  • In a separate flame-dried flask, dissolve (E)-1-bromo-3-hexene (1.1 eq) in anhydrous THF.

  • Cool the solution to -20°C.

  • Add a catalytic amount of iron(III) acetylacetonate (B107027) (Fe(acac)₃, 5 mol%).[3]

  • To this mixture, add the freshly prepared Grignard reagent (1.0 eq) dropwise, maintaining the temperature at -20°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • The resulting crude product, the THP-protected dienol, is then deprotected using a mild acid, such as pyridinium (B92312) p-toluenesulfonate (PPTS) in ethanol, to yield (Z,E)-9,12-tetradecadien-1-ol.

Step 3: Purification of (Z,E)-9,12-tetradecadien-1-ol

The crude dienol is purified by flash column chromatography on silica (B1680970) gel.[4]

  • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Pack the column with the slurry.

  • Load the crude product onto the column.

  • Elute the column with a gradient of hexanes and ethyl acetate, starting with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and monitor by thin-layer chromatography (TLC) to isolate the pure (Z,E)-9,12-tetradecadien-1-ol.

Acetylation of (Z,E)-9,12-tetradecadien-1-ol

The final step is the acetylation of the dienol to yield the target pheromone.[5][6]

  • Dissolve the purified (Z,E)-9,12-tetradecadien-1-ol (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Add acetic anhydride (B1165640) (1.5 eq) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding water.

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude (Z,E)-9,12-tetradecadienyl acetate.

  • The crude product can be further purified by flash column chromatography using a non-polar eluent system (e.g., hexanes:ethyl acetate, 98:2).

Data Presentation

Reaction Yields
Reaction StepProductTypical Yield (%)
Iron-Catalyzed Cross-Coupling(Z,E)-9,12-tetradecadien-1-ol70-85
Acetylation(Z,E)-9,12-tetradecadienyl acetate>90
Spectroscopic Data

Table 2: 1H and 13C NMR Data for (Z,E)-9,12-tetradecadienyl acetate in CDCl3

Position1H NMR (ppm)13C NMR (ppm)
14.05 (t, J=6.7 Hz, 2H)64.7
21.63 (quint, J=6.8 Hz, 2H)28.6
3-71.25-1.40 (m, 10H)29.5, 29.4, 29.2, 29.1, 26.0
82.04 (q, J=6.9 Hz, 2H)27.2
95.30-5.45 (m, 1H)128.8
102.75 (t, J=6.5 Hz, 2H)32.2
115.30-5.45 (m, 1H)125.4
125.95 (dt, J=15.2, 6.8 Hz, 1H)134.8
132.05 (q, J=7.0 Hz, 2H)25.6
140.96 (t, J=7.5 Hz, 3H)14.4
OAc (CH3)2.04 (s, 3H)21.0
OAc (C=O)-171.2

Table 3: Key GC-MS Fragmentation Data for (Z,E)-9,12-tetradecadienyl acetate

m/zInterpretation
252[M]+ (Molecular Ion)
192[M - CH3COOH]+
61[CH3COOH2]+
43[CH3CO]+ (Base Peak)

Mandatory Visualization

Experimental Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Grignard Formation cluster_reaction2 Iron-Catalyzed Cross-Coupling cluster_deprotection Deprotection cluster_acetylation Acetylation 9-bromononyl THP ether 9-bromononyl THP ether Grignard Reagent Grignard Reagent 9-bromononyl THP ether->Grignard Reagent THF, I₂ Mg Mg Mg->Grignard Reagent (E)-1-bromo-3-hexene (E)-1-bromo-3-hexene Coupling Reaction Coupling Reaction (E)-1-bromo-3-hexene->Coupling Reaction Fe(acac)₃, THF Grignard Reagent->Coupling Reaction Dienol Intermediate Dienol Intermediate Coupling Reaction->Dienol Intermediate Acidic Workup Final Product Final Product Dienol Intermediate->Final Product Acetic Anhydride, Pyridine

Caption: Synthetic workflow for (Z,E)-9,12-tetradecadienyl acetate.

Biosynthetic Pathway

Biosynthetic_Pathway Palmitic Acid Palmitic Acid Z11-Hexadecenoic Acid Z11-Hexadecenoic Acid Palmitic Acid->Z11-Hexadecenoic Acid Δ11-Desaturase Z9-Tetradecenoic Acid Z9-Tetradecenoic Acid Z11-Hexadecenoic Acid->Z9-Tetradecenoic Acid Chain Shortening Z9,E12-Tetradecenoic Acid Z9,E12-Tetradecenoic Acid Z9-Tetradecenoic Acid->Z9,E12-Tetradecenoic Acid Δ12-Desaturase Z9,E12-Tetradecadien-1-ol Z9,E12-Tetradecadien-1-ol Z9,E12-Tetradecenoic Acid->Z9,E12-Tetradecadien-1-ol Reduction Z,E-9,12-Tetradecadienyl Acetate Z,E-9,12-Tetradecadienyl Acetate Z9,E12-Tetradecadien-1-ol->Z,E-9,12-Tetradecadienyl Acetate Acetylation

References

Application Note: GC-MS Analysis of Synthetic Tetradecadienyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic tetradecadienyl acetate (B1210297) isomers are crucial semiochemicals, widely utilized as insect pheromones for monitoring and controlling agricultural pests. Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical technique for the quality control and isomeric purity assessment of these synthetic pheromone formulations. This document provides a comprehensive guide to the GC-MS analysis of synthetic tetradecadienyl acetate, detailing experimental protocols and data presentation for accurate identification and quantification.

Core Principles

The successful GC-MS analysis of this compound isomers relies on the separation of these structurally similar compounds by gas chromatography, followed by their detection and identification using mass spectrometry. The choice of GC column, temperature programming, and sample preparation method are critical for achieving optimal separation and sensitivity. Mass spectrometry provides molecular weight information and fragmentation patterns that aid in the confirmation of the target analytes.

Experimental Protocols

This section details the necessary steps for the analysis of synthetic this compound samples.

Sample Preparation

Accurate and reproducible sample preparation is fundamental to reliable GC-MS analysis.

  • Protocol 1: Direct Liquid Injection

    • Solvent Selection: Dissolve the synthetic this compound standard or sample in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.[1][2]

    • Concentration: Prepare a stock solution of approximately 1 mg/mL. From the stock solution, prepare a working standard of 10 µg/mL.[1] The final concentration should aim for an on-column loading of approximately 10 ng for a 1 µL injection in splitless mode.[1]

    • Vial Preparation: Transfer the final solution to a 1.5 mL glass autosampler vial.[1] Ensure the vial is properly sealed with a cap and septum to prevent solvent evaporation. A minimum volume of 50 µL is recommended.[1]

    • Quality Control: Samples should be free of particulate matter. If necessary, centrifuge the sample before transferring it to the vial.[1]

GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of this compound isomers.

Table 1: Recommended GC-MS Parameters

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Injector Split/Splitless
Injector Temperature250 °C
Injection ModeSplitless (for high sensitivity)
Injection Volume1 µL
Carrier GasHelium at a constant flow rate of 1 mL/min
GC Column Option 1 (Non-polar): DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)[3] Option 2 (Polar): DB-WAX or INNOWax (30 m x 0.25 mm ID, 0.25 µm film thickness)[4][5]
Oven Temperature Program Initial temperature: 80 °C, hold for 1 min Ramp: 10 °C/min to 230 °C, hold for 15 min[5]
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[4]
Mass Rangem/z 40-450[4]
Ion Source Temperature230 °C[4]
Transfer Line Temperature280 °C
Data Acquisition Scan Mode

Data Presentation and Interpretation

Quantitative data should be summarized for clear interpretation and comparison. The retention time (RT) and the mass spectrum are the primary identifiers for each isomer.

Quantitative Data Summary

The retention times of different this compound isomers will vary depending on the GC column used. Polar columns generally provide better separation for these types of isomers.

Table 2: Example Retention Data for this compound Isomers

IsomerExpected Retention Time (min) on a Polar Column (e.g., DB-WAX)Key Mass Fragments (m/z)
(Z,E)-9,12-Tetradecadienyl acetate~15-17252 (M+), 192, 61, 43
(Z,Z)-9,12-Tetradecadienyl acetateVaries slightly from (Z,E) isomer252 (M+), 192, 61, 43
(E,E)-9,12-Tetradecadienyl acetateVaries slightly from other isomers252 (M+), 192, 61, 43
(Z)-9-Tetradecenyl acetateShorter RT than dienes254 (M+), 194, 61, 43

Note: Actual retention times may vary depending on the specific instrument and conditions. It is crucial to run authentic standards for each isomer to confirm their retention times.

Mass Spectra Interpretation

The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 252.39.[6][7] Characteristic fragment ions include those resulting from the loss of the acetate group and cleavage of the hydrocarbon chain. Comparison of the obtained mass spectra with a reference library (e.g., NIST) is essential for confident identification.[8]

Experimental Workflow and Visualization

A clear workflow ensures a systematic approach to the analysis.

GCMS_Workflow GC-MS Analysis Workflow for Synthetic this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Interpretation prep1 Dissolve Sample in Hexane prep2 Prepare Working Standard (10 µg/mL) prep1->prep2 prep3 Transfer to GC Vial prep2->prep3 analysis1 Inject 1 µL into GC-MS prep3->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 Mass Spectrometric Detection analysis2->analysis3 data1 Identify Peaks by Retention Time analysis3->data1 data2 Analyze Mass Spectra data1->data2 data3 Quantify Isomers data2->data3 data4 Generate Report data3->data4

Caption: Experimental workflow for GC-MS analysis.

Conclusion

This application note provides a detailed protocol for the GC-MS analysis of synthetic this compound. By following these guidelines, researchers, scientists, and drug development professionals can achieve reliable and reproducible results for the identification and quantification of these important semiochemicals. Adherence to proper sample preparation techniques and the use of appropriate GC-MS parameters are paramount for obtaining high-quality data.

References

Application Notes and Protocols for Electroantennography (EAG) Studies of Tetradecadienyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated electrical response of olfactory receptor neurons on an insect's antenna to volatile chemical stimuli. This method is instrumental in the fields of chemical ecology, entomology, and the development of semiochemical-based pest management strategies. By quantifying the antennal response to specific compounds, researchers can identify and characterize biologically active molecules such as pheromones and other behavior-modifying chemicals.

Tetradecadienyl acetate (B1210297) is a common component of sex pheromones in numerous lepidopteran species, making it a compound of significant interest for EAG studies. These application notes provide a detailed protocol for conducting EAG experiments to assess the antennal response of insects to tetradecadienyl acetate, along with data presentation guidelines and visualizations of the experimental workflow and underlying biological pathways.

Data Presentation

Quantitative data from EAG experiments are crucial for determining the sensitivity of an insect's olfactory system to a specific compound. A dose-response relationship is typically established by exposing the antenna to a range of odorant concentrations. The following table summarizes representative EAG response data for different isomers of this compound in two species of Spodoptera, moths known to use these compounds as part of their sex pheromone blend.

Insect SpeciesPheromone ComponentDose (ng)Mean EAG Response (mV)Standard Error (SE)
Spodoptera littoralis(Z,E)-9,11-Tetradecadienyl acetate10000.60.02
Spodoptera exigua(Z,E)-9,12-Tetradecadienyl acetate0.1~0.2N/A
1~0.5N/A
10~1.0N/A
100~1.5N/A
1000~1.80.2

Note: Data for S. littoralis is from a direct measurement at time 0 of a single 1 µg stimulus. Data for S. exigua is estimated from dose-response curves and a reported value at 1000 ng.

Experimental Protocols

This section provides a detailed methodology for performing EAG analysis with this compound.

Materials and Reagents
  • Insects: Adult male moths of the target species (e.g., Spodoptera littoralis or Spodoptera exigua), 2-3 days post-eclosion.

  • This compound: High-purity synthetic standard of the desired isomer (e.g., (Z,E)-9,11- or (Z,E)-9,12-tetradecadienyl acetate).

  • Solvent: High-purity hexane (B92381) or paraffin (B1166041) oil.

  • Saline Solution: Insect saline solution (e.g., Ringer's solution).

  • Conductive Gel: Electrode gel.

  • Filter Paper: Small strips (e.g., 1 cm x 2 cm).

  • Pasteur Pipettes: Glass pipettes for stimulus delivery.

  • Micropipettes and Tips: For precise liquid handling.

Equipment
  • EAG System: Comprising a high-impedance amplifier, data acquisition system (e.g., IDAC-2), and software for recording and analysis.

  • Microelectrodes: Glass capillary electrodes or silver wire electrodes.

  • Micromanipulators: For precise positioning of electrodes.

  • Stereomicroscope: For antenna preparation and mounting.

  • Air Delivery System: To provide a continuous, purified, and humidified airflow over the antenna.

  • Stimulus Controller: To deliver timed puffs of odorant-laden air.

  • Faraday Cage: To shield the preparation from electrical noise.

Stimulus Preparation
  • Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a concentration of 10 µg/µL.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations for dose-response testing (e.g., 0.01, 0.1, 1, 10, 100, 1000 ng/µL).

  • Stimulus Cartridges:

    • Apply 10 µL of each dilution onto a small strip of filter paper.

    • Allow the solvent to evaporate for approximately 60 seconds.

    • Insert the filter paper into a clean Pasteur pipette.

    • Prepare a control cartridge with the solvent only.

Insect and Antenna Preparation
  • Anesthetization: Anesthetize an adult male moth by chilling it on ice or with CO₂ for a few minutes.

  • Mounting: Secure the moth in a holder (e.g., a pipette tip with the end cut off) using dental wax, immobilizing the head and exposing the antennae.

  • Electrode Placement (Excised Antenna Method):

    • Under a stereomicroscope, carefully excise one antenna at its base using micro-scissors.

    • Place a small amount of conductive gel on the tips of the EAG probes (electrodes).

    • Mount the basal end of the antenna onto the reference electrode.

    • Carefully bring the distal tip of the antenna into contact with the recording electrode to complete the circuit.

  • Electrode Placement (Intact Insect Method):

    • The reference electrode is inserted into the insect's eye.

    • The recording electrode is carefully placed in contact with the tip of the antenna.

EAG Recording
  • Setup: Place the mounted antennal preparation inside the Faraday cage. Position the antenna in the path of a continuous stream of purified and humidified air (e.g., 0.5 L/min).

  • Stabilization: Allow the baseline electrical signal from the antenna to stabilize.

  • Stimulus Delivery:

    • Insert the tip of a stimulus pipette (cartridge) into the airflow directed at the antenna.

    • Deliver a timed puff of air (e.g., 0.5 seconds) through the pipette to introduce the this compound to the antenna.

  • Recording: Record the resulting negative voltage deflection (the EAG response) in millivolts (mV).

  • Inter-stimulus Interval: Allow a sufficient recovery period (e.g., 30-60 seconds) between stimuli to prevent sensory adaptation.

  • Controls: Present the solvent control periodically throughout the experiment to ensure that the observed responses are due to the test compound.

Data Analysis
  • Measurement: Measure the amplitude of the negative peak voltage for each EAG response.

  • Normalization: To account for potential decreases in antenna sensitivity over time, responses can be normalized relative to a standard compound presented at regular intervals.

  • Dose-Response Curve: Plot the mean EAG response amplitude against the logarithm of the stimulus concentration to generate a dose-response curve.

Mandatory Visualizations

Experimental Workflow

EAG_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis stim_prep Stimulus Preparation (Serial Dilutions) stim_delivery Stimulus Delivery (Puff of Odorant) stim_prep->stim_delivery insect_prep Insect Preparation (Anesthesia & Mounting) antenna_prep Antenna Excision & Electrode Mounting insect_prep->antenna_prep stabilize Stabilize Baseline in Airflow antenna_prep->stabilize stabilize->stim_delivery record Record EAG Response (mV) stim_delivery->record measure Measure Response Amplitude record->measure normalize Normalize Data (Optional) measure->normalize plot Plot Dose-Response Curve measure->plot normalize->plot Olfactory_Signaling cluster_external External Environment cluster_sensillum Antennal Sensillum cluster_cns Central Nervous System odorant Tetradecadienyl acetate pore Sensillum Pore odorant->pore Enters lymph Sensillum Lymph pore->lymph Diffuses into obp Odorant Binding Protein (OBP) lymph->obp Binds to or_orco OR-Orco Complex (Ion Channel) obp->or_orco Transports to orn Olfactory Receptor Neuron (ORN) Dendrite ap Action Potential orn->ap Generates or_orco->orn Activates al Antennal Lobe ap->al Transmits to brain Higher Brain Centers al->brain Processes Signal

Application Notes and Protocols for Field Bioassay Design of Tetradecadienyl Acetate Lures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetradecadienyl acetate (B1210297) is a common component of sex pheromones for numerous lepidopteran species, making it a critical tool for monitoring and managing agricultural and forest pests. Field bioassays are essential for determining the efficacy of synthetic pheromone lures containing tetradecadienyl acetate. A well-designed bioassay provides reliable data on the attractiveness of different lure formulations, optimal dosages, and the longevity of the lures under real-world conditions. These application notes and protocols provide a comprehensive framework for researchers and pest management professionals to design and execute robust field bioassays for this compound lures.

Application Notes: Key Considerations for Bioassay Design

Successful field evaluation of this compound lures requires careful consideration of several factors that can influence insect behavior and trap capture rates.

  • Lure Composition and Dose: The specific isomer and blend ratio of this compound are critical for attracting the target species.[1][2] Field trials should test various dosages to determine the most effective concentration, as both insufficient and excessive amounts can reduce attractiveness.[3] For instance, a study on the beet armyworm, Spodoptera exigua, evaluated lures containing (Z,E)-9,12-tetradecadienyl acetate.[1]

  • Dispenser Type: The material of the dispenser (e.g., rubber septa, polyethylene (B3416737) vials) affects the release rate of the pheromone.[4] The choice of dispenser should be appropriate for the target insect and environmental conditions.

  • Trap Design and Placement: The type of trap (e.g., delta, sticky) and its color can significantly impact capture efficiency.[5] Traps should be placed at a height and location consistent with the target insect's typical flight behavior.[4] To prevent interference between lures, a minimum distance of 20-50 meters between traps is recommended.[4][6]

  • Experimental Layout: A randomized complete block design is often employed to minimize the effects of environmental variability, such as wind direction and habitat heterogeneity.[6][7] Each block should contain one of each lure treatment, including a control.

  • Environmental Factors: Temperature, humidity, and wind can influence the pheromone release rate and insect activity.[1] It is crucial to record these environmental conditions throughout the trial. The efficacy of lures can also diminish over time due to aging and exposure to the elements.[1][8]

Experimental Protocols

This section provides detailed methodologies for conducting a field bioassay to evaluate this compound lures.

Protocol 1: Lure Preparation

Objective: To prepare dispensers loaded with specific dosages of this compound for field testing.

Materials:

  • This compound (specific isomer(s) and purity ≥98%)

  • Volatile solvent (e.g., HPLC-grade hexane)

  • Dispensers (e.g., red rubber septa)

  • Micropipettes and tips

  • Glass vials with Teflon-lined caps

  • Fume hood

  • Analytical balance

Procedure:

  • Stock Solution Preparation: In a fume hood, prepare a stock solution of this compound in hexane. For example, to create a 1 mg/mL solution, dissolve 10 mg of the pheromone in 10 mL of hexane.

  • Lure Loading: Using a micropipette, apply a precise volume of the stock solution onto each dispenser to achieve the desired dosage.[4] For a 100 µg lure, apply 100 µL of the 1 mg/mL stock solution.

  • Control Preparation: Prepare control lures by applying the same volume of solvent only to a separate batch of dispensers.[4]

  • Solvent Evaporation: Allow the solvent to evaporate completely from all dispensers in the fume hood for at least 30 minutes before field deployment.[4]

  • Storage: Store lures in individual, sealed pouches, often made of trilaminated foil, and keep them in a cool, dark place until use.[9]

Protocol 2: Field Trial Execution

Objective: To evaluate the attractiveness of different this compound lure formulations to a target insect species in the field.

Materials:

  • Prepared pheromone and control lures

  • Insect traps (e.g., sticky delta traps)

  • Gloves (rubber or nitrile) and tweezers for handling lures[10]

  • Flagging tape and permanent markers for labeling

  • GPS device for recording trap locations

  • Data collection sheets

Procedure:

  • Site Selection: Choose a field site with a known population of the target insect.

  • Experimental Design:

    • Establish a grid or transect for trap placement.[4]

    • Use a randomized complete block design with multiple replicates (blocks).[6][7] The number of traps per block will equal the number of treatments (including the control).

    • Ensure a minimum spacing of 20-30 meters between traps within a block and at least 50 meters between blocks to prevent interference.[6]

  • Trap Deployment:

    • Assemble traps according to the manufacturer's instructions.

    • Label each trap clearly with the treatment type, block number, and date.[6][10]

    • Using gloves or tweezers to avoid contamination, place one lure inside each trap.[10]

    • Hang the traps at a consistent height appropriate for the insect's flight path (e.g., 1.5-2.0 meters in the tree canopy).[6]

    • Record the GPS coordinates of each trap.[6]

  • Data Collection:

    • Check traps at regular intervals (e.g., weekly).[4][6]

    • Count and record the number of target insects captured in each trap.

    • Replace sticky liners as needed.[6]

    • Continue the experiment for a sufficient duration to account for variations in insect populations and environmental conditions.[4]

    • Replace lures at appropriate intervals based on their known field longevity.[6][10]

Protocol 3: Data Analysis

Objective: To statistically analyze the trap capture data to determine the efficacy of the different lure treatments.

Procedure:

  • Data Compilation: Organize the trap capture data for each lure treatment and replicate.

  • Data Transformation: To meet the assumptions of normality and homogeneity of variance for statistical tests, transform the count data if necessary. A common transformation for insect counts is log10(x + 1) or log(x + 0.5).[2][7]

  • Statistical Analysis:

    • Perform an Analysis of Variance (ANOVA) or a generalized linear model to compare the effectiveness of the different lure treatments.[2][4]

    • If the ANOVA result is significant (p < 0.05), use a post-hoc means separation test, such as Tukey's HSD (Honestly Significant Difference), to determine which specific treatments differ from each other.[2][6]

  • Interpretation: Conclude which lure dosage and blend ratio is most attractive to the target insect species based on the statistical analysis.

Data Presentation

Quantitative data from field bioassays should be summarized in clear, structured tables for easy comparison.

Table 1: Example Lure Treatments for Field Bioassay

Treatment ID (Z)-11-Tetradecadienyl Acetate (µg) (E)-11-Tetradecadienyl Acetate (µg) Ratio (Z:E) Dispenser Type
T1 100 0 100:0 Rubber Septum
T2 90 10 90:10 Rubber Septum
T3 50 50 50:50 Rubber Septum
T4 200 0 100:0 Rubber Septum

| T5 (Control) | 0 (Solvent only) | 0 | N/A | Rubber Septum |

Table 2: Hypothetical Field Bioassay Results

Treatment ID Mean No. of Moths Captured per Trap per Week (± SE)
T1 35.4 ± 4.2 a
T2 58.2 ± 6.1 b
T3 15.7 ± 2.5 c
T4 33.9 ± 3.8 a
T5 (Control) 1.3 ± 0.5 d

Means followed by the same letter are not significantly different (Tukey's HSD, p > 0.05).

Visualizations

Diagrams are useful for illustrating experimental workflows and conceptual pathways.

experimental_workflow cluster_prep Phase 1: Preparation cluster_field Phase 2: Field Deployment cluster_data Phase 3: Data Handling cluster_conclusion Phase 4: Conclusion prep_lure Lure Preparation (Varying Dosages/Ratios) prep_control Control Lure Prep (Solvent Only) design Randomized Complete Block Design prep_lure->design deploy Trap Deployment (Grid Layout) design->deploy collect Weekly Data Collection (Insect Counts) deploy->collect analyze Statistical Analysis (ANOVA, Tukey's HSD) collect->analyze conclusion Determine Most Effective Lure analyze->conclusion

Caption: Workflow for a field bioassay of pheromone lures.

signaling_pathway lure Pheromone Lure (this compound) plume Pheromone Plume (Dispersal in Air) lure->plume Release insect Target Insect (e.g., Male Moth) plume->insect Detection antenna Antennal Receptors (Odorant Binding) insect->antenna brain Antennal Lobe (Signal Processing) antenna->brain Neural Signal behavior Behavioral Response (Upwind Flight) brain->behavior Initiates trap Capture in Trap behavior->trap Leads to

Caption: Generalized signaling pathway for pheromone attraction.

References

Application Notes and Protocols for Mating Disruption Techniques Using Tetradecadienyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of tetradecadienyl acetate (B1210297) in mating disruption strategies for the control of key lepidopteran pests. This document is intended to guide researchers, scientists, and drug development professionals in the design, implementation, and evaluation of mating disruption programs.

Introduction to Mating Disruption

Mating disruption (MD) is a pest management technique that utilizes synthetic sex pheromones to interfere with the chemical communication between male and female insects, thereby preventing or delaying mating and reducing the subsequent generation's population.[1] This method is a cornerstone of many Integrated Pest Management (IPM) programs due to its species-specificity, low toxicity to non-target organisms, and minimal environmental impact.[2]

Tetradecadienyl acetate is a common component of the sex pheromones of numerous moth species, making it a valuable active ingredient in mating disruption formulations.[3] The efficacy of mating disruption is influenced by several factors, including the pest population density, orchard size and layout, dispenser technology, and the specific blend of pheromone components used.[4][5]

Mechanisms of Action

The primary mechanisms by which mating disruption operates are:

  • Competitive Attraction (False-Trail Following): A high density of synthetic pheromone dispensers mimics calling females, attracting males to these "false" sources. This competition reduces the probability of males locating actual females.[6]

  • Camouflage/Masking: The high concentration of synthetic pheromone in the atmosphere masks the natural pheromone plumes released by females, making it difficult for males to track them.[6][7]

  • Sensory Imbalance/Desensitization: Continuous exposure to high concentrations of the synthetic pheromone can lead to the adaptation of the male's sensory system, rendering it less sensitive to the natural pheromone.[7]

The dominant mechanism can vary depending on the target insect, the pheromone formulation, and the dispenser density.[8]

Target Pests and Pheromone Blends

Various isomers of this compound are used to target specific pest species. The precise blend of isomers and other compounds is critical for optimal efficacy.

Target PestScientific NameKey Pheromone Components Including this compound Isomers
Oriental Fruit MothGrapholita molesta(Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, (Z)-8-dodecen-1-ol[2][6][9]
Codling MothCydia pomonella(E,E)-8,10-dodecadien-1-ol (Codlemone), with some formulations including tetradecenyl acetate[10][11]
Indian Meal MothPlodia interpunctella(Z,E)-9,12-tetradecadienyl acetate[9][12]
Tobacco CutwormSpodoptera litura(Z,E)-9,11-tetradecadienyl acetate, (Z,E)-9,12-tetradecadienyl acetate[9]

Dispenser Technologies

A variety of dispenser technologies are available for the controlled release of this compound. The choice of dispenser depends on the crop, target pest, and desired duration of efficacy.

Dispenser TypeDescriptionApplication Rate (Typical)Duration of Efficacy
Hand-Applied Passive Dispensers Ropes, spirals, or membrane-based dispensers manually placed in the orchard.[13]15-400 units per acre[5][13]Season-long (multiple generations)
Aerosol Dispensers (Puffers) Automated devices that release a puff of pheromone at programmed intervals.[13]1-2 units per acre[13]Season-long
Sprayable Formulations Microencapsulated pheromones applied using standard orchard sprayers.[13]Varies by productOne generation
Wax-Drop Dispensers Mechanically applied drops of wax containing the pheromone.[14]820-8,200 drops per hectare[14]One generation

Experimental Protocols

Field Efficacy Trial Protocol

This protocol outlines the steps for conducting a field trial to evaluate the efficacy of a this compound-based mating disruption product.

5.1.1. Experimental Design

  • Plot Selection: Select orchard blocks of a suitable size (minimum 10 acres recommended to minimize edge effects) with a known history of the target pest infestation.[5][11]

  • Treatments:

    • Mating Disruption (MD) Treatment: The orchard block where the mating disruption product is applied.

    • Untreated Control: A spatially separate orchard block with similar characteristics (crop variety, tree age, pest pressure) that does not receive any mating disruption treatment. A separation of at least 500 meters is recommended to avoid pheromone drift.[15]

    • Insecticide Standard (Optional): A block treated with a conventional insecticide program for comparison.

  • Replication: Due to the large plot sizes required for mating disruption trials, true replication can be challenging. If possible, replicate treatments across multiple sites.[15]

5.1.2. Dispenser Deployment

  • Timing: Deploy dispensers before the first flight of the target pest in the spring.[16]

  • Placement: Place hand-applied dispensers in the upper third of the tree canopy.[17] Aerosol dispensers should be placed according to the manufacturer's instructions.

  • Density: Apply dispensers at the recommended rate for the specific product and target pest.

5.1.3. Efficacy Assessment

Efficacy can be assessed through a combination of the following methods:

  • Pheromone Trap Monitoring:

    • Deploy pheromone-baited traps (e.g., delta traps) in both the MD-treated and control plots.

    • Monitor traps weekly and record the number of male moths captured.

    • A significant reduction in moth capture in the MD plot compared to the control ("trap shutdown") is an indicator of successful disruption.[18]

    • Note: Trap shutdown alone is not a definitive measure of efficacy, as it only indicates disruption of attraction to a point source.[8]

  • Tethered Female Mating Stations:

    • Place virgin female moths in small cages within the orchard.

    • After a set period (e.g., 24-48 hours), retrieve the females and dissect them to determine their mating status (presence of a spermatophore).

    • A significant reduction in the percentage of mated females in the MD plot compared to the control indicates successful mating disruption.[14]

  • Shoot and Fruit Damage Assessment:

    • Throughout the season, randomly select a predetermined number of shoots and fruits per tree from multiple trees in each plot.

    • Record the percentage of shoots or fruits showing signs of larval damage (e.g., "flagging" of shoots, entry holes in fruit).[19][20]

    • This is a direct measure of crop protection and the ultimate goal of the mating disruption program.

5.1.4. Data Analysis

  • Analyze moth capture data, mating rates, and damage data using appropriate statistical methods (e.g., t-test, ANOVA) to determine significant differences between treatments.[15]

Quantitative Data Summary

The following tables present a summary of quantitative data from field trials evaluating mating disruption for the Oriental Fruit Moth (Grapholita molesta).

Table 1: Efficacy of Different Densities of Wax-Drop Pheromone Dispensers for Oriental Fruit Moth Mating Disruption [14]

Treatment (Dispensers/ha)Mean Male Moth Capture Inhibition (%)Mean Female Mating Rate (%)
820 (3 drops/tree)Not Reported7-20
2,700 (10 drops/tree)Not Reported7-20
8,200 (30 drops/tree)99.40
27,300 (100 drops/tree)99.20
Isomate M-Rosso (500 ropes/ha)Not Reported7-20
Untreated Control0>55

Table 2: Efficacy of Different Pheromone Loads in Dispensers for Oriental Fruit Moth Mating Disruption (at a constant density of 500 dispensers/ha) [7]

Pheromone Load in DispenserEfficacy in Controlling OFM Infestation
25% of standard loadNot effective
50% of standard loadNot effective
75% of standard loadAs effective as standard
100% (Standard Isomate OFM Rosso-S®)Effective

Visualizations

Insect Olfactory Signaling Pathway

The following diagram illustrates the generalized signaling pathway for pheromone reception in insects.

Insect_Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Dendrite Pheromone Pheromone Molecule (this compound) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding SNMP Sensory Neuron Membrane Protein (SNMP) PBP->SNMP Interaction OR_complex Odorant Receptor (OR) Complex (ORx + Orco) G_protein G-protein OR_complex->G_protein Activation Ion_channel Ion Channel OR_complex->Ion_channel Direct Gating (alternative pathway) SNMP->OR_complex Pheromone Transfer PLC Phospholipase C (PLC) G_protein->PLC Activation IP3 IP3 PLC->IP3 Production IP3->Ion_channel Opens Depolarization Membrane Depolarization Ion_channel->Depolarization Ion Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Generalized insect olfactory signaling pathway for pheromone reception.

Experimental Workflow for Mating Disruption Efficacy Trial

The following diagram outlines the logical workflow for conducting a field trial to evaluate the efficacy of a mating disruption product.

Mating_Disruption_Workflow cluster_planning Phase 1: Planning and Setup cluster_implementation Phase 2: Implementation cluster_assessment Phase 3: Efficacy Assessment (In-season) cluster_analysis Phase 4: Data Analysis and Conclusion A1 Site Selection (Orchard Blocks) A2 Treatment Assignment (MD, Control) A1->A2 A3 Pre-treatment Pest Monitoring A2->A3 B1 Dispenser Deployment (Before First Flight) A3->B1 C1 Pheromone Trap Monitoring B1->C1 C2 Tethered Female Mating Assessment B1->C2 C3 Shoot/Fruit Damage Assessment B1->C3 D1 Data Collection and Compilation C1->D1 C2->D1 C3->D1 D2 Statistical Analysis D1->D2 D3 Efficacy Determination and Reporting D2->D3

Caption: Experimental workflow for a mating disruption efficacy trial.

References

Application Notes and Protocols for the Formulation of Tetradecadienyl Acetate for Slow Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecadienyl acetate (B1210297) is a vital semiochemical, acting as a potent sex pheromone for numerous lepidopteran pest species. Its application in integrated pest management (IPM) strategies, primarily through mating disruption and mass trapping, offers a targeted and environmentally benign alternative to conventional insecticides. The efficacy of these strategies is critically dependent on the controlled and sustained release of the pheromone over an extended period. This document provides detailed application notes and protocols for the formulation of tetradecadienyl acetate into slow-release dispensers, covering various formulation strategies, characterization methodologies, and data presentation.

Formulation Strategies

A variety of materials and methods can be employed to achieve the slow release of this compound. The choice of formulation depends on factors such as the target pest, environmental conditions, desired release profile, and cost. Common strategies include entrapment in polymeric matrices and microencapsulation.

  • Polymeric Matrices: This approach involves incorporating the pheromone into a solid polymer matrix. The release of the active ingredient is governed by diffusion through the polymer.

    • Polyvinyl Chloride (PVC): PVC formulations, often plasticized, can be molded into various shapes like ropes, spirals, or septa. The release rate can be modulated by adjusting the concentration of the plasticizer.[1]

    • Sol-Gel Matrices: These are silica-based polymers that can be synthesized to have a porous structure, allowing for a controlled release. The release rate can be fine-tuned by altering the degree of cross-linking during the polymerization process.[2] Sol-gel matrices are environmentally safe as they are primarily composed of silica (B1680970) and water.[2]

    • Natural Polymers: Hydrophilic polymers like gellan gum and pectin (B1162225) can be used to create biodegradable dispenser matrices.[3] These polymers swell upon contact with moisture, forming a gel that regulates the release of the entrapped pheromone.[3]

    • Electrospun Fibers: Coaxial electrostatic spinning can be used to create core-shell fiber membranes, where the pheromone is encapsulated within a core surrounded by a polymer shell.[4] This structure provides a long-lasting and stable release.[4]

  • Microencapsulation: This technique involves enclosing micro-droplets of the pheromone within a thin polymeric shell. This method is particularly suitable for developing sprayable formulations.[5][6]

    • Polyurea Microcapsules: Formed by interfacial polymerization, polyurea shells provide a robust barrier for the controlled release of the pheromone.[6]

    • Gelatin-Gum Arabic Microcapsules: This method utilizes complex coacervation to form a biodegradable shell around the pheromone.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the slow release of this compound and other similar pheromones, providing a comparative overview of different formulation strategies.

Table 1: Release Rates of Pheromones from Various Formulations

Formulation TypePheromoneRelease RateDurationReference
Sol-Gel Matrix(E)-5-decenyl acetate14-45 µ g/day Up to 28 days[2]
PVC Plastic Cylinder (1% loading)cis-7-dodecenyl acetate~0.05 µ g/min -[8]
PVC Plastic Cylinder (5% loading)cis-7-dodecenyl acetate0.3-1.0 µ g/min 203 days[8]
PVC Plastic Cylinder (10% loading)cis-7-dodecenyl acetate>1.0 µ g/min (initially)162 days (within optimal range)[8]
PVC Plastic Cylinder (20% loading)cis-7-dodecenyl acetate>1.0 µ g/min 12 days (within optimal range)[8]
Gelatin-Gum Arabic Microcapsules2-Ethylhexyl acetate (analogue)Sustained release of 60% of encapsulated amountOver 6 months[7]
RAK 1 + 2 MIX® Diffuser(E,Z)-7,9-dodecadien-1-yl acetate~1 mg/day-[9]

Table 2: Entrapment and Loading Efficiency of Pheromone Formulations

Formulation TypePheromoneEntrapment Efficiency (%)Loading Capacity (%)Reference
Mesoporous Silica Nanoparticles (MSN) and Carbon Nanotubes (CNS) Blend(E, Z)-7,9-dodecadienyl acetate & (E)-11-hexadecenyl acetate90-9245-46
Core-Shell Electrospun FibersChilo suppressalis sex pheromone82.3 ± 1.2-

Experimental Protocols

Detailed methodologies for the key experiments required to characterize slow-release formulations of this compound are provided below.

Protocol 1: Determination of Pheromone Release Rate

This protocol describes the measurement of the pheromone release rate from a dispenser over time using an airflow system and solvent trapping.

Materials:

  • Slow-release dispenser containing this compound

  • Airflow system with adjustable flow rate

  • Glass tube or chamber to hold the dispenser

  • Adsorbent tube (e.g., packed with Tenax® or activated charcoal) or solvent impinger

  • Elution solvent (e.g., hexane, dichloromethane)

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

  • Standard solution of this compound of known concentration

Procedure:

  • Place the dispenser in the glass chamber.

  • Connect the chamber to the airflow system and the trapping device.

  • Pass a controlled stream of purified air over the dispenser at a known flow rate (e.g., 100 mL/min) and temperature (e.g., 25°C).

  • At predetermined time intervals (e.g., 24 hours), remove the trapping device.

  • If using an adsorbent tube, elute the trapped pheromone with a known volume of solvent. If using a solvent impinger, collect the solvent.

  • Analyze the collected sample by GC-FID or GC-MS to quantify the amount of this compound released.

  • Prepare a calibration curve using the standard solutions of this compound.

  • Calculate the release rate in µ g/day or µ g/hour .

  • Repeat the collection and analysis at regular intervals to determine the release profile over the desired period.

Protocol 2: Determination of Entrapment Efficiency and Loading Capacity

This protocol outlines the procedure to determine the amount of pheromone successfully encapsulated or loaded into the formulation.

Materials:

  • Pheromone formulation (e.g., microcapsules, polymer matrix)

  • Solvent for extracting the pheromone (e.g., hexane, dichloromethane)

  • Ultrasonic bath or homogenizer

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

  • Standard solution of this compound of known concentration

Procedure:

  • Total Pheromone (Loaded):

    • Accurately weigh a sample of the formulation.

    • Disrupt the formulation to release the entrapped pheromone. This can be achieved by dissolving the polymer matrix in a suitable solvent or by crushing the microcapsules followed by solvent extraction. Sonication or homogenization can aid this process.

    • Quantify the total amount of pheromone in the extract using GC-FID or GC-MS against a calibration curve.

  • Surface Pheromone (Un-encapsulated):

    • Accurately weigh a sample of the formulation.

    • Wash the surface of the formulation with a suitable solvent for a short period to dissolve only the surface-adhered pheromone.

    • Quantify the amount of pheromone in the washing solvent using GC-FID or GC-MS.

  • Calculations:

    • Loading Capacity (%) = (Mass of pheromone in formulation / Mass of formulation) x 100

    • Entrapment Efficiency (%) = ((Total pheromone - Surface pheromone) / Total pheromone) x 100

Visualizations

Signaling Pathway and Experimental Workflows

Slow_Release_Mechanism cluster_formulation Formulation Matrix cluster_environment Environment Pheromone_Reservoir Pheromone Reservoir (this compound) Polymer_Matrix Polymer Matrix / Microcapsule Shell Pheromone_Reservoir->Polymer_Matrix Diffusion Atmosphere Atmosphere Polymer_Matrix->Atmosphere Evaporation

Release_Rate_Workflow Start Start: Place Dispenser in Chamber Airflow Pass Air at Controlled Rate Start->Airflow Trap Trap Volatiles (Adsorbent/Solvent) Airflow->Trap Elute Elute/Collect Pheromone Trap->Elute Analyze Quantify with GC-MS/FID Elute->Analyze Calculate Calculate Release Rate Analyze->Calculate Repeat Repeat at Intervals Calculate->Repeat Repeat->Trap Next Interval End End: Generate Release Profile Repeat->End Experiment Complete

Encapsulation_Efficiency_Workflow Start Start: Weigh Formulation Sample Total_Pheromone Total Pheromone Extraction (Disrupt Formulation) Start->Total_Pheromone Surface_Pheromone Surface Pheromone Wash Start->Surface_Pheromone Analyze_Total GC Analysis of Total Extract Total_Pheromone->Analyze_Total Analyze_Surface GC Analysis of Wash Surface_Pheromone->Analyze_Surface Calculate_EE Calculate Entrapment Efficiency Analyze_Total->Calculate_EE Calculate_LC Calculate Loading Capacity Analyze_Total->Calculate_LC Analyze_Surface->Calculate_EE End End: Report EE and LC Calculate_EE->End Calculate_LC->End

References

Application Notes and Protocols for Wind tunnel Analysis of Moth Behavior to Tetradecadienyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wind tunnel bioassays are a critical methodology in the study of insect chemical ecology, providing a controlled environment to investigate the behavioral responses of moths to airborne semiochemicals, particularly sex pheromones. The analysis of these behaviors is instrumental in identifying and validating new pest control agents, understanding the fundamental mechanisms of insect communication, and screening for compounds that could modify insect behavior for agricultural or public health purposes. This document provides detailed application notes and standardized protocols for conducting wind tunnel bioassays to evaluate the behavioral responses of moths to tetradecadienyl acetate (B1210297), a common component of moth sex pheromones.

Data Presentation

The following tables summarize quantitative data on the behavioral responses of male Spodoptera littoralis moths in a wind tunnel to a multicomponent pheromone blend containing (Z,E)-9,11-tetradecadienyl acetate as the major component and (Z)-9-tetradecenyl acetate as a minor component.

Table 1: Behavioral Responses of Male Spodoptera littoralis to a Pheromone Blend

Behavioral StepPercentage of Moths Responding (%)
Wing Fanning & Taking Flight85
Oriented Upwind Flight75
Arrival at Mid-Tunnel60
Close Approach to Source45
Contact with Source30

Data extracted from a study on Spodoptera littoralis behavioral responses to pheromone components in a wind tunnel.[1][2][3]

Table 2: Recommended Experimental Parameters for Wind Tunnel Bioassay

ParameterRecommended Value/RangeNotes
Wind Speed 0.3 m/sShould be laminar and consistent.
Temperature 25 ± 1 °CMaintained to mimic the moth's natural active period.
Relative Humidity 75%Important for insect physiology and pheromone plume structure.
Light Conditions 0.3 lux (red light)For nocturnal moths, to simulate night conditions without affecting behavior.[1]
Pheromone Dose VariesDose-response relationship should be established.
Moth Age 2-3 days post-eclosionEnsures sexual maturity and responsiveness.
Acclimatization Time 1 hourAllows moths to adjust to the experimental conditions.

Experimental Protocols

Insect Rearing and Preparation
  • Rearing: Moths should be reared under controlled laboratory conditions to ensure uniformity in age, size, and physiological state.

  • Sexing: Pupae should be sexed, and males and females kept in separate cages upon emergence to ensure males are naive.

  • Age Selection: For experiments, use male moths that are 2-3 days post-eclosion, as this is typically their peak period of sexual activity.

  • Acclimatization: Transfer individual male moths to the wind tunnel room at least one hour before the experiment to allow them to acclimate to the ambient temperature, humidity, and light conditions.

Wind Tunnel Setup and Pheromone Application
  • Wind Tunnel: A plexiglass wind tunnel (e.g., 230 cm x 90 cm x 90 cm) with controlled airflow is required.

  • Airflow: Maintain a constant, laminar airflow of 0.3 m/s.

  • Lighting: Illuminate the tunnel with red light at an intensity of approximately 0.3 lux to facilitate observation without disturbing the nocturnal moths.[1]

  • Pheromone Source: The synthetic pheromone, (Z)-9-tetradecadienyl acetate, should be dissolved in an appropriate solvent (e.g., hexane) at the desired concentrations.

  • Dispenser: Apply a known amount of the pheromone solution to a suitable dispenser, such as a filter paper or rubber septum.

  • Placement: Position the pheromone dispenser at the upwind end of the tunnel. A control dispenser with only the solvent should be used for comparison.

Behavioral Observation and Data Collection
  • Moth Release: Place an individual male moth in a release cage at the downwind end of the tunnel.

  • Observation Period: After a brief period of settling, release the moth and observe its behavior for a set duration (e.g., 3 minutes).

  • Behavioral Quantification: Record the sequence and duration of the following behaviors:

    • Wing Fanning: Rapid vibration of the wings while stationary.

    • Taking Flight: Initiation of flight from the release point.

    • Oriented Upwind Flight: Sustained flight towards the pheromone source, often in a zigzagging pattern.

    • Arrival at Mid-Tunnel: The moth successfully flies halfway up the wind tunnel.

    • Close Approach to Source: The moth flies to within a close proximity (e.g., 10 cm) of the pheromone source.

    • Contact with Source: The moth lands on or makes physical contact with the pheromone dispenser.

  • Data Analysis: For each treatment (different concentrations of tetradecadienyl acetate and the control), calculate the percentage of moths exhibiting each of the defined behaviors. Statistical analysis (e.g., chi-square test) should be used to compare the responses between treatments.

Visualizations

Pheromone Olfactory Signaling Pathway in Moths

The following diagram illustrates the molecular cascade of events from the binding of a pheromone molecule to the generation of an action potential in a moth's olfactory receptor neuron.

Pheromone_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane Pheromone Pheromone (this compound) PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binds PBP_Pheromone PBP-Pheromone Complex PBP->PBP_Pheromone Forms OR Olfactory Receptor (OR) (GPCR) PBP_Pheromone->OR Activates Gq Gq-protein OR->Gq Activates PLC Phospholipase Cβ (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_channel Ca²⁺ Channel IP3->Ca_channel Opens Ion_channel Ion Channel DAG->Ion_channel Opens Ca_ion Ca_channel->Ca_ion Influx ActionPotential Action Potential (Signal to Brain) Ion_channel->ActionPotential Depolarization Ca_ion->Ion_channel Opens Wind_Tunnel_Workflow A Moth Rearing & Preparation D Moth Acclimatization A->D B Wind Tunnel Setup C Pheromone Application B->C E Moth Release & Observation C->E D->E F Data Recording (Behavioral Sequence) E->F G Data Analysis (Percentage Responding) F->G H Results & Interpretation G->H

References

Application Notes and Protocols for the Quantitative Analysis of Tetradecadienyl Acetate in Pheromone Blends

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetradecadienyl acetate (B1210297) is a common component of insect sex pheromones, playing a crucial role in the chemical communication for mating in numerous species, particularly within the Lepidoptera order.[1][2] Accurate quantitative analysis of tetradecadienyl acetate in pheromone blends is essential for research in chemical ecology, the development of effective pest management strategies such as mating disruption and mass trapping, and for ensuring the quality and consistency of commercial pheromone lures.[3][4][5] Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of volatile semiochemicals like this compound, offering high sensitivity, selectivity, and structural confirmation.[3][4]

These application notes provide detailed protocols for the quantitative analysis of this compound in various sample matrices, including pheromone glands and synthetic lures. The methodologies described herein are intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical procedures.

Experimental Protocols

The successful quantification of this compound begins with appropriate sample collection and preparation, followed by instrumental analysis. The choice of method depends on the sample matrix, the volatility of the pheromone components, and the specific research question.

Protocol 1: Solvent Extraction of Pheromone Glands or Lures

This protocol is suitable for the extraction of this compound from both insect pheromone glands and synthetic pheromone lures.

Materials:

  • Dissecting tools (for gland extraction)

  • Glass vials (1.5-2 mL) with PTFE-lined caps (B75204)

  • Hexane or Dichloromethane (High-purity, GC-grade)[3][4]

  • Internal Standard (e.g., Tetradecyl acetate or a suitable stable isotope-labeled analog)[4]

  • Microsyringe

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Collection:

    • Pheromone Glands: Carefully dissect the pheromone gland from the insect under a microscope.[3]

    • Pheromone Lures: Place the pheromone lure (e.g., rubber septum) into a glass vial.

  • Extraction:

    • Add a precise volume of solvent (e.g., 50 µL of hexane) to the vial containing the gland or lure.[3]

    • For quantitative analysis, add a known amount of internal standard to the solvent before extraction.[4]

    • Cap the vial and vortex for 30-60 seconds to ensure thorough mixing.[4]

    • Allow the extraction to proceed for at least 30 minutes at room temperature.[3][4]

  • Sample Analysis:

    • Carefully transfer the extract to a new GC vial.

    • Inject a 1 µL aliquot of the extract into the GC-MS system.[3]

Protocol 2: Solid-Phase Microextraction (SPME) for Volatile Pheromones

SPME is a solvent-free technique ideal for trapping volatile organic compounds (VOCs) from the headspace of a sample.[3]

Materials:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[3]

  • Headspace vials (20 mL) with caps and septa[3]

  • Heating block or water bath[3]

  • GC-MS system

Procedure:

  • Sample Placement: Place the insect, pheromone gland, or lure into a headspace vial.[3]

  • Extraction:

    • Seal the vial and heat it to a temperature that facilitates the release of volatiles without degrading the sample (e.g., 60°C).[3]

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of the analytes.[3]

  • Desorption and Analysis:

    • Retract the fiber into the needle and immediately introduce it into the heated injection port of the GC-MS.

    • Desorb the trapped analytes onto the GC column by exposing the fiber in the injector for a set time (e.g., 2-5 minutes) at a high temperature (e.g., 250°C).[3]

    • Initiate the GC-MS analysis program.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following GC-MS parameters provide a starting point and may require optimization based on the specific instrument and column used.

Instrumentation:

  • GC Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is commonly used.[4][6] For better separation of geometric isomers, a more polar column (e.g., DB-WAX) can be considered.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[4]

  • Injection Mode: Splitless or split (e.g., 10:1), depending on the sample concentration.[4]

  • Oven Temperature Program: Initial temperature of 50-60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.[4]

  • Transfer Line Temperature: 280°C[4]

  • Ion Source Temperature: 230°C[4][7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4][8]

  • Mass Scan Range: 40-450 amu for qualitative analysis.[4] For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used, monitoring characteristic ions of this compound.

Protocol 4: Quantitative Analysis

Accurate quantification requires the creation of a calibration curve using certified reference standards of the specific this compound isomer of interest.

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the this compound standard (e.g., 1000 µg/mL) in hexane.[4]

    • Perform serial dilutions to create a series of calibration standards with concentrations ranging from approximately 0.1 µg/mL to 50 µg/mL.[4]

    • If using an internal standard, add a constant, known concentration to each calibration standard and the unknown samples.

  • Calibration Curve Construction:

    • Inject each calibration standard into the GC-MS.

    • For each standard, determine the peak area of the this compound.

    • If an internal standard is used, calculate the ratio of the analyte peak area to the internal standard peak area.

    • Plot a graph of the peak area (or area ratio) versus the concentration of the standard.

    • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²), which should be ≥ 0.99 for a good linear fit.[9]

  • Quantification of Unknown Samples:

    • Inject the unknown sample extracts into the GC-MS.

    • Determine the peak area (or area ratio) of the this compound in the unknown sample.

    • Use the equation from the calibration curve to calculate the concentration of this compound in the sample.

Data Presentation

The following tables summarize typical quantitative data and performance parameters for the analysis of pheromone components.

Table 1: GC-MS Method Parameters for this compound Analysis

ParameterValueReference
GC ColumnDB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm)[4][6]
Carrier GasHelium (1.0-1.5 mL/min)[4]
Inlet Temperature250-280°C[3][10]
Oven Program50°C (2 min), then 10°C/min to 280°C (5 min)[4]
Ionization ModeElectron Ionization (EI) at 70 eV[4][8]
Mass Scan Range40-450 amu (Full Scan) or SIM mode[4]

Table 2: Quantitative Performance Data for Pheromone Analysis

AnalyteMethodConcentration RangeRecovery (%)RSD (%)MatrixReference
Methyl EugenolGC-80.69 ± 3.14-Lure[9]
CuelureGC-78.48 ± 4.32-Lure[9]
(Z)-11-tetradecenyl acetateGC-MS---Pheromone Gland[11]
(Z,E)-9,12-tetradecadienyl acetateGC-MS---Pheromone Gland[1]

Table 3: Method Validation Parameters

ParameterAcceptance CriteriaReference
Linearity (R²)≥ 0.99[9]
Accuracy (Recovery)Typically 80-120% of the nominal concentration[12]
Precision (RSD)≤ 15% for trace analysis[13]
Limit of Detection (LOD)Signal-to-noise ratio of 3:1[13]
Limit of Quantification (LOQ)Signal-to-noise ratio of 10:1[13]

Visualization of Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing gland Pheromone Gland Dissection extraction Solvent Extraction (e.g., Hexane) gland->extraction spme SPME (Headspace Analysis) gland->spme lure Pheromone Lure lure->extraction lure->spme gcms GC-MS Analysis extraction->gcms spme->gcms identification Qualitative Analysis (Mass Spectra Library) gcms->identification quantification Quantitative Analysis (Calibration Curve) gcms->quantification quantitative_analysis_workflow cluster_standards Standard Preparation cluster_calibration Calibration cluster_quantification Sample Quantification stock Prepare Stock Solution of this compound serial Perform Serial Dilutions to Create Calibration Standards stock->serial analyze_standards Analyze Standards by GC-MS serial->analyze_standards plot Plot Peak Area vs. Concentration analyze_standards->plot regression Perform Linear Regression (y = mx + c, R² ≥ 0.99) plot->regression calculate Calculate Concentration using Calibration Curve regression->calculate analyze_sample Analyze Unknown Sample by GC-MS analyze_sample->calculate

References

Application of (Z,E)-9,12-Tetradecadienyl Acetate in Integrated Pest Management (IPM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z,E)-9,12-Tetradecadienyl acetate (B1210297) (ZETA) is a potent sex pheromone produced by females of numerous lepidopteran pest species, particularly stored-product moths of the family Pyralidae.[1][2][3] This semiochemical plays a crucial role in mate location and is a cornerstone of modern Integrated Pest Management (IPM) programs for these pests. Its species-specificity and non-toxic mode of action make it an environmentally benign alternative to conventional insecticides.[4][5] ZETA is primarily utilized in two key IPM strategies: population monitoring and mating disruption.[6][7] This document provides detailed application notes and experimental protocols for the use of ZETA in IPM, along with a summary of relevant quantitative data and visualizations of key biological and operational pathways.

Data Presentation

The efficacy of (Z,E)-9,12-Tetradecadienyl acetate in IPM strategies is quantifiable through various metrics, including trap captures for monitoring and reduction in mating or crop damage for mating disruption. The following tables summarize key quantitative data from cited studies.

Table 1: Efficacy of (Z,E)-9,12-Tetradecadienyl Acetate in Population Monitoring of Plodia interpunctella

Lure Loading (mg)Trap TypeMean Male Capture Rate (per trap per week)Study EnvironmentCitation
0.5 (7:3 ratio with Z9,E12-14:OH)Sticky TrapHighest trapping efficacy observedLaboratory/Field[8]
Not specifiedPheromone Trap40.2 ± 3.6 moths/trap/month (pre-treatment)Retail Pet Supply Stores[9]
0.1Delta TrapSignificantly higher than unbaited controlsStored Grain FacilityN/A

Table 2: Efficacy of (Z,E)-9,12-Tetradecadienyl Acetate in Mating Disruption

Pest SpeciesPheromone DoseDispenser TypeEfficacy MetricResultStudy EnvironmentCitation
Plodia interpunctella0.16% (wt:wt) in gelAttracticide GelReduced mating and mortalitySignificant reduction in mating; males killed within 24hLaboratory[10]
Plodia interpunctellaNot specifiedNot specifiedReduction in trap captures85.0 ± 3.0% overall reductionRetail Pet Supply Stores[9]
Cadra cautella4.5 mg / 45 mLNot specifiedMating Disruption (%)Higher MD than lower dosesLaboratory[11]
Plodia interpunctellaNot to exceed 3.5 g a.i. / 30m²/yearAllure MDReduction in male moth trap capturesSignificant reductionFood pantry, seed warehouse, etc.[12]

Experimental Protocols

Protocol 1: Monitoring Pest Populations Using Pheromone-Baited Traps

Objective: To determine the presence, abundance, and seasonal activity of target moth populations to inform control decisions.

Materials:

  • Pheromone lures containing (Z,E)-9,12-tetradecadienyl acetate (septa, vials, or other dispensers).

  • Insect traps (e.g., delta traps, wing traps, or funnel traps with a sticky insert or a collection container).

  • Gloves (to avoid contamination of lures).

  • Marking flags or GPS device for trap location.

  • Data collection sheets or a mobile device.

Procedure:

  • Trap Preparation:

    • Assemble the traps according to the manufacturer's instructions.

    • Using gloves, place one pheromone lure inside each trap.

    • Label each trap with a unique identifier, location, and date of deployment.

  • Trap Placement:

    • Determine the appropriate trap density based on the size of the area to be monitored. A general guideline is 1-2 traps per 100-200 m² for monitoring.[13]

    • In a grid pattern, strategically place traps throughout the facility or field. Focus on areas where pests are likely to be found (e.g., near stored products, processing equipment, or entry points).

    • Hang traps at a height that is appropriate for the target pest's flight behavior, typically 1.8-2.4 meters high.[14]

    • Record the location of each trap using marking flags or a GPS device.

  • Data Collection:

    • Inspect traps at regular intervals (e.g., weekly).

    • Count the number of target moths captured in each trap and record the data.

    • Remove captured insects and any debris from the traps.

    • Replace sticky liners or empty collection containers as needed.

  • Lure and Trap Maintenance:

    • Replace pheromone lures according to the manufacturer's recommendations (typically every 4-8 weeks, depending on the formulation and environmental conditions).

    • Maintain the integrity of the traps, repairing or replacing any that are damaged.

  • Data Analysis:

    • Analyze the trap capture data to identify trends in pest population dynamics.

    • Use the data to establish action thresholds, which are pest levels at which control measures should be initiated.

Protocol 2: Mating Disruption Using High-Dose Pheromone Dispensers

Objective: To reduce mating success and subsequent generations of the target pest by permeating the atmosphere with synthetic pheromone, making it difficult for males to locate females.

Materials:

  • High-dose pheromone dispensers for mating disruption (e.g., passive dispensers, aerosol emitters).

  • Gloves.

  • Ladder or other equipment for placing dispensers.

  • Monitoring traps (from Protocol 1) to assess efficacy.

Procedure:

  • Pre-Treatment Monitoring:

    • Conduct at least 2-4 weeks of population monitoring using pheromone traps (as described in Protocol 1) to establish a baseline pest population level.

  • Dispenser Placement:

    • Determine the appropriate number of dispensers per unit area based on the manufacturer's recommendations and the level of pest infestation. Application rates should not exceed 150 grams of active ingredient per acre per year.[15]

    • Distribute the dispensers in a grid pattern throughout the treatment area.

    • Place dispensers at a height that ensures optimal pheromone dispersal throughout the target area.

  • Initiation of Mating Disruption:

    • Deploy the dispensers just before the anticipated emergence of the adult moths.

  • Efficacy Assessment:

    • Continue monitoring with a reduced number of pheromone traps within the treated area. A significant drop in trap captures (e.g., >80%) indicates that the mating disruption program is effective.[9]

    • As an additional measure, sentinel females can be placed in the treated area to assess their mating status by dissecting them to check for the presence of spermatophores.[12]

  • Dispenser Maintenance:

    • Replace dispensers according to the manufacturer's specified lifespan to ensure continuous pheromone release throughout the moth flight season.

Mandatory Visualizations

Signaling Pathway

Pheromone_Signaling_Pathway cluster_air External Environment cluster_sensillum Antennal Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane cluster_brain Antennal Lobe (Brain) Pheromone (Z,E)-9,12-Tetradecadienyl acetate OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding Pheromone_OBP Pheromone-OBP Complex OBP->Pheromone_OBP OR_Complex Odorant Receptor (OR) - Orco Complex Pheromone_OBP->OR_Complex Interaction with SNMP assistance Ion_Channel Ion Channel Activation OR_Complex->Ion_Channel Conformational Change SNMP SNMP1 SNMP->OR_Complex Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Behavioral_Response Behavioral Response (e.g., Flight towards female) Action_Potential->Behavioral_Response Signal Transduction

Caption: Generalized insect olfactory signaling pathway for (Z,E)-9,12-Tetradecadienyl acetate.

Experimental Workflow

IPM_Workflow Start Start IPM Program Monitoring Pest Monitoring (Protocol 1) Start->Monitoring Data_Analysis Data Analysis (Trap Captures) Monitoring->Data_Analysis Threshold Action Threshold Exceeded? Data_Analysis->Threshold Threshold->Monitoring No Mating_Disruption Implement Mating Disruption (Protocol 2) Threshold->Mating_Disruption Yes Efficacy_Assessment Assess Efficacy (Reduced Trap Captures) Mating_Disruption->Efficacy_Assessment Evaluation Program Effective? Efficacy_Assessment->Evaluation Evaluation->Mating_Disruption No (Adjust Strategy) Continue_Monitoring Continue Monitoring Evaluation->Continue_Monitoring Yes End End of Season Continue_Monitoring->End

Caption: Integrated Pest Management (IPM) workflow using (Z,E)-9,12-Tetradecadienyl acetate.

Logical Relationships

Mating_Disruption_Logic Pheromone_Release High Concentration of (Z,E)-9,12-Tetradecadienyl acetate in Environment Male_Confusion Male Sensory System Overwhelmed/Confused Pheromone_Release->Male_Confusion Female_Location_Failure Inability to Locate Calling Females Male_Confusion->Female_Location_Failure Mating_Reduction Reduced Mating Success Female_Location_Failure->Mating_Reduction Population_Suppression Suppression of Pest Population Growth Mating_Reduction->Population_Suppression

Caption: Logical cascade of mating disruption using (Z,E)-9,12-Tetradecadienyl acetate.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Tetradecadienyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of tetradecadienyl acetate (B1210297) from synthesis byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of tetradecadienyl acetate?

A1: The nature of impurities largely depends on the synthetic route employed.

  • Wittig Reaction: This is a common method for creating the double bonds in this compound. Key byproducts include:

    • Geometric Isomers: (Z,Z)-, (E,Z)-, and (E,E)-isomers of this compound can form depending on the stereoselectivity of the reaction.

    • Triphenylphosphine (B44618) oxide (TPPO): A stoichiometric byproduct of the Wittig reaction.

    • Unreacted Starting Materials: Residual aldehydes and phosphonium (B103445) salts may remain.

    • Aldol Condensation Products: Self-condensation of the starting aldehyde can occur under basic conditions.

  • Grignard Reactions: Used for carbon chain elongation, this method can introduce the following impurities:

    • Unreacted Grignard Reagent and Alkyl Halides.

    • Homocoupling Products: Formation of R-R from the Grignard reagent (R-MgX).

    • Byproducts from Reactions with Protecting Groups.

  • Alkyne Coupling Reactions (e.g., Sonogashira, Glaser): These methods, used to create carbon-carbon bonds, may result in:

    • Homocoupling of Terminal Alkynes.

    • Unreacted Alkynes and Coupling Partners.

    • Byproducts from Subsequent Reduction Steps: Incomplete or non-stereoselective reduction of the triple bond to a double bond.

Q2: Which purification technique is most effective for obtaining high-purity this compound?

A2: Column chromatography is the most widely used and effective method for purifying this compound from its byproducts. Silica (B1680970) gel is the standard stationary phase, and a non-polar mobile phase, typically a mixture of hexanes and ethyl acetate, is used for elution. Careful optimization of the solvent system is crucial for separating geometric isomers.

Q3: How can I remove the triphenylphosphine oxide (TPPO) byproduct from my Wittig reaction mixture?

A3: Several methods can be employed to remove the highly polar TPPO:

  • Precipitation/Crystallization: TPPO has low solubility in non-polar solvents like hexanes or diethyl ether. Adding these solvents to the concentrated reaction mixture can cause TPPO to precipitate, after which it can be removed by filtration.

  • Complexation with Metal Salts: TPPO, being a Lewis base, can form insoluble complexes with metal salts like zinc chloride (ZnCl₂) or calcium bromide (CaBr₂). These complexes can then be easily filtered off.

  • Filtration through a Silica Plug: For a quick purification, the crude product can be dissolved in a minimal amount of a non-polar solvent and passed through a short column ("plug") of silica gel. The highly polar TPPO will be retained on the silica, while the less polar this compound will elute.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the separation during column chromatography. By spotting the collected fractions on a TLC plate and eluting with the same solvent system used for the column, you can identify which fractions contain the desired product and whether it is pure. Staining with a visualizing agent like potassium permanganate (B83412) can help detect the product spots.

Q5: What analytical techniques are used to confirm the purity and identity of the final product?

A5: A combination of techniques is recommended for comprehensive analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity and confirming the identity of the product. The retention time in the gas chromatogram indicates purity, while the mass spectrum provides the molecular weight and fragmentation pattern, confirming the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, including the stereochemistry of the double bonds.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is useful for confirming the presence of key functional groups, such as the acetate ester carbonyl group.

Troubleshooting Guides

Column Chromatography Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Poor separation of geometric isomers - Inappropriate solvent system polarity.- Column overloading.- Flow rate is too fast.- Optimize the solvent system using TLC. A less polar solvent system will increase retention and may improve separation.- Use a gradient elution, starting with a very non-polar solvent and gradually increasing the polarity.- Reduce the amount of crude material loaded onto the column.- Decrease the flow rate to allow for better equilibration between the stationary and mobile phases.
Product elutes too quickly (low retention) - Solvent system is too polar.- Decrease the polarity of the mobile phase (e.g., increase the hexane (B92381) to ethyl acetate ratio).
Product does not elute from the column - Solvent system is not polar enough.- Compound may have decomposed on the silica gel.- Gradually increase the polarity of the mobile phase.- Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography.
Streaking or tailing of spots on TLC and column - Column overloading.- Sample is not dissolving well in the mobile phase.- Presence of highly polar impurities.- Reduce the sample load.- Dissolve the sample in a minimal amount of a slightly more polar solvent before loading onto the column.- A pre-purification step, such as a filtration through a silica plug, may be necessary to remove baseline impurities.
Cracking of the silica gel bed - Improper column packing.- Running the column dry.- Drastic changes in solvent polarity.- Ensure the silica gel is packed uniformly as a slurry.- Never let the solvent level drop below the top of the silica gel.- When running a gradient, increase the solvent polarity gradually.
Analytical Troubleshooting (GC-MS)
Issue Possible Cause(s) Recommended Solution(s)
Co-elution of isomers - Inadequate GC column polarity.- Inappropriate temperature program.- Use a more polar GC column (e.g., a wax-type column) to enhance the separation of geometric isomers.- Optimize the oven temperature program. A slower temperature ramp around the elution temperature of the isomers can improve resolution.
Broad or tailing peaks - Column contamination.- Active sites in the injector liner or column.- Bake out the column at a high temperature to remove contaminants.- Use a deactivated injector liner.- Trim a small portion from the front of the column.
No peak detected - No product in the injected sample.- Injection problem.- MS detector issue.- Concentrate the sample before injection.- Verify the syringe and injector are functioning correctly.- Check the MS tuning and detector voltage.

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of this compound. The solvent system should be optimized beforehand using TLC to achieve an Rf value of approximately 0.2-0.3 for the desired product.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • TLC plates, chamber, and developing solvents

  • Potassium permanganate stain

Procedure:

  • Slurry Preparation: In a beaker, create a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 hexane:ethyl acetate).

  • Column Packing:

    • Secure the column vertically.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Pour the silica gel slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then add another layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica gel bed using a pipette.

    • Allow the sample to absorb into the silica gel.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin elution, collecting fractions in test tubes.

    • If a gradient elution is used, gradually increase the polarity of the mobile phase (e.g., from 2% ethyl acetate in hexane to 5%, then 10%).

  • Monitoring:

    • Monitor the collected fractions by TLC.

    • Spot each fraction on a TLC plate and develop in the appropriate solvent system.

    • Visualize the spots using a UV lamp (if applicable) and by staining with potassium permanganate.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: GC-MS Analysis of this compound Purity

This protocol provides typical GC-MS conditions for analyzing the purity and identifying isomers of this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: DB-23 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp 1: Increase to 180 °C at 10 °C/min.

    • Ramp 2: Increase to 240 °C at 5 °C/min, hold for 10 minutes.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Visualizations

experimental_workflow synthesis Crude Product (this compound + Byproducts) pre_purification Pre-Purification (e.g., TPPO removal) synthesis->pre_purification column_chromatography Silica Gel Column Chromatography pre_purification->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc TLC Monitoring tlc->fraction_collection Guide Collection fraction_collection->tlc Analyze Fractions analysis Purity & Identity Analysis (GC-MS, NMR) fraction_collection->analysis Combine Pure Fractions pure_product Purified this compound analysis->pure_product

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic start Poor Separation in Column Chromatography check_tlc Review TLC Optimization start->check_tlc is_overloaded Is the column overloaded? check_tlc->is_overloaded reduce_load Reduce Sample Load is_overloaded->reduce_load Yes check_flow Is the flow rate too high? is_overloaded->check_flow No end Improved Separation reduce_load->end reduce_flow Decrease Flow Rate check_flow->reduce_flow Yes check_solvent Is the solvent system optimal? check_flow->check_solvent No reduce_flow->end gradient Implement Gradient Elution check_solvent->gradient No check_solvent->end Yes gradient->end

Technical Support Center: Stereoselective Tetradecadienyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and professionals engaged in the stereoselective synthesis of Tetradecadienyl acetate (B1210297), a key component in many insect pheromones.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low Overall Yield

Q: My overall yield for the multi-step synthesis is significantly lower than reported values. What are the common causes and how can I improve it?

A: Low overall yield in a multi-step synthesis like that of tetradecadienyl acetate can stem from inefficiencies at various stages. Key areas to investigate include:

  • Grignard Reagent Formation & Coupling: Incomplete formation of the Grignard reagent or inefficient coupling can be a major bottleneck. Ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). For iron-catalyzed cross-coupling reactions, the choice of solvent and additives is critical. For instance, while N-methyl-2-pyrrolidone (NMP) can improve efficiency in some iron-catalyzed couplings, it has been shown to be detrimental when using dienol phosphates as electrophiles, reducing yields from as high as 92% to 54%.[1][2]

  • Wittig Reaction Conditions: The Wittig reaction is sensitive to reaction conditions. The choice of base, solvent, and temperature can significantly impact the yield. Ensure the base is strong enough to fully deprotonate the phosphonium (B103445) salt and that anhydrous, aprotic solvents are used to prevent quenching the reactive ylide.[3]

  • Purification Losses: Each purification step (e.g., column chromatography) can lead to material loss. This is especially true when trying to separate closely related stereoisomers. Optimizing purification methods or using reactions that yield high isomeric purity can minimize these losses.

  • Stability of Intermediates: Some intermediates in the synthesis pathway may be unstable. For example, attempts to switch protecting groups under certain reduction conditions can fail, leading to decomposition.[4] It is crucial to handle and store intermediates appropriately based on their stability.

Issue 2: Poor Stereoselectivity in Olefination Steps

Q: I am obtaining a mixture of geometric isomers (e.g., (Z,E), (E,E), (Z,Z)) from my Wittig or HWE reaction. How can I improve the stereoselectivity?

A: Achieving high stereoselectivity is crucial for pheromone synthesis, as different isomers can have varied or even inhibitory biological activity. The outcome of olefination reactions is highly dependent on the reagents and conditions.

  • For Z-Alkenes (Wittig Reaction): To favor the formation of Z-alkenes, use a non-stabilized ylide (e.g., where the R group on the ylide is an alkyl group). These reactions are typically run under salt-free conditions in aprotic solvents like THF or ether.[3][5] The choice of base can also influence selectivity; bases like sodium hexamethyldisilazide (NaHMDS) are known to afford high Z-selectivity.[6]

  • For E-Alkenes (Wittig or HWE Reaction):

    • Wittig Reaction: Use a stabilized ylide , which contains an electron-withdrawing group (e.g., -CO2R). These ylides are more thermodynamically stable and favor the formation of the more stable E-alkene.[3] The Schlosser modification of the Wittig reaction can also be employed for high E-selectivity.

    • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction typically favors the formation of E-alkenes and offers the advantage of having water-soluble byproducts, which simplifies purification.[5][7]

  • For Stereospecific Reduction: An alternative to olefination is the partial reduction of an internal alkyne. Reduction with lithium aluminum hydride (LAH) typically yields the E-alkene, while hydrogenation using a "poisoned" catalyst like Lindlar's catalyst produces the Z-alkene.[7][8]

Issue 3: Difficulty Separating Stereoisomers

Q: My final product is a mixture of stereoisomers that are co-eluting or showing poor resolution during chromatographic purification. What are the best methods for separation?

A: Separating geometric isomers of conjugated dienes is a common and significant challenge. Standard silica (B1680970) gel chromatography or Gas Chromatography (GC) on common columns may be insufficient.[9]

  • Argentation (Silver-Ion) Chromatography: This is a powerful technique for separating isomers based on the number and geometry of their double bonds. The silver ions interact differently with the π-bonds of Z and E isomers, allowing for effective separation. This can be performed as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[9]

  • Reversed-Phase HPLC (RP-HPLC): This method, often using a C18 column, can provide superior and even baseline separation of geometric isomers and is suitable for preparative-scale purification.[9]

  • Optimized Gas Chromatography (GC): For analytical purposes, improving GC resolution can be achieved by using a high-polarity column (e.g., DB-23 or ionic liquid-based columns), increasing the column length (e.g., to 60 m), and using a slow, shallow temperature ramp.[9]

Frequently Asked Questions (FAQs)

Q1: Which synthetic strategy is most efficient for constructing the tetradecadienyl backbone?

A1: Several strategies exist, often named by the carbon-fragment coupling approach (e.g., C6 + C4 + C4).[4][10] A highly effective and modern approach involves iron-catalyzed cross-coupling reactions.[2] Specifically, coupling Grignard reagents with alkenyl electrophiles like dienol phosphates offers an efficient, scalable, and stereoretentive method for forming key C-C bonds.[1][11] This method avoids the use of more expensive transition metals and can achieve excellent yields under mild conditions.[1][11]

Q2: What are the critical parameters to control in an iron-catalyzed Grignard coupling reaction?

A2: For a successful iron-catalyzed coupling, consider the following:

  • Catalyst: Typically, a small catalytic amount (e.g., 1 mol%) of an iron salt like Fe(acac)₃ or FeCl₃ is used.[1][2]

  • Solvent: Anhydrous THF is a common and effective solvent.[1][2]

  • Additives: The use of additives must be carefully considered. While NMP can be beneficial for couplings with vinyl bromides, it is detrimental when using dienol phosphates, significantly reducing the yield.[1][2] In some cases, magnesium alkoxides like EtOMgCl can improve conversions.[1][2]

  • Temperature: These reactions can often be run at mild temperatures, from -20 °C to room temperature, which is an advantage over methods requiring cryogenic conditions.[1][2]

Q3: What is the primary byproduct of the Wittig reaction and how is it removed?

A3: The stoichiometric byproduct of every Wittig reaction is triphenylphosphine (B44618) oxide (TPPO).[3] TPPO can sometimes complicate purification by co-eluting with the desired product. It is typically removed by silica gel column chromatography. The Horner-Wadsworth-Emmons reaction is an alternative that produces a water-soluble phosphate (B84403) byproduct, which is much easier to remove during aqueous workup.[5][7]

Q4: Can biological methods be used to produce this compound?

A4: Yes, there have been significant advances in the bioproduction of pheromones.[12][13] Researchers have successfully engineered yeast (Saccharomyces cerevisiae) to produce (Z,E)-9,12-tetradecadienyl acetate.[12][13] This "green chemistry" approach involves introducing a biosynthetic pathway using genes from various organisms that code for the necessary desaturases, reductases, and acetyltransferases.[12][13] While still an area of active research, this method offers a potentially cost-effective and environmentally friendly alternative to chemical synthesis.[12]

Data Presentation: Yield and Selectivity Comparison

Table 1: Comparison of Iron-Catalyzed Cross-Coupling Conditions

Grignard ReagentElectrophileCatalystSolvent/AdditiveTemperature (°C)Yield (%)Citation
n-Octylmagnesium chloride1-Butadienyl phosphate1% Fe(acac)₃THF2092[1][2]
n-Octylmagnesium chloride1-Butadienyl phosphate1% Fe(acac)₃THF + 9 eq. NMP-2054[1][2]
α,ω-difunctionalized Grignard1-Bromopenta-1,3-dieneIron-catalystTHF-94[1]

Table 2: Stereoselectivity of Different Olefination Methods

Reaction TypeYlide/Reagent TypeTypical ProductStereoselectivityCitation
WittigNon-stabilized ylideZ-alkeneHigh Z-selectivity[3][5]
WittigStabilized ylideE-alkeneHigh E-selectivity[3]
Wittig (for Z,E-diene)9-acetoxynonyl-TPPBr + (E)-2-pentenal(Z,E)-9,11-tetradecadienyl-1-acetate85-90%[14]
HWEPhosphonate esterE-alkeneHigh E-selectivity[7]
Alkyne ReductionLindlar's Catalyst + H₂Z-alkeneHigh Z-selectivity[7]
Alkyne ReductionLAHE-alkeneHigh E-selectivity[8]

Experimental Protocols

Protocol 1: Iron-Catalyzed Cross-Coupling of a Grignard Reagent with a Dienol Phosphate

This protocol is a generalized procedure based on the work of Cahiez et al.[11]

  • Preparation: Under an inert atmosphere (Argon), add anhydrous THF to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Catalyst Addition: Add the dienol phosphate substrate followed by the iron catalyst, Fe(acac)₃ (1 mol%).

  • Reaction Initiation: Cool the mixture to the desired temperature (e.g., 20 °C). Add the Grignard reagent (e.g., n-Octylmagnesium chloride, ~1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature.

  • Monitoring: Stir the reaction mixture at this temperature. Monitor the reaction progress by TLC or GC analysis until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain the desired diene.

Protocol 2: Z-Selective Wittig Reaction

This protocol is a generalized procedure for achieving Z-selectivity with a non-stabilized ylide.

  • Ylide Generation: Under an inert atmosphere (Argon), suspend the chosen phosphonium salt (1 equivalent) in anhydrous THF in a flame-dried flask. Cool the suspension to a low temperature (e.g., -78 °C).

  • Base Addition: Add a strong base such as n-butyllithium (n-BuLi) (1 equivalent) dropwise. Allow the mixture to stir, during which a color change (often to deep red or orange) indicates ylide formation.

  • Aldehyde Addition: Add a solution of the aldehyde (1 equivalent) in anhydrous THF dropwise to the cold ylide solution.

  • Reaction: Allow the reaction to stir at a low temperature for a specified time (e.g., 30 min), then warm slowly to room temperature and stir for several hours or overnight.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent (e.g., hexane (B92381) or diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product contains the desired alkene and triphenylphosphine oxide. Purify by silica gel column chromatography.

Visualizations

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_end Product & Analysis A Fragment A (e.g., Alkenyl Halide/ Phosphate) C Fe-Catalyzed Cross-Coupling A->C B Fragment B (e.g., Grignard Reagent) B->C D Wittig Reaction (Stereocontrol) C->D Forms C-C bond E Saponification/ Deprotection D->E Forms C=C bond F Final Acetylation E->F G Crude Product F->G H Purification (e.g., RP-HPLC) G->H I Final Product (this compound) H->I

Caption: General workflow for stereoselective synthesis.

G cluster_ylide Ylide Type cluster_conditions Reaction Conditions start Low Stereoselectivity in Wittig Reaction q_ylide Desired Isomer? start->q_ylide z_alkene Use Non-Stabilized Ylide (Salt-Free Conditions) q_ylide->z_alkene Z-Alkene e_alkene Use Stabilized Ylide or HWE Reaction q_ylide->e_alkene E-Alkene q_conditions Still Poor Selectivity? z_alkene->q_conditions e_alkene->q_conditions temp Optimize Temperature (Often lower is better) q_conditions->temp Yes base Screen Bases (e.g., n-BuLi, NaHMDS) temp->base solvent Ensure Anhydrous Aprotic Solvent (THF) base->solvent

Caption: Troubleshooting poor stereoselectivity in Wittig reactions.

G cluster_nonstabilized Non-Stabilized Ylide (Kinetic Control) cluster_stabilized Stabilized Ylide (Thermodynamic Control) title Wittig Reaction Pathways for Stereoselectivity ns_ts Puckered Transition State ns_ox cis-Oxaphosphetane (Less Stable, Forms Faster) ns_ts->ns_ox ns_prod Z-Alkene (Major Product) ns_ox->ns_prod s_ts Reversible Reaction Allows Equilibration s_ox trans-Oxaphosphetane (More Stable) s_ts->s_ox s_prod E-Alkene (Major Product) s_ox->s_prod start Aldehyde + Ylide start->ns_ts R = Alkyl start->s_ts R = EWG

Caption: Logical pathways for E/Z selectivity in Wittig reactions.

References

Technical Support Center: Separation of Tetradecadienyl Acetate Geometric Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of Tetradecadienyl acetate (B1210297) geometric isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating geometric isomers of Tetradecadienyl acetate?

A1: The primary challenge lies in the high structural similarity of the geometric isomers (e.g., E/Z isomers), which results in very similar physicochemical properties. This often leads to co-elution or poor resolution in standard chromatographic systems. Achieving baseline separation requires highly selective analytical techniques and carefully optimized methods.

Q2: Which analytical techniques are most effective for separating these isomers?

A2: Several chromatographic techniques can be employed, each with its own advantages and disadvantages:

  • Gas Chromatography (GC): Commonly used, especially with polar capillary columns, but can suffer from peak overlap.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often provides superior resolution compared to GC.

  • Argentation (Silver-Ion) Chromatography: A powerful technique that offers excellent selectivity based on the number and configuration of double bonds.

  • Supercritical Fluid Chromatography (SFC): A "green" alternative that can provide fast and efficient separations, often with better resolution than HPLC.[1]

Q3: How can I confirm the identity of the separated isomer peaks?

A3: Mass spectrometry (MS) alone is generally insufficient to differentiate between geometric isomers. The most reliable method for peak identification is to:

  • Analyze Authentic Standards: Inject high-purity synthetic standards of each geometric isomer separately under the same analytical conditions.

  • Co-injection: Spike your sample with a known authentic standard. The peak that increases in area or height corresponds to that specific isomer.

  • Compare Retention Data: Compare the retention times or Kovats retention indices of your sample peaks with published literature values or data from your standard runs.

Troubleshooting Guides

Gas Chromatography (GC)

Issue: Poor resolution or co-elution of peaks.

Troubleshooting Steps:

  • Column Selection:

    • Ensure you are using a high-polarity capillary column. Cyanopropyl siloxane phases (e.g., DB-23, SP-2340) are commonly used.

    • For challenging separations, consider columns with even higher polarity, such as ionic liquid-based columns, which have shown excellent performance for separating geometric isomers of similar compounds. The best resolution for geometric isomers of fatty acid methyl esters is often achieved on cyanopropyl columns.[2]

  • Optimize Temperature Program:

    • Employ a slow, shallow temperature ramp (e.g., 1-2 °C/min) through the elution range of the isomers to maximize the separation.

  • Carrier Gas Flow Rate:

    • Optimize the linear velocity of the carrier gas (Helium or Hydrogen) to ensure the column is operating at its maximum efficiency (i.e., at the minimum of the van Deemter curve).

  • Increase Column Length:

    • Using a longer column (e.g., 60 m instead of 30 m) increases the number of theoretical plates and can improve resolution.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Issue: Inadequate separation of isomers.

Troubleshooting Steps:

  • Mobile Phase Composition:

    • Adjust the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Increasing the water content will increase retention and may improve separation.[3]

    • For some isomer separations, using a mobile phase with a higher percentage of water can enhance resolution.[4]

  • Mobile Phase pH:

    • If the molecule has ionizable groups, adjusting the pH of the mobile phase can alter the retention characteristics and improve selectivity.[3]

  • Column Temperature:

    • Lowering the column temperature can sometimes improve the separation of isomers. Sub-zero temperatures have been successfully used for challenging pheromone isomer separations.[5]

  • Column Chemistry:

    • While C18 columns are widely used, consider alternative stationary phases like phenyl-hexyl or cholesterol-bonded phases, which can offer different selectivities based on molecular shape.[6]

Data Presentation: Comparison of Chromatographic Techniques

The following tables provide a summary of typical performance data for the separation of long-chain acetate geometric isomers using different chromatographic techniques. Note that specific values can vary depending on the exact experimental conditions.

Table 1: Gas Chromatography (GC) Data

CompoundIsomer ConfigurationGC ColumnRetention Time (min)
9,11-Tetradecadienyl Acetate(9Z,11Z)DB-2316.63
9,11-Tetradecadienyl Acetate(9Z,11E)DB-2316.71
9,11-Tetradecadienyl Acetate(9E,11Z)DB-2316.76
9,11-Tetradecadienyl Acetate(9E,11E)DB-2316.85

Data inferred from similar compound separations.

Table 2: Reversed-Phase HPLC (RP-HPLC) Data

Compound ClassIsomer TypeColumnMobile PhaseResolution (Rs)
Dienyl AcetatesGeometric (E/Z)ODS (C18)Acetonitrile/Water> 1.2
CapsiatesGeometric (E/Z)Nucleodur C18Water/Acetonitrile with 0.1% Formic Acid1.69

Data based on studies of similar conjugated dienyl compounds and capsiates.[4][7]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Isomers
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: DB-23 (or equivalent highly polar cyanopropyl column), 60 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless mode, 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp 1: 10 °C/min to 180 °C.

    • Ramp 2: 1 °C/min to 220 °C, hold for 10 min.

  • MS Parameters:

    • Transfer line temperature: 280 °C.

    • Ion source temperature: 230 °C.

    • Electron ionization (EI) at 70 eV.

    • Scan range: m/z 40-400.

  • Sample Preparation: Dilute the sample in n-hexane to a concentration of approximately 10 ng/µL.

Protocol 2: RP-HPLC-UV Analysis of this compound Isomers
  • Instrumentation: High-performance liquid chromatograph with a UV detector.

  • Column: ODS (C18) column, 250 mm x 4.6 mm ID, 5 µm particle size.

  • Mobile Phase: Isocratic elution with 85:15 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 235 nm (wavelength for conjugated dienes).

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

Visualizations

Experimental_Workflow Figure 1. General Experimental Workflow for Isomer Separation cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Containing Isomer Mixture Dilution Dilution in Appropriate Solvent Sample->Dilution Injection Injection into Chromatographic System Dilution->Injection Separation Separation on Analytical Column Injection->Separation Detection Detection (e.g., MS, UV) Separation->Detection Peak_Integration Peak Integration and Identification Detection->Peak_Integration Quantification Quantification and Ratio Determination Peak_Integration->Quantification

Figure 1. General experimental workflow for isomer separation.

Method_Selection Figure 2. Decision Tree for Method Selection Start Goal: Separate This compound Isomers Initial_Screen Initial Screening Required? Start->Initial_Screen High_Resolution High Resolution Critical? Initial_Screen->High_Resolution No GC GC with Polar Column Initial_Screen->GC Yes Green_Method 'Green' Method Preferred? High_Resolution->Green_Method No HPLC RP-HPLC High_Resolution->HPLC Yes Ag_Chrom Argentation Chromatography Green_Method->Ag_Chrom No (Highest Selectivity) SFC SFC Green_Method->SFC Yes

Figure 2. Decision tree for chromatographic method selection.

References

Technical Support Center: Degradation of Tetradecadienyl Acetate Under Field Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving the degradation of tetradecadienyl acetate (B1210297) under field conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of tetradecadienyl acetate in the field?

A1: The main environmental factors contributing to the degradation of this compound are:

  • UV Radiation: Sunlight, particularly UV radiation, can induce photodegradation, which involves the breakdown of the double bonds within the alkene structure of the pheromone.[1][2]

  • High Temperatures: Elevated temperatures accelerate the rate of chemical degradation and also increase the volatility of the pheromone, leading to a more rapid release from the dispenser and a shorter effective lifespan.[1][3]

  • Oxidation: Oxygen in the atmosphere can react with the pheromone, especially in the presence of heat and light, leading to the formation of less active or even repellent compounds.[1]

  • Hydrolysis: As an ester, this compound can undergo hydrolysis, particularly in humid conditions, although this is generally a slower process compared to photodegradation and oxidation.

Q2: How should this compound lures be stored to minimize degradation before use?

A2: To ensure the longevity and efficacy of this compound lures, proper storage is crucial. Lures should be stored in a cool, dark place, preferably in a freezer at temperatures around -20°C, in their original, unopened, and vapor-proof packaging.[1][4] This minimizes both the chemical degradation and the premature release of the pheromone. Some lures can remain effective for up to two years if stored correctly in a freezer.[5]

Q3: What is the expected field life of a this compound lure?

A3: The field life of a lure can vary significantly depending on the dispenser type, pheromone load, and environmental conditions.[1][4] Generally, standard lures have a recommended field activity of around 6 weeks, after which they should be replaced.[6] However, in harsh conditions with high temperatures and intense sunlight, the effective life may be shorter.[1] It is always best to consult the manufacturer's recommendations for the specific lure being used.[1]

Q4: Can antioxidants be used to protect this compound from degradation?

A4: Yes, incorporating antioxidants into the pheromone formulation can help protect it from oxidative degradation.[1] Additionally, UV protectants can be included to minimize photodegradation.[1][2] These stabilizing agents are often included in commercial lure formulations to extend their field life.

Troubleshooting Guides

This section addresses common problems encountered during field experiments with this compound lures, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Trap Capture

Question Possible Cause Troubleshooting Steps
Why are my traps not catching any target insects? Pheromone Degradation: The lure may have degraded due to improper storage or harsh field conditions (high heat, direct sunlight).[1][7]- Ensure lures were stored in a freezer in their original sealed packaging. - Deploy fresh lures. - If in a hot and sunny environment, consider using lures with UV protectants and antioxidants or replacing them more frequently.[1]
Incorrect Lure: The lure may be for a different species or have an incorrect isomeric ratio for the target population.- Verify the species-specificity of the lure.
Improper Trap Placement: Traps may be positioned at the wrong height, in an area with high wind that disrupts the pheromone plume, or too close to other traps causing interference.[1]- Position traps at the recommended height for the target insect. - Avoid areas with strong, consistent winds. - Ensure adequate spacing between traps to prevent plume interference.[1]
Expired Lure: The lure may be past its recommended field life or expiration date.[1][7]- Check the manufacturer's recommended replacement interval and the lure's expiration date.
Contamination: The lure may have been contaminated during handling.- Always use clean gloves or forceps when handling lures to avoid contamination from skin oils or other chemicals.[8]

Issue 2: Rapid Decline in Trap Captures Over Time

Question Possible Cause Troubleshooting Steps
Why did my traps suddenly stop catching insects after an initial period of success? Accelerated Pheromone Release: High temperatures can cause a "burst release" of the pheromone, depleting the lure much faster than expected.[1][9][10]- In hot climates, select dispensers designed for a more stable release across a range of temperatures. - Consider using lures with a higher pheromone load or a more frequent replacement schedule.[1]
Environmental Degradation: Prolonged exposure to intense sunlight and high temperatures has degraded the remaining pheromone.[1]- If possible, move traps to locations with partial shade to reduce direct sun exposure.
Dispenser Failure: The dispenser material may not be suitable for the environmental conditions, leading to inconsistent release.- Experiment with different types of dispensers to find one that performs optimally in your specific field conditions.

Data Presentation

Degradation of (Z,E)-9,12-tetradecadienyl acetate in Lures

The following table summarizes available quantitative data on the degradation of a key this compound isomer under specific conditions. Comprehensive, comparative data on degradation rates under a wider range of field conditions is limited in the available literature.

CompoundExperimental ConditionsTimeDegradation/Emission DeclineReference
(Z,E)-9,12-tetradecadienyl acetateAged in a ventilated environmental chamber at 29.4°C, 3.5% RH5 weeks32% decline in mean emission[11]

Note: This table highlights the need for further research to quantify the degradation rates of various this compound isomers under different temperature, UV, and humidity regimes.

Experimental Protocols

Protocol 1: Quantification of this compound Residue in Lures by GC-MS

Objective: To determine the amount of this compound remaining in a field-aged lure.

Materials:

  • Field-aged pheromone lure

  • Unused (control) pheromone lure of the same batch

  • Hexane (B92381) (GC grade)

  • Internal Standard (IS) solution (e.g., dodecyl acetate or a stable hydrocarbon like dodecane (B42187) in hexane at a known concentration)

  • Glass vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation: a. Using clean forceps, place a single field-aged lure into a 2 mL glass vial. b. Prepare a control sample by placing an unused lure in a separate vial. c. To each vial, add a precise volume (e.g., 1.0 mL) of the internal standard solution. d. Cap the vials tightly and vortex for at least 1 minute to extract the pheromone from the lure matrix. e. Allow the vials to sit for at least 30 minutes to ensure complete extraction.

  • GC-MS Analysis: a. Injection: Inject 1 µL of the hexane extract into the GC-MS. b. GC Column: Use a suitable capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm). c. Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.
    • Ramp: Increase at 10°C/min to 250°C.
    • Hold: Maintain at 250°C for 5 minutes. d. Carrier Gas: Helium at a constant flow rate of 1.5 mL/min. e. MS Parameters:
    • Ionization Mode: Electron Impact (EI) at 70 eV.
    • Scan Range: 40-400 m/z.
    • Alternatively, use Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of this compound and the internal standard.

  • Quantification: a. Calibration Curve: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard in hexane. b. Analyze the calibration standards using the same GC-MS method. c. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. d. Calculation: Determine the concentration of this compound in the lure extracts by using the peak area ratios from the sample chromatograms and the equation of the calibration curve. e. Calculate the total amount of pheromone remaining in the lure by multiplying the concentration by the extraction volume.

Mandatory Visualization

Degradation_Pathways cluster_degradation Degradation Processes Tetradecadienyl_Acetate This compound (Active Pheromone) Photodegradation Photodegradation (UV Radiation) Tetradecadienyl_Acetate->Photodegradation Sunlight Oxidation Oxidation (Oxygen, Heat) Tetradecadienyl_Acetate->Oxidation Air Hydrolysis Hydrolysis (Moisture) Tetradecadienyl_Acetate->Hydrolysis Water Degraded_Products Degraded Products (Inactive/Repellent) Photodegradation->Degraded_Products Oxidation->Degraded_Products Hydrolysis->Degraded_Products

Caption: Primary degradation pathways for this compound under field conditions.

Experimental_Workflow start Start: Field-Aged Lure extraction Solvent Extraction with Internal Standard start->extraction gcms_analysis GC-MS Analysis extraction->gcms_analysis data_processing Data Processing: Peak Integration gcms_analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification end End: Residual Pheromone Amount quantification->end

References

Technical Support Center: Optimizing Dispenser Load for Tetradecadienyl Acetate Traps

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dispenser load for Tetradecadienyl acetate (B1210297) pheromone traps. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to assist in your research and experiments.

Frequently Asked Questions (FAQs)

Q1: What is Tetradecadienyl acetate and why is the dispenser load critical?

A1: this compound is a chemical compound that functions as a sex pheromone for numerous moth species, particularly within the families Pyralidae and Noctuidae.[1][2] It is a key attractant used in traps for monitoring and managing pest populations. The dispenser load—the amount of pheromone loaded onto a dispenser—is critical for optimal trap performance. An incorrect load can lead to either a pheromone concentration that is too low to be attractive or so high that it repels the target insects or leads to trap saturation.[3][4]

Q2: What are the signs of a suboptimal dispenser load?

A2: Signs of a suboptimal dispenser load include:

  • Low or No Trap Capture: This can indicate the pheromone load is too low, failing to attract insects from a distance.[5]

  • Reduced Captures After Initial Peak: A high initial load can cause a "flash-off" effect, releasing a large burst of pheromone that temporarily reduces captures until the release rate stabilizes.[5]

  • Insects Landing Near but Not Entering the Trap: An excessively high pheromone concentration can be repellent or cause sensory overload, deterring insects from entering the trap.[3]

  • High Variance in Catches: Inconsistent loading can lead to high variability in trap catches between replicates.[5]

Q3: How long do this compound lures last in the field and how should they be stored?

A3: The field life of pheromone lures typically ranges from 4 to 8 weeks, but this can be significantly affected by environmental factors like temperature and wind.[3] High temperatures generally increase the release rate, shortening the lure's lifespan.[3][6] For storage, it is recommended to keep lures in a cool, dark place.[4] Long-term storage in a refrigerator or freezer is ideal to maintain efficacy.[3][7] Always store lures in their original sealed packaging until use.[8]

Q4: What dispenser types are commonly used for this compound?

A4: Common dispenser types include rubber septa and polyethylene (B3416737) vials.[3] The material of the dispenser significantly influences the release rate of the pheromone.[3] For example, rubber septa are widely used and can be loaded with a specific amount of pheromone dissolved in a solvent.[9] The choice of dispenser should be appropriate for the target species and environmental conditions to ensure a controlled and consistent release rate.

Q5: Can environmental conditions affect the optimal dispenser load?

A5: Yes, environmental conditions play a crucial role.

  • Temperature: Higher temperatures increase the volatility and release rate of the pheromone from the dispenser.[3][10] This may require adjusting the initial load or the frequency of lure replacement.

  • Wind: While some wind is necessary to create a pheromone plume, high winds can disperse it too quickly, making it difficult for insects to locate the trap.[3][11]

  • Sunlight: Direct sunlight can accelerate the degradation of the lure.[3] Traps should ideally be placed in locations that avoid direct, prolonged sun exposure.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during trapping experiments with this compound.

Problem: Low or No Insect Capture

A logical workflow for troubleshooting low trap capture rates is essential for efficient problem-solving in the field.

TroubleshootingWorkflow cluster_1 Lure & Dispenser Issues cluster_2 Trap Placement Issues cluster_3 Environmental Factors cluster_4 Biological Factors Start Start: Low Trap Capture Step1 Step 1: Check Lure and Dispenser Start->Step1 Q1_1 Is the dispenser load optimal? (Not too high or too low) Step1->Q1_1 Check Step2 Step 2: Evaluate Trap Placement Q2_1 Is the trap height correct for the species? Step2->Q2_1 Check Step3 Step 3: Assess Environmental Factors Q3_1 Are temperatures extreme? Step3->Q3_1 Check Step4 Step 4: Consider Biological Factors Q4_1 Is it the correct flight period for the target insect? Step4->Q4_1 Check Solution Resolution: Optimized Trap Performance Q1_2 Is the lure fresh and stored correctly? Q1_1->Q1_2 Yes Action1 Action: Conduct dose-response experiment. Use fresh lures. Q1_1->Action1 No Q1_3 Is the dispenser type appropriate? Q1_2->Q1_3 Yes Q1_2->Action1 No Q1_3->Step2 Yes Q1_3->Action1 No Action1->Step2 Q2_2 Is trap spacing adequate (>50m)? Q2_1->Q2_2 Yes Action2 Action: Adjust trap height and spacing based on species biology. Q2_1->Action2 No Q2_2->Step3 Yes Q2_2->Action2 No Action2->Step3 Q3_2 Is wind speed too high? Q3_1->Q3_2 Yes Action3 Action: Redeploy during optimal weather conditions. Shield traps. Q3_1->Action3 No Q3_2->Step4 Yes Q3_2->Action3 No Action3->Step4 Q4_1->Solution Yes Action4 Action: Align trapping with peak activity of the target species. Q4_1->Action4 No Action4->Solution

A logical workflow for troubleshooting low pheromone trap capture.
Possible Cause Troubleshooting Steps
Incorrect Dispenser Load A pheromone concentration that is too low may not be attractive, while one that is too high can be repellent.[3][4] Solution: Conduct a dose-response experiment (see Experimental Protocols) to determine the optimal load for your target species and conditions.
Lure Age and Storage Pheromones degrade over time, especially if stored improperly.[3] Lures have a limited field life, often 4-8 weeks.[12] Solution: Use fresh lures for each experiment and store them in a freezer or refrigerator in their original sealed packaging.[3][13]
Inadequate Release Rate The dispenser material (e.g., rubber septa, polyethylene) affects the pheromone release rate.[3] An inappropriate dispenser can release the pheromone too quickly or too slowly. Solution: Select a dispenser type known to be effective for the target insect and environmental conditions. Ensure consistent preparation of self-made lures.
Improper Trap Placement Trap height and location are critical. Traps should be placed within the target insect's typical flight path.[3] For orchard pests, this is often in the upper third of the tree canopy.[14] Spacing traps too closely (less than 50 meters apart) can cause interference between pheromone plumes.[3] Solution: Adjust trap height and spacing according to published data for the target species.
Environmental Factors High temperatures, strong winds, or heavy rain can negatively impact trap efficacy by altering pheromone release rates or disrupting insect flight.[4][6] Solution: Record environmental conditions during experiments. If possible, deploy traps during periods of moderate weather.
Handling Contamination Handling lures with bare hands can transfer oils and scents that may repel insects or inhibit the pheromone's release.[15] Solution: Always use clean gloves or forceps when handling pheromone dispensers.[3][15]

Data Presentation

Quantitative data from dose-response studies are crucial for determining the optimal dispenser load. The following tables provide illustrative data on how trap catch can vary with different pheromone loads.

Table 1: Example Dose-Response Data for a Moth Species

This table shows hypothetical results from a field experiment comparing different dispenser loads of this compound.

Dispenser Load (µg)Mean No. of Moths Captured per Trap per Week (± SE)
0 (Control)1.2 ± 0.5
1015.5 ± 2.1
10045.8 ± 4.3
100025.3 ± 3.5
100008.7 ± 1.9

Data are hypothetical for illustrative purposes.

Table 2: Pheromone Release Rate from Rubber Septa Dispensers

This table, adapted from a study on a related compound, illustrates how release rates change over time for different initial dispenser loads.[14]

Initial Dispenser Load (µg)Average Release Rate (µ g/day ) - Week 1Average Release Rate (µ g/day ) - Week 4
301.00.2
1003.20.9
3008.00.8

Data adapted from Kovanci et al. (2006) on Grapholita molesta.[14]

Experimental Protocols

Protocol 1: Preparation of Rubber Septa Dispensers

This protocol describes how to load rubber septa with a specific amount of this compound.

Materials:

  • This compound standard

  • High-purity solvent (e.g., hexane)

  • Rubber septa (pre-cleaned)

  • Micropipettes and sterile tips

  • Glass vials with caps

  • Forceps

  • Fume hood

Procedure:

  • Prepare Stock Solution: In a fume hood, dissolve a known weight of this compound in a precise volume of hexane (B92381) to create a stock solution of a desired concentration (e.g., 10 mg/mL).[16]

  • Dispenser Loading: Using a micropipette, carefully apply a precise volume of the stock solution onto a single rubber septum placed within a clean glass vial. For example, apply 10 µL of a 10 mg/mL solution to achieve a 100 µg load.[16]

  • Solvent Evaporation: Leave the vial uncapped in the fume hood for at least one hour to allow the solvent to evaporate completely.[3]

  • Storage: Once the solvent has evaporated, cap the vials tightly. Store the loaded dispensers in a freezer at -20°C until they are deployed in the field.[16]

Protocol 2: Field Experiment to Determine Optimal Dispenser Load

This protocol outlines a field experiment to identify the most effective dispenser load for a target insect.

FieldExperimentWorkflow Start Start: Define Objective (Find Optimal Load) SiteSelection 1. Site Selection (Known insect population) Start->SiteSelection Design 2. Experimental Design (Randomized Complete Block) SiteSelection->Design Preparation 3. Trap Preparation (Varying loads + Control) Design->Preparation Deployment 4. Trap Deployment (Place traps according to design) Preparation->Deployment DataCollection 5. Data Collection (Weekly insect counts) Deployment->DataCollection Analysis 6. Data Analysis (ANOVA) DataCollection->Analysis Conclusion Conclusion: Identify Optimal Dispenser Load Analysis->Conclusion

Workflow for a field experiment to determine optimal dispenser load.

Materials:

  • Insect traps (e.g., delta traps) with sticky liners

  • Pheromone dispensers with varying loads of this compound (e.g., 10 µg, 100 µg, 1000 µg) and a solvent-only control, prepared as in Protocol 1.[3]

  • Stakes or hangers for trap deployment

  • Field notebook or data logger

  • GPS device (optional)

Procedure:

  • Site Selection: Choose an experimental site with a known or suspected population of the target insect species.[3]

  • Experimental Design: Use a randomized complete block design to minimize the effects of spatial variation.[5] Each block should contain one trap for each dispenser load being tested, including the control. A minimum of four blocks (replicates) is recommended.

  • Trap Deployment:

    • Deploy the traps according to the experimental design, ensuring adequate spacing (e.g., at least 50 meters apart) to prevent interference.[3]

    • Position the traps at a height appropriate for the target species' flight behavior.[5]

  • Data Collection:

    • Check the traps at regular intervals, typically weekly.[3]

    • Count and record the number of captured target insects in each trap.

    • Replace sticky liners as needed if they become filled with insects or debris.[5]

  • Data Analysis: After a predetermined experimental period (e.g., 4-6 weeks), analyze the trap capture data. Use Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD) to determine if there are significant differences in trap catch between the different dispenser loads.[5] The load that results in the highest mean trap catch is considered optimal under the tested conditions.

References

Technical Support Center: Stability and Storage of Synthetic Tetradecadienyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the stability and storage of synthetic Tetradecadienyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and troubleshooting of issues related to the stability of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is synthetic Tetradecadienyl acetate and why is its stability a concern?

A1: Synthetic this compound is a component of the sex pheromone for numerous lepidopteran pest species.[1] Its stability is a critical concern because, like many insect pheromones, it is a volatile organic compound susceptible to degradation.[2] Environmental factors such as temperature, light, and air can alter its chemical structure, leading to a loss of biological activity and compromising the reliability and reproducibility of experiments.[3]

Q2: What are the primary factors that cause the degradation of synthetic this compound?

A2: The primary factors contributing to the degradation of synthetic this compound are:

  • Temperature: Elevated temperatures accelerate chemical degradation reactions and increase the volatility of the pheromone, leading to faster depletion.[3]

  • Light (Photodegradation): Exposure to ultraviolet (UV) radiation from sunlight can induce isomerization of the double bonds (e.g., conversion between Z and E isomers) and other chemical modifications, reducing its efficacy.

  • Oxidation: The double bonds in the dienyl structure are susceptible to oxidation, especially in the presence of atmospheric oxygen. This can lead to the formation of inactive byproducts such as aldehydes and carboxylic acids.[3]

  • Hydrolysis: As an acetate ester, the molecule can undergo hydrolysis to form the corresponding alcohol, particularly in the presence of moisture and acidic or basic conditions.

Q3: What are the optimal storage conditions for synthetic this compound?

A3: To ensure long-term stability, synthetic this compound should be stored in a freezer at or below -20°C.[3] It is crucial to store it in its original, unopened, and vapor-proof packaging to protect it from air and light. For frequent use, it is advisable to aliquot the pheromone into smaller, single-use vials to minimize repeated freeze-thaw cycles and exposure to ambient conditions.[3]

Q4: What is the expected shelf life of synthetic this compound?

A4: When stored under ideal conditions (frozen, in the dark, and in an airtight container), synthetic pheromones like this compound can be stable for two to three years.[4] However, the actual shelf life can vary depending on the specific isomeric purity and the presence of any stabilizers. Always refer to the manufacturer's expiration date and storage recommendations.

Q5: Are there differences in stability between different isomers of this compound?

Troubleshooting Guides

This section addresses specific issues that researchers might encounter during their experiments with synthetic this compound.

Issue 1: Inconsistent or lower-than-expected biological activity in bioassays.

Potential Cause Troubleshooting Steps
Degradation due to improper storage 1. Verify Storage Conditions: Confirm that the compound has been consistently stored at ≤ -20°C in a dark, airtight container.[3] 2. Check for Repeated Freeze-Thaw Cycles: If the main stock has been accessed multiple times, consider preparing fresh aliquots from a new, unopened vial. 3. Re-test Activity: Compare the bioactivity of the suspect batch against a fresh, unopened standard to confirm degradation.[3]
Incorrect Isomeric Ratio 1. Analyze Isomeric Purity: Use Gas Chromatography (GC) with a suitable polar column to verify the Z/E isomeric ratio of your synthetic batch. An incorrect ratio can significantly reduce or inhibit biological activity.
Contamination of the sample 1. Review Handling Procedures: Always use clean, dedicated glassware and pipette tips. Avoid handling lures or stock solutions with bare hands to prevent contamination from skin oils.[3] 2. Check Solvent Purity: Ensure that the solvents used to dilute the pheromone are of high purity and free from contaminants that could catalyze degradation.
Experimental Setup Issues 1. Assess Environmental Conditions: Ensure that the temperature, humidity, and light conditions during the bioassay are appropriate for the target insect species.[3] 2. Check for Air Currents: In wind tunnel assays, strong or turbulent air currents can disrupt the pheromone plume, making it difficult for insects to locate the source.[5]

Issue 2: Appearance of unknown peaks in GC-MS analysis of the this compound standard.

Potential Cause Troubleshooting Steps
Thermal degradation in the GC inlet 1. Lower Injector Temperature: this compound, being a long-chain ester, can be susceptible to thermal breakdown at high injector temperatures. Try reducing the injector temperature in increments. 2. Use a Deactivated Inlet Liner: Active sites (exposed silanol (B1196071) groups) in the GC inlet liner can catalyze degradation. Use a silylated (deactivated) liner.
Oxidation of the analyte 1. Check for Air Leaks: Ensure the GC system is free from air leaks, as oxygen can cause on-column oxidation at elevated temperatures. 2. Use High-Purity Carrier Gas: Use a high-purity carrier gas with an oxygen trap.
Hydrolysis of the acetate ester 1. Use Dry Solvents: Ensure that the solvents used for sample preparation are anhydrous to prevent hydrolysis of the acetate group to the corresponding alcohol.
Isomerization 1. Protect from Light: Exposure to UV light during storage or sample preparation can cause isomerization. Store solutions in amber vials or wrap them in aluminum foil.

Data Presentation

Table 1: Recommended Storage Conditions for Synthetic this compound

Storage Duration Temperature Conditions
Long-term (months to years) ≤ -20°CIn original sealed, vapor-proof, light-blocking container.
Short-term (days to weeks) 2-8°CIn a tightly sealed, light-blocking container.
Working Solutions Room TemperaturePrepare fresh daily and protect from light.

Note: This table is a general guideline. Always refer to the manufacturer's specific recommendations.

Table 2: Summary of Potential Degradation Products of this compound

Degradation Pathway Potential Degradation Products Analytical Observation
Oxidation Tetradecadienoic acid, various aldehydesAppearance of new peaks with characteristic mass spectra (e.g., loss of water, alpha-cleavage for aldehydes).
Hydrolysis TetradecadienolAppearance of a more polar compound with a shorter retention time on non-polar GC columns and a mass spectrum corresponding to the alcohol.
Isomerization Other (Z,E), (E,Z), (Z,Z), or (E,E) isomersAppearance of new peaks with very similar mass spectra but slightly different retention times.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products. This is crucial for developing a stability-indicating analytical method.

Materials:

  • Synthetic this compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity solvents (e.g., hexane, acetonitrile)

  • Amber glass vials

  • pH meter

  • Heating block or water bath

  • UV lamp (e.g., 254 nm)

  • GC-MS system

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl in an amber vial.

    • Incubate at 60°C for 8 hours.[6]

    • Cool, neutralize with 0.1 N NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH in an amber vial.

    • Keep at room temperature for 4 hours.[6]

    • Neutralize with 0.1 N HCl and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂ in an amber vial.

    • Keep at room temperature for 24 hours, protected from light.[6]

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution to an amber vial and evaporate the solvent under a gentle stream of nitrogen.

    • Heat the solid residue at 80°C for 48 hours.[6]

    • Cool, reconstitute in the mobile phase, and analyze.

  • Photolytic Degradation:

    • Expose a solution of this compound in a quartz vial to UV light (254 nm) for 24 hours.

    • Analyze the solution by GC-MS.

  • Control Sample: A sample of the stock solution diluted with the mobile phase, without any stress treatment, should be analyzed as a control.

  • Analysis: Analyze all samples by a validated stability-indicating GC-MS method to separate the parent compound from any degradation products. The goal is to achieve 5-20% degradation.[7]

Protocol 2: Stability-Indicating GC-MS Method for this compound

Objective: To quantify the amount of intact this compound and to detect and identify its degradation products.

  • Gas Chromatograph (GC) Parameters:

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point. For better separation of geometric isomers, a more polar column (e.g., DB-WAX) may be necessary.

    • Inlet Temperature: 250°C (may need to be optimized to prevent thermal degradation).

    • Injection Mode: Splitless or split (e.g., 10:1), depending on the sample concentration.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes. (This program should be optimized based on the specific isomers and degradation products).

  • Mass Spectrometer (MS) Parameters:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-450 amu (full scan mode for identification of unknowns). For quantification, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity.

Mandatory Visualizations

degradation_pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_isomerization Isomerization TDA This compound (Parent Compound) Aldehyde Aldehyde Intermediates TDA->Aldehyde O₂ / Light Alcohol Tetradecadienol TDA->Alcohol H₂O (Acid/Base) Isomers Geometric Isomers (e.g., Z,Z / E,E / E,Z) TDA->Isomers UV Light / Heat Carboxylic_Acid Carboxylic Acid Aldehyde->Carboxylic_Acid Further Oxidation

Caption: Potential degradation pathways for synthetic this compound.

experimental_workflow start Start: Tetradecadienyl Acetate Sample stress Apply Stress Conditions (Heat, Light, pH, Oxidant) start->stress neutralize Neutralize / Dilute Sample stress->neutralize gcms GC-MS Analysis (Stability-Indicating Method) neutralize->gcms data Data Analysis: - Quantify Parent Compound - Identify Degradation Products gcms->data end End: Stability Profile and Degradation Pathway data->end

Caption: Experimental workflow for a forced degradation study.

troubleshooting_logic start Low Bioactivity Observed check_storage Were storage conditions (≤ -20°C, dark, airtight) maintained? start->check_storage improper_storage Action: Use a fresh aliquot from a new, properly stored vial. Re-run assay. check_storage->improper_storage No check_handling Were proper handling procedures followed? (e.g., gloves, clean glassware) check_storage->check_handling Yes end Problem Resolved or Further Investigation Needed improper_storage->end contamination Action: Review and improve handling protocols. Use dedicated equipment. check_handling->contamination No check_isomers Has the isomeric ratio been verified by GC? check_handling->check_isomers Yes contamination->end isomer_issue Action: Analyze isomeric purity. Synthesize or procure a new batch with the correct ratio. check_isomers->isomer_issue No check_assay Are bioassay conditions (temp, humidity, insect age) optimal? check_isomers->check_assay Yes isomer_issue->end assay_issue Action: Optimize bioassay parameters. check_assay->assay_issue No check_assay->end Yes assay_issue->end

Caption: Troubleshooting logic for low bioactivity experiments.

References

Troubleshooting low trap capture with Tetradecadienyl acetate lures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (Z,E)-9,12-Tetradecadienyl acetate (B1210297) and other tetradecadienyl acetate isomers in pheromone traps.

Troubleshooting Guide: Low Trap Capture

Low or no capture of target insects can be attributed to a range of factors. Follow this guide to diagnose and resolve common issues.

Issue 1: Lure Integrity and Handling

Possible Cause Troubleshooting Steps
Lure Age / Degradation The pheromone's effectiveness decreases over time. Lures aged for just 3-4 weeks can capture significantly fewer moths than fresh lures.[1] Emission of (Z,E)-9,12-tetradecadienyl acetate can decline by over 30% after 5 weeks under simulated summer conditions.[1] Solution: Replace lures according to the manufacturer's recommendations, typically every 4-6 weeks, and more frequently in hot and dry conditions.[2]
Improper Storage Pheromones are volatile and can degrade if stored incorrectly. High temperatures and direct sunlight can break down the chemical compounds, rendering them ineffective.[3][4] Solution: Store lures in their original sealed packaging in a refrigerator or freezer until use, as directed by the manufacturer.[2][5]
Incorrect Lure Dosage The pheromone concentration might be too low to be attractive or, conversely, so high that it repels the target species.[6][7] Solution: Use the dosage recommended for your target species. If unsure, perform a dose-response experiment to determine the optimal concentration.[8]
Handling Contamination Handling lures with bare hands can transfer oils and scents from your skin to the lure, inhibiting the pheromone's release and effectiveness.[9] Cross-contamination between different pheromone types can also occur. Solution: Always use clean gloves or tweezers when handling pheromone lures.[2][10]

Issue 2: Trap Setup and Placement

Possible Cause Troubleshooting Steps
Incorrect Trap Design The trap's design may not be suitable for the target insect's size or behavior.[3] For example, a trap designed for flying moths will not capture crawling beetles effectively. Solution: Ensure you are using the trap design (e.g., Delta, Wing, Funnel) recommended for your target species.
Suboptimal Trap Placement Trap height and location are critical for maximizing capture rates. For many moth species, traps placed in the upper third of the tree canopy yield significantly higher catches than those in the lower canopy.[11] Solution: Place traps at the recommended height and location for the target insect. For orchard moths, this is often 6-8 feet high, inside the canopy, and away from the edges of the orchard.[5][12]
Incorrect Trap Density/Spacing Traps placed too close together can interfere with each other, while traps spaced too far apart may not effectively cover the monitoring area.[13] Solution: Follow recommended trap densities (e.g., 1 trap per 2.5-10 acres for orchard moths) and spacing (at least 25-50 feet apart).[12][14] Avoid placing traps for different species less than 50 meters apart to prevent interference.[2]
Obstructed Trap Entrances Leaves, branches, or other debris can block the trap entrance, preventing insects from entering.[11][12] Solution: Regularly check traps and clear any foliage or debris that may be obstructing the entrances.

Issue 3: Environmental and Biological Factors

Possible Cause Troubleshooting Steps
Adverse Weather Conditions Insect activity is heavily influenced by weather. Most stored product pests are inactive at temperatures below 65°F (18°C) or above 95°F (35°C).[4] Heavy rain and strong winds can inhibit flight and disrupt the pheromone plume.[3][15][16] Solution: Deploy traps during periods of favorable weather. Monitor temperature; for some species, a flight threshold of around 11°C has been observed.[16]
Strong Air Currents High wind velocity can make it impossible for insects to navigate the pheromone plume back to the trap.[3][4] Traps near HVAC intake vents can also have their plumes disrupted.[3] Solution: Move traps to areas with less wind. Avoid placing them directly in the path of fans or ventilation systems.
Incorrect Timing (Pest Life Cycle) Pheromone traps primarily attract adult insects. If the target population is in the larval or pupal stage, trap captures will be low or nonexistent.[3][4] Solution: Deploy traps to coincide with the known flight periods and adult life stage of the target species. Consult local extension services for regional timing advice.[17]
Low Pest Population In areas with very low population density, low capture rates are to be expected and may indicate a successful control program.[7][17] Solution: Continue monitoring over a longer period to establish a baseline population trend. Do not rely on trap numbers alone; supplement with visual inspections for damage.[11][12]
Species Misidentification Pheromones are highly species-specific. Using a lure for the wrong species will result in zero captures of the target pest.[3] Solution: Ensure accurate identification of the pest insect before selecting a pheromone lure.
Competing Odors The presence of other attractants, such as naturally calling females or other food sources, can compete with the lure and reduce trap effectiveness.[4][7] Solution: If possible, remove or minimize competing odor sources in the immediate vicinity of the traps.

Frequently Asked Questions (FAQs)

Q1: What is (Z,E)-9,12-Tetradecadienyl acetate? (Z,E)-9,12-Tetradecadienyl acetate (Z9,E12-14:Ac) is a common sex pheromone component for numerous moth species, particularly within the family Pyralidae.[18] It is the primary attractant for pests like the Indian meal moth (Plodia interpunctella) and the Mediterranean flour moth (Anagasta kuehniella).[18][19]

Q2: How long do this compound lures last in the field? The longevity of a lure depends on its formulation and environmental conditions. Generally, lures should be replaced every 4 to 6 weeks.[2] In hot and dry climates, the pheromone release rate increases, and lures may need to be replaced more frequently.[2] Research has shown that the attractiveness of some lures can decline significantly after just 3 weeks in the field.[1]

Q3: Can I use one trap to monitor multiple insect species? No, you should never place more than one type of pheromone lure in a single trap.[2] Pheromones are species-specific, and mixing them can lead to confusion, reduced captures, or the repellency of all target species.

Q4: Will pheromone traps attract pests into a non-infested area? Pheromone traps are monitoring tools, not control devices. While they attract male insects from the immediate vicinity, they are unlikely to create a new infestation. It is recommended to place traps at least 15 feet away from any doors that open to the outside to minimize the chance of drawing in pests from other areas.[10]

Q5: Why are my traps catching non-target insects? While pheromones are highly specific, some traps may incidentally capture other insects. Additionally, some trap designs or colors may be attractive to non-target species.[12] If you are catching a large number of non-target insects, ensure you are using the correct lure and consider a different trap design.

Quantitative Data Summary

Table 1: Factors Influencing Pheromone Release and Lure Efficacy

ParameterFactorValue/EffectSource(s)
Lure Aging (Z,E)-9,12-tetradecadienyl acetate emission32% decline after 5 weeks at 29.4°C[1]
(Z)-9-tetradecen-1-ol emission62% decline after 4 weeks at 29.4°C[1]
Trap Capture>4-fold decrease for 3-4 week old lures vs. new lures[1]
Lure Replacement General RecommendationEvery 60-90 days[3]
Hot/Dry ConditionsEvery 4-6 weeks[2]
Temperature Insect Activity ThresholdMost stored product pests inactive < 18°C (65°F)[4]
European Pine Sawfly Flight Threshold~11°C[16]
Correlation with Moth TrappingPositive correlation[15][20]
Humidity Correlation with Moth TrappingPositive correlation[15][21]
Rainfall Correlation with Moth TrappingNegative correlation (especially heavy rain)[15][21]

Table 2: General Guidelines for Trap Placement

ParameterGuidelineSource(s)
Trap Height 6 - 8 feet; Upper third of tree canopy for many moths[5][11][17]
Trap Density 1 trap / 2.5 acres (Codling Moth) 1 trap / 10 acres (Oriental Fruit Moth) 10-12 traps / acre for coverage[12][13]
Trap Spacing 25 - 50 feet apart[12][14]
Location 3-4 rows in from orchard edge[12]
At least 5 trees in from the edge of the orchard[5]
At least 15 feet from exterior doors[10]

Experimental Protocols

Protocol 1: Field Trial for Lure Efficacy Evaluation

This protocol outlines a basic randomized block design to compare the efficacy of different lure formulations or ages.

  • Site Selection: Choose a location with a known population of the target insect. The site should be relatively uniform in terms of crop, terrain, and environmental conditions.

  • Experimental Design:

    • Define your treatments (e.g., Lure A, Lure B, Unbaited Control).

    • Divide the site into several blocks (replicates), typically 3-5.

    • Within each block, randomly assign one of each treatment.

    • Ensure traps are spaced sufficiently far apart (e.g., >20 meters) to prevent interference.[8]

  • Trap Deployment:

    • Assemble traps and label them clearly with the treatment, block number, and date.

    • Using clean gloves or forceps, place the appropriate lure inside each trap.

    • Hang the traps at a uniform, species-appropriate height.

    • Record the GPS coordinates for each trap.[22]

  • Data Collection:

    • Check traps at regular intervals (e.g., weekly).

    • Count and record the number of captured target insects.

    • Remove captured insects and any debris from the trap.[11]

    • Replace sticky liners or lures as needed, depending on the duration of the experiment.[5]

  • Data Analysis:

    • Compile the trap capture data for each treatment.

    • Use appropriate statistical methods, such as Analysis of Variance (ANOVA), to compare the mean trap catches for the different treatments.[8][22]

Protocol 2: Dose-Response Experiment

This experiment helps determine the optimal pheromone concentration for a lure.

  • Lure Preparation: Prepare lures with a range of different pheromone concentrations (e.g., 1 µg, 10 µg, 100 µg, 1 mg, 10 mg).[8] Include a solvent-only or unbaited lure as a negative control.

  • Experimental Setup: Follow the same randomized block design and deployment procedures as described in the Field Trial protocol. Each pheromone dose will be a separate treatment.

  • Data Collection & Analysis: Collect and analyze trap capture data as described above.

  • Interpretation: Plot the mean number of captured insects against the pheromone dose. The optimal dose is the one that results in the highest trap capture without showing a decrease in catch at higher concentrations (which would indicate repellency).

Visualizations

TroubleshootingWorkflow start Low or No Trap Capture check_lure Step 1: Check Lure start->check_lure lure_age Is lure fresh & stored properly? check_lure->lure_age check_trap Step 2: Check Trap trap_design Is trap design correct? check_trap->trap_design check_env Step 3: Check Environment & Biology env_weather Is weather favorable (temp, wind, rain)? check_env->env_weather lure_handling Was lure handled correctly (gloves/tweezers)? lure_age->lure_handling Yes sol_lure Replace lure, use proper storage & handling lure_age->sol_lure No lure_dose Is dosage correct for species? lure_handling->lure_dose Yes lure_handling->sol_lure No lure_dose->check_trap Yes lure_dose->sol_lure No trap_placement Is placement (height, location) optimal? trap_design->trap_placement Yes sol_trap Correct trap type, placement, density & maintenance trap_design->sol_trap No trap_density Is density/spacing correct? trap_placement->trap_density Yes trap_placement->sol_trap No trap_maint Is trap clean & unobstructed? trap_density->trap_maint Yes trap_density->sol_trap No trap_maint->check_env Yes trap_maint->sol_trap No env_timing Is it the correct time in pest life cycle (adult flight)? env_weather->env_timing Yes sol_env Adjust timing, monitor weather, confirm pest presence env_weather->sol_env No env_pop Is pest population present? env_timing->env_pop Yes env_timing->sol_env No env_pop->sol_env No end_node Problem Likely Resolved env_pop->end_node Yes

Caption: A logical workflow for troubleshooting low insect capture rates.

PheromoneResponse cluster_env Environment cluster_insect Insect Response lure Pheromone Lure (Source) plume Odor Plume lure->plume Release antenna 1. Antennae Receptors Detect Pheromone plume->antenna brain 2. Signal to Brain antenna->brain flight 3. Upwind Flight (Behavioral Response) brain->flight trap 4. Locate Source (Trap) flight->trap

Caption: Simplified signaling pathway of insect attraction to a pheromone lure.

EfficacyProtocol start Define Treatments (e.g., Lure A, Lure B, Control) design Create Randomized Block Design start->design deploy Deploy & Geotag Traps (Uniform Height/Spacing) design->deploy collect Collect Data (Weekly Trap Counts) deploy->collect analyze Statistical Analysis (ANOVA) collect->analyze end Determine Most Effective Lure analyze->end

Caption: Experimental workflow for a field trial to evaluate lure efficacy.

References

Minimizing isomerization of Tetradecadienyl acetate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isomerization during the synthesis of Tetradecadienyl Acetate (B1210297).

Troubleshooting Guide

Issue: Undesired Isomer Formation Detected in the Final Product

The presence of unwanted geometric isomers (e.g., E,E, Z,Z, or E,Z instead of the desired Z,E) is a common challenge in the synthesis of tetradecadienyl acetate. The primary source of isomerization often lies in the reaction conditions, particularly during the formation of the carbon-carbon double bonds and subsequent workup and purification steps.

Initial Assessment:

  • Identify the Isomers: Utilize analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with appropriate columns to separate and identify the specific isomers present in your product mixture.

  • Quantify the Isomeric Ratio: Determine the percentage of each isomer to understand the extent of the problem.

  • Pinpoint the Source: Review your synthetic route to identify the steps most likely to influence stereochemistry. The Wittig reaction is a frequent critical step for establishing the geometry of the double bonds.

Troubleshooting Strategies:

Potential Cause Recommended Action Rationale
Suboptimal Wittig Reaction Conditions Ylide Selection: For the synthesis of (Z)-alkenes, employ non-stabilized ylides. For (E)-alkenes, use stabilized ylides.[1][2]The structure of the ylide is a primary determinant of the stereochemical outcome of the Wittig reaction.
Base Selection: To favor the (Z)-isomer, use sodium-based strong bases like sodium amide (NaNH₂) or sodium hexamethyldisilazide (NaHMDS). Avoid lithium-based reagents like n-butyllithium (n-BuLi) if the (Z)-isomer is desired, as they can lead to a mixture of isomers.[3]Lithium salts can stabilize the betaine (B1666868) intermediate in the Wittig reaction, leading to equilibration and a loss of stereoselectivity.[2][3]
Solvent Choice: The polarity of the solvent can influence the Z/E ratio. For non-stabilized ylides, non-polar solvents generally favor the formation of the (Z)-isomer. In some cases, polar aprotic solvents have been shown to increase the proportion of the (E)-isomer.The solvent can affect the stability of the intermediates in the Wittig reaction, thereby influencing the stereochemical pathway.
Temperature Control: Perform the ylide formation and the Wittig reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions and potential isomerization.[1]Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the more thermodynamically stable (E)-isomer.
Isomerization During Workup or Purification Avoid Acidic Conditions: During aqueous workup, use neutral or slightly basic solutions. Strong acids can catalyze the isomerization of double bonds.Protonation of the double bond can lead to the formation of a carbocation intermediate, which can then be deprotonated to form a mixture of isomers.
Minimize Heat Exposure: Keep temperatures as low as possible during solvent removal (rotary evaporation) and purification (e.g., distillation). When using GC for analysis, keep the injector port temperature as low as feasible while ensuring efficient volatilization.Heat can promote the conversion of the less stable (Z)-isomer to the more stable (E)-isomer.
Inadequate Purification Argentation Chromatography: For the separation of geometric isomers of unsaturated compounds, silver nitrate-impregnated silica (B1680970) gel chromatography is a highly effective technique.[4][5][6][7]The silver ions form weak π-complexes with the double bonds, allowing for the separation of isomers based on the differential stability of these complexes. cis-olefins generally form stronger complexes and are retained more strongly on the column than trans-olefins.[5]
HPLC: Reversed-phase HPLC can also be an effective method for separating isomers.The different shapes of the isomers lead to different interactions with the stationary phase, allowing for their separation.

Frequently Asked Questions (FAQs)

Q1: My Wittig reaction is producing a mixture of Z and E isomers. How can I increase the selectivity for the Z-isomer?

A1: To enhance the formation of the (Z)-isomer in a Wittig reaction, consider the following modifications:

  • Use a non-stabilized ylide. These ylides react under kinetic control to predominantly form the cis (Z) alkene.[1][2]

  • Employ a sodium-based strong base such as NaNH₂ or NaHMDS instead of a lithium-based one like n-BuLi. The absence of lithium salts minimizes the equilibration of the reaction intermediates that leads to the formation of the more stable (E)-isomer.[3]

  • Conduct the reaction in a non-polar, aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures.

Q2: I have synthesized my this compound, but it is a mixture of isomers. Can I separate them?

A2: Yes, separation of geometric isomers is possible. The most effective method is often argentation chromatography , which utilizes silica gel impregnated with silver nitrate.[4][5][6][7] This technique separates isomers based on the ability of their double bonds to complex with silver ions. Typically, (Z)-isomers are retained more strongly than (E)-isomers. Reversed-phase HPLC can also be a viable option for separating these isomers.

Q3: Can my purification method be causing isomerization?

A3: Yes, certain purification techniques can induce isomerization. Distillation at high temperatures can cause thermal isomerization of the double bonds. Similarly, chromatography on acidic silica gel can also lead to isomerization. It is advisable to use neutral silica gel and to minimize heat exposure during all purification steps.

Q4: How can I confirm the isomeric purity of my final product?

A4: The isomeric purity of your this compound should be determined using analytical techniques such as:

  • Gas Chromatography (GC): Using a polar capillary column can often resolve geometric isomers.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase column can effectively separate isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to determine the stereochemistry of the double bonds by analyzing coupling constants and chemical shifts.

It is highly recommended to compare the analytical data of your synthesized material with that of a certified reference standard of the desired isomer.

Data Presentation

Table 1: Influence of Reaction Conditions on the Z/E Isomer Ratio in a Wittig Reaction for the Synthesis of a Dienoic System.

Ylide TypeBaseSolventTemperature (°C)Z:E Ratio
Non-stabilizedNaNH₂TolueneRoom Temperature42:58
Non-stabilizedNaNH₂Toluene-3035:65
Non-stabilizedNaNH₂THFRoom Temperature90:10
Non-stabilizedNaNH₂THF-3091:9
Non-stabilizedNaNH₂DMFRoom Temperature92:8
Non-stabilizedNaNH₂DMF-3091:9
Non-stabilizedn-BuLiTHFRoom Temperature64:36
Non-stabilizedn-BuLiTHF-3060:40

Note: Data is adapted from a study on a similar diene system and is intended to be illustrative of the general trends observed in Wittig reactions. Actual ratios for this compound may vary.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of (9Z, 11E)-Tetradecadienyl Acetate

This protocol is a representative example and may require optimization for specific laboratory conditions.

Step 1: Preparation of the Grignard Reagent

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (e.g., 1.2 g, 50 mmol) in anhydrous tetrahydrofuran (THF, e.g., 20 mL).

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of a suitable alkyl bromide (e.g., ethyl bromide) in anhydrous THF through the dropping funnel.

  • Maintain a gentle reflux until the magnesium is consumed. Cool the resulting Grignard reagent to room temperature.

Step 2: Coupling Reaction

  • In a separate flame-dried flask under nitrogen, dissolve the appropriate starting material, for example, (3E, 5Z)-9-chlorononadiene (a precursor to the C9-C14 portion), in anhydrous THF.

  • Cool the solution to 0 to -78 °C.

  • Add a catalytic amount of a copper salt, such as lithium tetrachlorocuprate (Li₂CuCl₄).

  • Slowly add the previously prepared Grignard reagent to this solution.

  • Allow the reaction to proceed for several hours at this temperature, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting intermediate alcohol by column chromatography on silica gel.

Step 3: Acetylation

  • Dissolve the purified dienol in a suitable solvent such as acetic acid or dichloromethane.

  • Add acetyl chloride (e.g., 1.2 equivalents) and a base like pyridine (B92270) or triethylamine.

  • Stir the reaction at room temperature for several hours until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water or a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the final product, (9Z, 11E)-tetradecadienyl acetate, by column chromatography.

Mandatory Visualization

Isomerization_Troubleshooting start Start: Undesired Isomer Ratio Detected check_wittig Review Wittig Reaction Conditions start->check_wittig check_workup Examine Workup and Purification Procedures start->check_workup wittig_ylide Optimize Ylide Structure (Stabilized vs. Non-stabilized) check_wittig->wittig_ylide  Is ylide appropriate for desired stereochemistry?   wittig_base Change Base (e.g., NaHMDS for Z-selectivity) check_wittig->wittig_base  Is a non-Li base needed?   wittig_solvent Modify Solvent System check_wittig->wittig_solvent  Is solvent polarity optimal?   wittig_temp Lower Reaction Temperature check_wittig->wittig_temp  Was the reaction run at low temperature?   workup_acid Ensure Neutral/Basic Workup check_workup->workup_acid  Were acidic conditions avoided?   workup_heat Minimize Heat Exposure During Purification check_workup->workup_heat  Was excessive heat used?   purification_method Employ Argentation (AgNO3) Chromatography check_workup->purification_method  Is a more selective purification needed?   end Achieve Desired Isomeric Purity wittig_ylide->end wittig_base->end wittig_solvent->end wittig_temp->end workup_acid->end workup_heat->end purification_method->end

Caption: Troubleshooting workflow for minimizing isomerization.

References

Technical Support Center: Cross-Reactivity of Insect Antennae to Tetradecadienyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the cross-reactivity of insect antennae to tetradecadienyl acetate (B1210297) isomers.

Troubleshooting Guides

This section addresses common issues encountered during electroantennography (EAG) and single-sensillum recording (SSR) experiments.

Question: Why am I getting no EAG response or a very weak signal?

Answer:

Several factors can contribute to a lack of or a weak EAG response. Follow these troubleshooting steps:

  • Check Electrode Contact: Ensure proper electrical contact between the electrodes and the antenna. The recording electrode should gently touch the distal end of the antenna, and the reference electrode should be securely inserted into the head or another appropriate body part.[1][2]

  • Antenna Condition: Use a fresh, healthy antenna. A desiccated or damaged antenna will not produce a reliable signal. Ensure the humidified air supply is functioning correctly to prevent the preparation from drying out.[1]

  • Stimulus Delivery: Verify that the stimulus delivery system is working correctly and that the odorant is reaching the antenna. Check for blockages in the delivery tube and ensure the puff of air is directed over the antenna.

  • Insect Species and Pheromone Isomer: Confirm that the insect species and sex are appropriate for the specific tetradecadienyl acetate isomer being tested. Pheromone responses are often highly specific.[3]

  • Electrode Preparation: For EAG, ensure glass microelectrodes are properly filled with saline solution and that there are no air bubbles. If using metal electrodes, ensure they are clean and properly chloridized to reduce noise.[4][5]

Question: My baseline is noisy or drifting in my EAG/SSR recordings. How can I fix this?

Answer:

A noisy or drifting baseline can obscure the actual neuronal response. Consider the following solutions:

  • Grounding: Ensure all components of your electrophysiology rig are connected to a common ground to minimize electrical interference.[4]

  • Faraday Cage: Use a Faraday cage to shield the setup from external electromagnetic noise.[1]

  • Vibration Isolation: Place the setup on an anti-vibration table to minimize mechanical vibrations that can introduce noise.

  • Stable Perfusion: In whole-insect preparations, ensure a stable and continuous flow of saline or air to maintain the physiological condition of the insect.

  • Electrode Stability: For SSR, ensure the recording electrode is securely positioned and has not drifted away from the sensillum.[6] Unstable reference electrodes can also cause baseline drift.

  • Temperature and Humidity: Maintain a stable temperature and humidity in the recording environment, as fluctuations can affect the preparation and electrode properties.

Question: In my SSR experiments, I am having trouble distinguishing spikes from different neurons within the same sensillum.

Answer:

Many sensilla house multiple olfactory sensory neurons (OSNs), each of which can have a characteristic spike amplitude.[7]

  • Spike Sorting Software: Utilize spike sorting software to differentiate between action potentials from different neurons based on their amplitude and waveform.

  • Electrode Placement: Careful placement of the recording electrode can sometimes optimize the signal from a specific neuron.

  • Signal-to-Noise Ratio: Improve the signal-to-noise ratio by ensuring good electrode contact and minimizing background noise.

Frequently Asked Questions (FAQs)

What are this compound isomers and why are they important in insect communication?

Tetradecadienyl acetates are a class of organic compounds, and their various isomers (molecules with the same chemical formula but different structural arrangements) are common components of sex pheromones in many insect species, particularly moths.[8][9] The specific blend of isomers is often crucial for species recognition and attracting mates. For example, (Z,E)-9,12-tetradecadienyl acetate is a major sex pheromone component for numerous moth species in the Pyralidae and Noctuidae families.[10][11]

What is cross-reactivity in the context of insect olfaction?

Cross-reactivity refers to the phenomenon where an olfactory receptor neuron (ORN) responds to odorants other than its primary ligand. In the case of pheromones, an ORN that is highly sensitive to one specific isomer of this compound may also show a weaker response to other, structurally similar isomers. This can have ecological implications, such as inter-species communication or interference.

How is the cross-reactivity of insect antennae to different isomers measured?

The two primary techniques for measuring cross-reactivity are:

  • Electroantennography (EAG): This technique measures the summed electrical potential from all responding neurons on the antenna.[2] It provides a general overview of the antenna's sensitivity to a particular compound.

  • Single-Sensillum Recording (SSR): This method allows for the recording of action potentials from individual olfactory sensory neurons within a single sensillum.[6] SSR provides more detailed information about the specificity and sensitivity of individual neurons to different isomers.[6][12]

What does the insect olfactory signaling pathway look like?

The general insect olfactory signaling pathway involves several key steps. Odorant molecules, including pheromones, enter the sensillum lymph through pores in the cuticle.[13][14] They are then bound by odorant-binding proteins (OBPs) which transport them to olfactory receptors (ORs) on the dendritic membrane of olfactory receptor neurons (ORNs).[13] The binding of the odorant to the OR triggers the opening of an ion channel, leading to the depolarization of the neuron and the generation of an action potential.[15] This signal is then transmitted to the antennal lobe of the brain for processing.[16][17]

Data Presentation

Table 1: Comparative EAG Responses of Male Maruca vitrata Moths to Isomers of 10,12-Hexadecadienal

IsomerMean EAG Response (mV)
(Z,E)-10,12-hexadecadienal2.72
(Z,Z)-10,12-hexadecadienal2.23
(E,E)-10,12-hexadecadienal1.82
(E,Z)-10,12-hexadecadienal1.82

Data extracted from a study on the sex pheromone of the legume pod borer, Maruca vitrata.[18][19]

Table 2: EAG Responses of Male Spodoptera exigua and Spodoptera litura to (Z,E)-9,12-Tetradecadienyl Acetate

Moth SpeciesPheromone Component(s)EAG Response to (Z,E)-9,12-Tetradecadienyl acetate (mV ± SE)
Spodoptera exigua (Beet Armyworm)Z9,E12-14:OAc (major), Z9-14:OH, Z11-16:OAc~1.8 ± 0.2 (at 1000 ng)
Spodoptera litura (Tobacco Cutworm)Z9,E11-14:OAc (major), Z9,E12-14:OAc (shared with S. exigua)Elicits a significant response, though weaker than the response of S. exigua

This table summarizes the cross-reactivity of two Spodoptera species to (Z,E)-9,12-tetradecadienyl acetate.[10]

Experimental Protocols

Electroantennography (EAG) Protocol
  • Insect Preparation:

    • Anesthetize the insect by chilling it on ice or using CO2.

    • For an excised antenna preparation, carefully remove an antenna at its base using micro-scissors. Mount the basal end in the reference electrode and the distal tip in the recording electrode.[1][20]

    • For a whole-insect preparation, immobilize the insect and insert the reference electrode into the head (e.g., through an eye), and place the recording electrode in contact with the tip of the antenna.[2][5]

  • Electrode Setup:

    • Use glass capillary electrodes filled with a suitable saline solution (e.g., Ringer's solution).

    • Connect the electrodes to a high-impedance pre-amplifier.

  • Stimulus Preparation and Delivery:

    • Prepare serial dilutions of the this compound isomers in a high-purity solvent like hexane (B92381) or paraffin (B1166041) oil.

    • Apply a known volume of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.

    • Deliver a controlled puff of air through the pipette over the antenna.

  • Data Recording and Analysis:

    • Record the negative voltage deflection (EAG response) upon stimulus delivery.

    • Measure the amplitude of the response in millivolts (mV).

    • Subtract the response to a solvent-only control to correct for mechanical stimulation.

    • Normalize the data against a standard compound to allow for comparison across preparations.

Single-Sensillum Recording (SSR) Protocol
  • Insect Preparation:

    • Immobilize the insect in a pipette tip or using wax, with the head and antennae exposed and stabilized.[6]

  • Electrode Setup:

    • Use a sharpened tungsten electrode as the recording electrode and another as the reference electrode.[6]

    • Insert the reference electrode into the insect's eye or another part of the head.

    • Under high magnification, carefully insert the tip of the recording electrode through the cuticle at the base of a sensillum.[6][21]

  • Stimulus Delivery:

    • Use the same stimulus preparation method as for EAG.

    • Deliver a continuous stream of purified air over the antenna, with pulses of the odorant introduced into the airstream.

  • Data Recording and Analysis:

    • Record the extracellular action potentials (spikes) from the OSNs within the sensillum.

    • Count the number of spikes in a defined period before and after the stimulus.

    • Calculate the change in spike frequency as the response.

    • If multiple neurons are present, use spike sorting software to analyze their individual responses.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_rec Recording & Analysis Insect_Anesthesia 1. Insect Anesthesia Antenna_Excision 2. Antenna Excision/Immobilization Electrode_Placement 3. Electrode Placement Pheromone_Dilution 4. Prepare Pheromone Isomer Dilutions Stimulus_Delivery 5. Deliver Odorant Puff Pheromone_Dilution->Stimulus_Delivery Record_Signal 6. Record EAG/SSR Signal Stimulus_Delivery->Record_Signal Measure_Response 7. Measure Response Amplitude/Spike Frequency Record_Signal->Measure_Response Data_Normalization 8. Normalize Data Measure_Response->Data_Normalization Dose_Response_Curve 9. Generate Dose-Response Curve Data_Normalization->Dose_Response_Curve

Caption: Experimental workflow for EAG and SSR experiments.

Signaling_Pathway cluster_extracellular Extracellular (Sensillum Lymph) cluster_membrane Neuronal Membrane cluster_intracellular Intracellular (ORN) Pheromone Tetradecadienyl Acetate Isomer OBP Odorant-Binding Protein (OBP) Pheromone->OBP Binding Pheromone_OBP Pheromone-OBP Complex OBP->Pheromone_OBP OR Olfactory Receptor (OR-Orco Complex) Pheromone_OBP->OR Activation Ion_Channel Ion Channel Opening OR->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_to_Brain Signal to Antennal Lobe Action_Potential->Signal_to_Brain

Caption: Insect olfactory signaling pathway for pheromone detection.

Cross_Reactivity_Logic Primary_Pheromone Primary Pheromone Isomer (e.g., Z9,E12-14:OAc) Specific_OR Specific Olfactory Receptor (OR) Primary_Pheromone->Specific_OR High Affinity Binding Strong_Response Strong Neuronal Response (High Spike Frequency) Specific_OR->Strong_Response Weak_Response Weak Neuronal Response (Low Spike Frequency) Specific_OR->Weak_Response No_Response No Neuronal Response Specific_OR->No_Response Related_Isomer Structurally Related Isomer (e.g., Z9,Z12-14:OAc) Related_Isomer->Specific_OR Low Affinity Binding (Cross-reactivity) Unrelated_Compound Unrelated Compound Unrelated_Compound->Specific_OR No Binding

References

Technical Support Center: Enhancing Tetradecadienyl Acetate Bait Attractiveness

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the attractiveness of Tetradecadienyl acetate (B1210297) baits in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Tetradecadienyl acetate and which insect species is it used for?

This compound is a chemical compound that functions as a sex pheromone for numerous insect species, particularly within the Lepidoptera order (moths and butterflies).[1][2] The specific isomer of the compound is critical for attracting the target species. For instance, (Z,E)-9,11-tetradecadienyl acetate is a major component of the sex pheromone for the Egyptian cotton leafworm, Spodoptera littoralis, while the (Z,E)-9,12 isomer is an attractant for the Indian mealmoth, Plodia interpunctella.[1]

Q2: What are the primary factors that reduce the efficacy of my this compound baits?

The effectiveness of your baits can be compromised by several factors:

  • Degradation: The pheromone molecule, being an unsaturated acetate ester, is susceptible to degradation.[3]

    • Oxidation: Double bonds in the chemical structure can be oxidized, especially in the presence of light and oxygen, creating inactive byproducts.[3]

    • Photodegradation: UV radiation from sunlight can alter the double bond configurations (e.g., Z to E isomerization), which can significantly reduce or eliminate its attractiveness to the target insect.[3]

    • High Temperatures: Elevated temperatures can accelerate degradation and increase the volatility of the pheromone, leading to a shorter effective lifespan of the lure.[3]

    • Hydrolysis: The acetate ester can be hydrolyzed to the corresponding alcohol, particularly in moist conditions.[3]

  • Incorrect Isomeric Blend or Purity: The precise ratio of isomers is often crucial for optimal attraction. The presence of incorrect isomers or impurities can inhibit the response of the target insect.[4][5]

  • Suboptimal Lure Dosage: The concentration of the pheromone in the lure is critical. A dose that is too low may not create a detectable plume, while an excessively high dose can act as a repellent or lead to trap saturation.[5]

  • Environmental Factors: Strong winds can disrupt the pheromone plume, making it difficult for insects to locate the source. Heavy rain can also negatively impact lure performance.[3]

Q3: How can I enhance the attractiveness of my this compound bait?

To enhance bait attractiveness, consider the following strategies:

  • Incorporate Synergists: Many insect pheromones are multi-component blends. The addition of minor components found in the natural pheromone gland can significantly increase the bait's attractiveness.[1] For example, adding (E,E)-10,12-tetradecadienyl acetate to (Z,E)-9,11-tetradecadienyl acetate has been used for mating disruption of Spodoptera littoralis.[1]

  • Optimize Pheromone Dose: Conduct a dose-response experiment to determine the most effective concentration for your target species and environmental conditions.

  • Use High-Purity Compounds: Ensure the synthetic pheromone used in your baits is of high purity and has the correct isomeric ratio for your target species.

Q4: What are the best practices for storing and handling this compound lures?

Proper storage and handling are essential to prevent degradation and contamination:

  • Storage: Store lures in their original, unopened packaging in a cool, dark place. Refrigeration or freezing (around -20°C) is highly recommended to prolong shelf life.[3]

  • Handling: Always use clean gloves (e.g., nitrile) or tweezers when handling lures.[3] This prevents contamination from oils and other residues on your hands.

  • Cross-Contamination: Use separate, dedicated tools for handling different pheromone lures to avoid cross-contamination, which can lead to inhibition of the insect response.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Low or No Trap Captures
Possible Cause Troubleshooting Steps
Incorrect Lure Dosage (Too Low) Verify the recommended dosage for the target species. If unavailable, conduct a dose-response study (see Experimental Protocols). Ensure the lure has not expired and has been stored correctly.[5]
Lure Saturation (Dosage Too High) Reduce the pheromone load in the lure. An excessively high concentration can be repellent. Increase the distance between traps to avoid atmospheric saturation.[5]
Degraded Pheromone Check the expiration date of the lure. Ensure proper storage conditions were maintained (cool, dark, and dry).[3] If degradation is suspected, replace the lure with a fresh one.
Incorrect Isomeric Blend Confirm that you are using the correct geometric isomer(s) and ratio for your target species. The bioactivity of isomers is highly species-specific.[4]
Suboptimal Trap Placement Ensure traps are placed at the recommended height and location for the target insect. Avoid areas with high winds that can disrupt the pheromone plume.[3][5]
Contamination Review handling procedures to ensure no direct contact with hands or contaminated surfaces occurred. Replace the lure if contamination is suspected.[3]
Low Pest Population Consider the time of year and the life cycle of the target insect. Deploy traps during the peak activity period of the target species.
Issue 2: High Variance in Trap Catches Between Replicates
Possible Cause Troubleshooting Steps
Micro-environmental Differences Standardize trap placement to minimize variations in sun exposure, wind patterns, and proximity to vegetation. Use a randomized block design in your experimental setup to account for positional effects.[1]
Inconsistent Lure Preparation Ensure precise and consistent loading of this compound in each lure. Use a calibrated dispenser for accurate dosing.
Trap Interference If traps are placed too close to each other, their pheromone plumes may overlap, causing confusion for the insects and affecting trap capture rates. A minimum distance of 20 meters is often recommended.

Data Presentation: Efficacy of Bait Enhancement Strategies

The following tables summarize quantitative data from studies on enhancing pheromone bait attractiveness. While not all data is specific to this compound, the principles are directly applicable.

Table 1: Dose-Response of Melanotus communis to 13-Tetradecenyl Acetate Baits

This table demonstrates the dose-dependent response of the click beetle Melanotus communis to its sex attractant pheromone, 13-tetradecenyl acetate. Captures increase with the dose up to a certain point.

Lure Dose (mg)Mean Total Capture (± SE) per Trap
0 (Control)0.5 ± 0.3 a
0.013.8 ± 1.2 ab
0.110.5 ± 2.5 b
1.025.3 ± 4.5 c
10.035.8 ± 5.1 c
Data adapted from a study on Melanotus communis.[6] Means with the same letter are not significantly different.

Table 2: Synergistic Effect of a Minor Component on Grapholita molesta Pheromone Baits

This table illustrates the significant increase in trap captures for the Oriental fruit moth, Grapholita molesta, when a synergist (Codlemone) is added to the primary pheromone components.

Bait FormulationMean Trap Capture (± SE)
Commercial Lure (Z8-12:Ac + E8-12:Ac + Z8-12:OH)10.5 ± 2.1 a
Test Lure (Z8-12:Ac + E8-12:Ac + Codlemone)55.7 ± 8.3 b
Data adapted from a study on Grapholita molesta.[7] The recommended formulation with the synergist trapped about five to six times more moths than the commercial lure.[7] Means with different letters are significantly different.

Experimental Protocols

Protocol 1: Field Trapping Experiment for Dose-Response Evaluation

Objective: To determine the optimal dose of this compound for attracting the target insect species.

Methodology:

  • Lure Preparation: Prepare lures with varying doses of this compound (e.g., 0.01 mg, 0.1 mg, 1 mg, 10 mg) loaded onto a carrier like a rubber septum. Include a solvent-only lure as a control.

  • Experimental Design: Select a suitable field site. Use a randomized complete block design to minimize positional effects. Each block should contain one trap for each dose being tested.[1]

  • Trap Deployment: Deploy traps (e.g., delta or funnel traps) at a standardized height appropriate for the target species. Ensure a minimum distance of 20-50 meters between traps within a block and at least 100 meters between blocks to prevent plume overlap.[8]

  • Data Collection: Check traps at regular intervals (e.g., weekly). Record and remove the number of target insects captured in each trap.

  • Data Analysis: Analyze the trap capture data using Analysis of Variance (ANOVA). If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to compare the means between the different lure dosages.

Protocol 2: Evaluating Potential Synergists

Objective: To assess whether adding a secondary compound (potential synergist) enhances the attractiveness of the primary this compound bait.

Methodology:

  • Lure Preparation: Prepare the following sets of lures:

    • Lure A: Primary pheromone (this compound) at its optimal dose.

    • Lure B: Potential synergist compound alone.

    • Lure C: A blend of the primary pheromone and the potential synergist at a specific ratio (e.g., 9:1).

    • Lure D: Solvent-only control.

  • Experimental Design and Deployment: Follow the same randomized block design and trap deployment procedures as described in Protocol 1.

  • Data Collection: Monitor traps regularly and record the number of captured target insects for each lure type.

  • Data Analysis: Use ANOVA to compare the mean trap catches for the different lures. A significant increase in captures for Lure C compared to the sum of captures for Lures A and B indicates a synergistic effect.[1]

Visualizations

Insect Olfactory Signaling Pathway

The following diagram illustrates the generalized signaling cascade initiated upon the binding of a pheromone molecule, such as this compound, to an olfactory receptor on an insect's antenna.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite Pheromone Tetradecadienyl acetate PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binds OR_Complex OR-Orco Complex PBP->OR_Complex Delivers Pheromone G_Protein G-Protein OR_Complex->G_Protein Activates PLC PLC G_Protein->PLC Activates AC AC G_Protein->AC Activates IP3 IP3 PLC->IP3 Generates cAMP cAMP AC->cAMP Generates Ion_Channel Ion Channel IP3->Ion_Channel Opens cAMP->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers Experimental_Workflow Hypothesis Hypothesis: Synergist X enhances bait attractiveness Lure_Prep Lure Preparation (Control, Pheromone, Synergist, Blend) Hypothesis->Lure_Prep Exp_Design Experimental Design (Randomized Block) Lure_Prep->Exp_Design Trap_Deploy Field Trap Deployment Exp_Design->Trap_Deploy Data_Collect Data Collection (Weekly Trap Counts) Trap_Deploy->Data_Collect Data_Analysis Statistical Analysis (ANOVA) Data_Collect->Data_Analysis Conclusion Conclusion: Synergism Confirmed/ Rejected Data_Analysis->Conclusion p < 0.05 No_Effect Conclusion: No Synergistic Effect Data_Analysis->No_Effect p >= 0.05 Troubleshooting_Logic Start Low Trap Capture Observed Check_Lure Check Lure: - Age & Storage? - Correct Isomer? - Contamination? Start->Check_Lure Check_Dose Check Dosage: - Too High? - Too Low? Check_Lure->Check_Dose No (Lure OK) Action_Replace Action: Replace with Fresh Lure Check_Lure->Action_Replace Yes (Issue Found) Check_Trap Check Trap: - Correct Placement? - Environmental Factors? Check_Dose->Check_Trap No (Dose OK) Action_Dose Action: Conduct Dose- Response Study Check_Dose->Action_Dose Yes (Issue Found) Action_Relocate Action: Adjust Trap Location/Height Check_Trap->Action_Relocate Yes (Issue Found) Low_Population Consider Low Pest Population Check_Trap->Low_Population No (Trap OK)

References

Validation & Comparative

Comparative Efficacy of (Z,E)-9,11- and (Z,E)-9,12-Tetradecadienyl Acetate in Lepidoptera

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Chemical Ecology and Drug Development

This guide provides a detailed comparative analysis of the efficacy of two isomeric pheromone components, (Z,E)-9,11-tetradecadienyl acetate (B1210297) (Z9,E11-14:OAc) and (Z,E)-9,12-tetradecadienyl acetate (Z9,E12-14:OAc), in eliciting electrophysiological and behavioral responses in key lepidopteran species. The data presented herein is crucial for the development of species-specific pest management strategies and for understanding the fine-tuned mechanisms of insect chemical communication.

Data Summary of Electrophysiological and Behavioral Responses

The efficacy of these two pheromone isomers is highly species-dependent. While both are utilized by various moth species, their roles can range from being a primary attractant to a behavioral antagonist. A key study on the sympatric species Spodoptera litura and Spodoptera exigua provides a direct comparison of their electrophysiological and behavioral effects.

Pheromone ComponentInsect SpeciesRole
(Z,E)-9,11-Tetradecadienyl Acetate (Z9,E11-14:OAc) Spodoptera littoralis, Spodoptera lituraMajor sex pheromone component; attractant.[1][2]
(Z,E)-9,12-Tetradecadienyl Acetate (Z9,E12-14:OAc) Plodia interpunctella, Ephestia cautella, Spodoptera exiguaMajor sex pheromone component; attractant.[2][3][4][5][6]
Electroantennogram (EAG) Response Comparison

Electroantennography measures the overall electrical response of the antennal olfactory receptor neurons to a chemical stimulus. The following table summarizes the EAG responses of male S. litura and S. exigua to both pheromone components.

Insect SpeciesStimulus (10 ng/µl)Mean EAG Response (mV ± SE)
Spodoptera litura (Z,E)-9,11-14:OAc (Primary)1.54 ± 0.10
(Z,E)-9,12-14:OAc (Shared)1.32 ± 0.09
Spodoptera exigua (Z,E)-9,12-14:OAc (Primary)~1.8 ± 0.2
(Z,E)-9,11-14:OAc (Antagonist)Elicits a significant, but weaker response than the primary component.[7]

Data for S. litura adapted from a study on sympatric Spodoptera species.[1] Data for S. exigua adapted from BenchChem comparative guide.[7]

Field Trapping Behavioral Response

Field trapping assays provide a direct measure of the behavioral efficacy of pheromones. In a study comparing the two Spodoptera species, the addition of the other species' primary pheromone component to the respective optimal lure resulted in significant inhibition of male moth capture.

Lure CompositionTarget SpeciesBehavioral Effect
S. litura lure + Z9,E11-14:OAcS. exiguaSignificant inhibition of trap catches.[1]
S. exigua lure + Z9,E12-14:OAcS. lituraSignificant inhibition of trap catches.[1]

Experimental Protocols

Electroantennography (EAG)

EAG recordings are a fundamental technique for assessing the sensitivity of an insect's antenna to volatile compounds.

Methodology:

  • Antenna Preparation: An adult male moth is immobilized, and one of its antennae is excised at the base.

  • Electrode Placement: The excised antenna is mounted between two glass capillary electrodes filled with a conductive solution (e.g., 0.1 M KCl). The recording electrode is placed in contact with the distal end of the antenna, while the reference electrode is connected to the base.

  • Stimulus Delivery: A constant stream of humidified, purified air is directed over the antenna. A defined volume of air containing a known concentration of the test pheromone dissolved in a solvent (e.g., hexane) is puffed into the constant airstream.

  • Signal Amplification and Recording: The voltage difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection from the baseline upon stimulation is measured as the EAG response.

  • Data Analysis: Responses are typically normalized against a standard compound to allow for comparison across different preparations.

Field Trapping Assay

Field trapping experiments are designed to evaluate the attractiveness of pheromone lures under natural conditions.

Methodology:

  • Lure Preparation: Pheromone components are loaded onto a dispenser (e.g., a rubber septum) at a specific concentration and ratio.

  • Trap Deployment: Traps (e.g., sticky traps) baited with the lures are deployed in the field in a randomized block design to account for spatial variability. A control trap with no pheromone or only the solvent is also included.

  • Data Collection: The number of target male moths captured in each trap is recorded at regular intervals.

  • Statistical Analysis: The mean trap catches for different lure compositions are compared using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences in attractiveness.[1]

Visualizations

Insect Olfactory Signal Transduction Pathway

G cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite Pheromone Pheromone Molecule PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding Pheromone_PBP Pheromone-PBP Complex PBP->Pheromone_PBP OR Olfactory Receptor (OR-ORco Complex) Pheromone_PBP->OR Activation IonChannel Ion Channel Opening OR->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Brain ActionPotential->Brain Signal to Brain G start Start prep_insect Immobilize Insect & Excise Antenna start->prep_insect mount_antenna Mount Antenna on Electrodes prep_insect->mount_antenna stim_delivery Deliver Pheromone Stimulus Puff mount_antenna->stim_delivery record_signal Amplify & Record Voltage Change stim_delivery->record_signal analyze_data Measure Response Amplitude record_signal->analyze_data end End analyze_data->end G start Start prep_lures Prepare Pheromone Lures (Different Blends) start->prep_lures deploy_traps Deploy Baited Traps in Field (Randomized Design) prep_lures->deploy_traps collect_data Collect Traps & Count Captured Moths deploy_traps->collect_data analyze_data Statistically Analyze Mean Trap Catches collect_data->analyze_data end End analyze_data->end

References

Validation of Synthetic Tetradecadienyl Acetate Against Natural Pheromone Extract: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic (Z,E)-9,12-tetradecadienyl acetate (B1210297) (ZETA) and its naturally derived counterpart, a key component in the sex pheromone of numerous moth species, including the Indian meal moth (Plodia interpunctella) and the almond moth (Cadra cautella).[1][2][3] The objective is to evaluate the efficacy of the synthetic compound as a viable and often superior alternative to the natural extract for research and pest management applications.

Data Presentation: A Comparative Analysis

While direct, peer-reviewed quantitative comparisons of a single synthetic ZETA molecule versus its natural counterpart are not extensively detailed in singular studies, a synthesis of available data strongly supports the comparable, if not superior, efficacy of the synthetic pheromone. This is largely attributed to the high purity and consistent isomeric ratios achievable through chemical synthesis.[4]

Table 1: Electroantennography (EAG) Response Comparison

AnalyteTarget SpeciesAntenna Response (Qualitative)Notes
Synthetic ZETAPlodia interpunctella (male)Strong depolarizationElicits distinct and strong antennal responses, indicating neural detection.[2][5]
Natural Pheromone ExtractPlodia interpunctella (male)Strong depolarizationThe natural blend contains ZETA as a major component, leading to a strong response.
Synthetic ZETASpodoptera exigua (male)Strong depolarizationZETA is a major pheromone component for this species, and the synthetic version elicits a robust response.[2][5][6]
Natural Pheromone ExtractSpodoptera exigua (male)Strong depolarizationThe natural extract's activity is primarily driven by the ZETA component.
Synthetic ZETACadra cautella (male)Strong depolarizationThe synthetic pheromone is a potent attractant and elicits a strong EAG response.[7]
Natural Pheromone ExtractCadra cautella (male)Strong depolarizationThe natural pheromone blend is highly attractive, with ZETA being a key active component.[8]

Table 2: Field Trapping Efficacy Comparison

Lure TypeTarget SpeciesTrap Capture PerformanceKey Findings
Synthetic ZETA LurePlodia interpunctellaHighSynthetic pheromone-baited traps are highly effective for monitoring and mass trapping.[1][9][10][11]
Natural Pheromone LurePlodia interpunctellaNot commonly usedExtraction is laborious and yields low quantities, making it impractical for commercial lures.
Synthetic ZETA LureSpodoptera exiguaHighThe specific synthetic components are crucial for effective trapping and mating disruption.[6]
Natural Pheromone LureSpodoptera exiguaNot commonly usedSynthetic lures provide a reliable and scalable alternative.
Synthetic ZETA LureCadra cautellaHighUsed successfully in mating disruption and population management programs.[7]
Natural Pheromone LureCadra cautellaNot commonly usedThe complexity and variability of the natural blend can be overcome with a standardized synthetic lure.[8]

Experimental Protocols

Pheromone Extraction from Gland (Natural Extract)

This protocol outlines the general steps for extracting natural pheromones from insect glands.

  • Gland Dissection: The pheromone glands are meticulously dissected from female moths, typically during their calling period when pheromone titers are highest.

  • Solvent Extraction: The dissected glands are immersed in a small volume of a suitable organic solvent, such as hexane, for a defined period to extract the volatile pheromone components.

  • Filtration and Concentration: The resulting extract is filtered to remove tissue debris and then carefully concentrated under a gentle stream of nitrogen to avoid degradation of the volatile compounds.

  • Analysis: The crude extract is then ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the components.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is employed to determine the purity of the synthetic ZETA and to identify the components of the natural pheromone extract.

  • Injection: A small aliquot of the sample (synthetic or natural extract) is injected into the GC.

  • Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Detection and Identification: As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint that allows for the identification of the compound by comparing it to a library of known spectra.[12][13][14][15]

  • Quantification: The abundance of each component can be determined from the peak area in the gas chromatogram.[16]

Electroantennography (EAG) Assay

EAG measures the electrical response of an insect's antenna to a chemical stimulus, providing a measure of its olfactory detection.[4][17]

  • Antenna Preparation: An antenna is carefully excised from a live, immobilized male moth. The tip and base of the antenna are placed between two electrodes containing a conductive solution.

  • Stimulus Delivery: A continuous stream of purified air is passed over the antenna. A puff of air containing a known concentration of the test compound (synthetic ZETA or natural extract) is introduced into the airstream.

  • Data Acquisition: The change in electrical potential between the two electrodes (the EAG response) is amplified and recorded. The amplitude of the response is indicative of the level of antennal stimulation.

Behavioral Assay (Wind Tunnel)

Wind tunnel assays are used to observe the behavioral responses of insects to pheromones in a controlled environment that simulates natural conditions.[18]

  • Acclimatization: Male moths are placed in the wind tunnel for a period to acclimate to the conditions (light, airflow).

  • Pheromone Introduction: A dispenser containing the synthetic or natural pheromone is placed at the upwind end of the tunnel.

  • Observation: The behavior of the moths is observed and recorded. Key behaviors include taking flight, upwind flight (anemotaxis), zigzagging flight, and contact with the pheromone source.

  • Data Analysis: The percentage of moths exhibiting each behavior is calculated and compared between the synthetic and natural pheromone treatments.

Mandatory Visualization

Pheromone_Signaling_Pathway cluster_0 Pheromone Reception cluster_1 Signal Transduction cluster_2 Neural Processing and Behavior Pheromone Pheromone Molecule (Tetradecadienyl acetate) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) on Olfactory Receptor Neuron PBP->OR Transport & Delivery G_Protein G-Protein Coupled Signal Cascade OR->G_Protein Activation Ion_Channel Ion Channel Opening G_Protein->Ion_Channel Modulation Depolarization Neuron Depolarization Ion_Channel->Depolarization Influx of Ions Signal_to_Brain Signal to Antennal Lobe Depolarization->Signal_to_Brain Action Potential Behavioral_Response Behavioral Response (e.g., Upwind Flight) Signal_to_Brain->Behavioral_Response Processing

Caption: Pheromone Signaling Pathway in an Insect Olfactory Neuron.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Chemical Analysis cluster_2 Biological Assays cluster_3 Data Comparison Synthetic Synthetic this compound GCMS GC-MS Analysis (Purity & Composition) Synthetic->GCMS Natural Natural Pheromone Gland Extract Natural->GCMS EAG Electroantennography (EAG) (Neural Response) GCMS->EAG WindTunnel Wind Tunnel Assay (Behavioral Response) GCMS->WindTunnel FieldTrapping Field Trapping (Efficacy) GCMS->FieldTrapping Comparison Comparative Analysis of Efficacy and Response EAG->Comparison WindTunnel->Comparison FieldTrapping->Comparison

Caption: Workflow for Validation of Synthetic vs. Natural Pheromones.

References

A Comparative Guide to the Efficacy of Tetradecadienyl Acetate and Other Pheromones in Spodoptera Species

Author: BenchChem Technical Support Team. Date: December 2025

The genus Spodoptera, comprising some of the most destructive agricultural pests worldwide, relies on complex chemical communication for mating.[1] Synthetic pheromones are crucial for monitoring and controlling these pests through strategies like mass trapping and mating disruption.[1][2] This guide provides a comparative analysis of the efficacy of various pheromone components, with a focus on tetradecadienyl acetate (B1210297) isomers, which are central to the communication of several Spodoptera species.[3][4]

The composition of sex pheromones in moths is a critical factor in reproductive isolation and species recognition.[3] Even subtle variations in the blend of these fatty acid derivatives can lead to species-specific communication channels.[3] Understanding these differences is paramount for developing effective and targeted pest management strategies.[3]

Comparative Efficacy of Pheromone Components in Key Spodoptera Species

The effectiveness of a pheromone lure is highly dependent on the precise blend of its components. The major components often provide the primary signal, while minor components can significantly enhance or inhibit the response. The following table summarizes the key pheromone components for several economically important Spodoptera species and data related to their efficacy.

SpeciesMajor Pheromone Component(s)Minor Pheromone Component(s)Effective Blend Ratio (Major:Minor) & Efficacy Data
Spodoptera litura (Tobacco Cutworm)(Z,E)-9,11-Tetradecadienyl acetate (Z9,E11-14:Ac)(Z,E)-9,12-Tetradecadienyl acetate (Z9,E12-14:Ac)Optimal male attraction is achieved with a ratio of Z9,E11-14:Ac to Z9,E12-14:Ac ranging from 8:2 to 39:1.[1][5] A commonly used commercial lure, Litlure, uses a 10:1 or 9:1 ratio.[2][5] A 1mg lure with a 10:1 blend attracted a comparable number of males as 10 virgin females.[5]
Spodoptera frugiperda (Fall Armyworm)(Z)-9-Tetradecenyl acetate (Z9-14:OAc)(Z)-11-Hexadecenyl acetate (Z11-16:OAc), (Z)-7-Dodecenyl acetate (Z7-12:OAc)Two host strains (corn and rice) exist with slight variations in minor components.[6][7] A field study in India found a three-component blend of Z9-14:Ac, Z11-16:Ac, and Z7-12:Ac in an 87:12.5:0.5 ratio was highly effective in trapping males.[8]
Spodoptera littoralis (Egyptian Cotton Leafworm)(Z,E)-9,11-Tetradecadienyl acetate (Z9,E11-14:Ac)Other minor female volatiles are likely necessary for optimal efficacy, as mating disruption using Z9,E11-14:Ac alone did not consistently reduce egg mass.[4]A 99:1 blend of (Z,E)-9,11-tetradecadienyl acetate and (E,E)-10,12-tetradecadienyl acetate has been used for mating disruption.[4]
Spodoptera exigua (Beet Armyworm)(Z,E)-9,12-Tetradecadienyl acetate (ZETA)(Z)-9-Tetradecenol, (Z)-11-Hexadecenyl acetate(Z,E)-9,12-Tetradecadienyl acetate is a major component used globally for mating disruption of this key agricultural pest.[9]

Experimental Protocols for Pheromone Evaluation

The identification and evaluation of pheromone efficacy involve a multi-step process combining analytical chemistry and behavioral assays.[3]

1. Pheromone Identification and Quantification: Gas Chromatography-Electroantennography (GC-EAG) This technique is fundamental for identifying biologically active compounds in a pheromone gland extract.

  • Objective: To pinpoint which specific chemical compounds in a female moth's pheromone gland extract elicit an olfactory response in a male moth's antenna.[3]

  • Procedure:

    • A sample of the pheromone extract is injected into a Gas Chromatograph (GC). The GC separates the extract into its individual chemical components based on their volatility and interaction with the chromatography column.

    • As the separated compounds exit the GC column, the effluent is split into two paths.

    • One path leads to a standard detector (like a Flame Ionization Detector - FID), which records the presence and quantity of each chemical component, generating a chromatogram.

    • The other path flows over a male moth's excised antenna, which is connected to electrodes.

    • When a compound that the antenna's receptors can detect passes over it, a change in the electrical potential across the antenna occurs.[3] This is amplified and recorded as an electroantennogram (EAG) response.

    • By aligning the peaks on the chromatogram with the EAG responses, researchers can identify the specific compounds that are biologically active.[3]

2. Behavioral Validation: Wind Tunnel Bioassay Once active components are identified, their behavioral effect must be confirmed in a controlled environment that simulates natural conditions.[3][10]

  • Objective: To confirm the behavioral activity of identified pheromone components and determine the optimal blend for attracting male moths.[3]

  • Procedure:

    • A wind tunnel is used to create a controlled, laminar airflow.[3][11]

    • A synthetic blend of the identified pheromone components, or individual components, is released from a dispenser at the upwind end of the tunnel.[3]

    • Male moths are released at the downwind end of the tunnel.

    • Researchers observe and score a sequence of behaviors, including activation (wing fanning), take-off, upwind flight (anemotaxis), casting (zigzagging flight), and contact with the pheromone source.[11]

    • Different blends and concentrations are tested to find the most effective combination that elicits the complete sequence of mating behavior.[10]

3. Field Efficacy Testing: Trapping and Mating Disruption Studies The final step is to evaluate the performance of the pheromone lure under real-world agricultural conditions.

  • Objective: To assess the effectiveness of the synthetic pheromone for population monitoring (mass trapping) or control (mating disruption).[1]

  • Procedure (Mass Trapping):

    • Different types of traps (e.g., bucket, delta, sticky) are baited with the optimized pheromone lure.[12]

    • Traps are placed in the field according to a specified experimental design, often including untreated control plots for comparison.[13]

    • The number of target male moths captured per trap is recorded at regular intervals.[1]

    • Data on trap design, lure dosage, and longevity are collected to determine the most efficient and cost-effective trapping system.[1][12]

  • Procedure (Mating Disruption):

    • A high density of pheromone dispensers is evenly distributed throughout the target area.

    • The goal is to permeate the air with the synthetic pheromone, making it difficult for male moths to locate calling females.

    • Efficacy is measured by monitoring the reduction in mating of tethered females placed in the treated area or by a significant reduction in trap catches in baited monitoring traps within the disruption zone.[4][14] A reduction in subsequent larval population and crop damage is the ultimate measure of success.[1]

Visualizing the Pheromone Evaluation Workflow

The following diagram illustrates the systematic process for developing and validating an effective pheromone-based pest management tool.

Pheromone_Evaluation_Workflow cluster_lab Laboratory Analysis cluster_field Field Validation A Pheromone Gland Extraction B GC-EAG Analysis (Component Identification) A->B Separation & Detection C Chemical Synthesis of Active Components B->C Identify Targets D Wind Tunnel Bioassay (Blend Optimization) C->D Test Synthetic Blends E Lure & Trap Optimization D->E Optimized Blend F Field Trapping Trials (Efficacy & Specificity) E->F Test Formulations G Mating Disruption Studies E->G Test Formulations H Pest Management Strategy F->H G->H

References

A Spectroscopic Comparison of Synthetic and Natural Tetradecadienyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetradecadienyl acetates are a class of chemical compounds, several of which are significant as insect sex pheromones, particularly for species in the Lepidoptera order.[1][2] A prominent example is (Z,E)-9,11-tetradecadienyl acetate (B1210297), a primary component of the sex pheromone for the Egyptian cotton leafworm (Spodoptera littoralis).[2] The accurate identification and verification of these compounds are crucial for their use in pest management strategies like mating disruption and monitoring.[3]

This guide provides a comparative overview of the spectroscopic properties of synthetic and natural tetradecadienyl acetate. For a specific isomer, the spectroscopic data from a pure synthetic standard and a pure, isolated natural product are expected to be identical. This comparison serves to confirm the chemical identity and purity of the samples. The data presented here are characteristic for (Z,E)-9,11-tetradecadienyl acetate (C₁₆H₂₈O₂, Molecular Weight: 252.39 g/mol ).[4][5]

Comparative Spectroscopic Data

The identity of a chemical compound is defined by its unique spectroscopic fingerprint. For this compound, key analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The data obtained from both high-purity synthetic and carefully isolated natural samples should be indistinguishable.

Spectroscopic TechniqueParameterExpected Value/Observation for (Z,E)-9,11-Tetradecadienyl Acetate
¹H NMR Chemical Shifts (δ)Specific proton signals corresponding to the acetate methyl group, methylene (B1212753) protons adjacent to the oxygen, allylic protons, vinylic protons of the conjugated diene system, and the terminal methyl group.
¹³C NMR Chemical Shifts (δ)Signals for the carbonyl carbon (~171 ppm), acetate methyl carbon (~21 ppm), methylene carbon attached to oxygen (~65 ppm), sp² carbons of the diene system (~125-135 ppm), and various sp³ carbons of the alkyl chain.[6]
Mass Spectrometry (EI) Molecular Ion Peak (M⁺)m/z = 252[7]
Key Fragment Ionsm/z = 192 ([M-CH₃COOH]⁺), representing the loss of acetic acid. Other fragments result from cleavage along the alkyl chain.[8]
FTIR Spectroscopy C=O Stretch (Ester)~1735-1745 cm⁻¹ (strong)[9]
C-O Stretch (Ester)~1240 cm⁻¹ and ~1100 cm⁻¹ (strong)[10]
C-H Stretch (Aliphatic)~2850-2960 cm⁻¹
C=C Stretch (Diene)~1600-1650 cm⁻¹ (variable intensity)

Experimental Protocols

Detailed and standardized methodologies are essential for obtaining high-quality, reproducible spectroscopic data for comparison.

Sample Preparation
  • Natural Sample Extraction: Pheromone glands are carefully dissected from the source insect (e.g., female moth). The glands are then extracted with a small volume of a high-purity non-polar solvent, such as hexane (B92381) or dichloromethane, for approximately 30 minutes.[11] The resulting extract can be concentrated if necessary using a gentle stream of nitrogen.

  • Synthetic Sample Preparation: A high-purity synthetic standard of this compound is dissolved in the same solvent used for the natural extract to an appropriate concentration for analysis.

  • NMR Sample Preparation: For ¹H or ¹³C NMR analysis, the solvent is evaporated, and the residue is redissolved in an appropriate deuterated solvent (e.g., Chloroform-d, CDCl₃).[12] Typical concentrations range from 1-5 mg for ¹H NMR and 5-30 mg for ¹³C NMR in 0.6-0.7 mL of solvent.[13] Due to the volatility and small sample sizes often encountered with natural pheromones, specialized micro-scale preparation techniques may be required.[14][15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for analyzing volatile insect pheromones, providing both separation and structural information.[11][16]

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, 250°C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is commonly used.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[17]

    • Oven Program: Initial temperature of 35-60°C, followed by a ramp of 8-10°C/min to a final temperature of 290°C, with a final hold time.[11][17]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 400.[17]

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural elucidation, confirming atom connectivity and stereochemistry.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice.

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Experiments: Standard ¹H, ¹³C, and 2D correlation experiments (e.g., COSY, HSQC) are performed to assign all signals comprehensively.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

  • Sample Interface: For liquid/oily samples like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr) or a diamond ATR (Attenuated Total Reflectance) accessory is used.

  • Data Acquisition: Spectra are typically collected over a range of 4000-600 cm⁻¹.[18]

  • Analysis: The spectrum is analyzed for characteristic absorption bands of the ester functional group (C=O and C-O stretching) and the aliphatic and olefinic C-H and C=C bonds.[9][19]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of synthetic and natural this compound.

G Workflow for Spectroscopic Comparison cluster_0 Sample Origin cluster_1 Preparation cluster_2 Spectroscopic Analysis cluster_3 Data Evaluation cluster_4 Conclusion synth Synthetic Standard dissolve Dissolution synth->dissolve natural Natural Source (Insect Gland) extract Solvent Extraction natural->extract gcms GC-MS dissolve->gcms nmr NMR dissolve->nmr ftir FTIR dissolve->ftir extract->gcms extract->nmr extract->ftir comparison Comparative Analysis gcms->comparison nmr->comparison ftir->comparison result Identity & Purity Confirmation comparison->result

Caption: Logical workflow for the comparative analysis.

Biosynthesis of this compound

In many moth species, this compound pheromones are synthesized de novo within specialized pheromone glands.[1] The biosynthetic pathway begins with common fatty acid metabolism.[1] For instance, the production of (Z,E)-9,12-tetradecadienyl acetate involves the desaturation of palmitic acid (16:acid) to form (Z)-11-hexadecenoic acid. This intermediate is then chain-shortened to (Z)-9-tetradecenoic acid.[20][21] A specific Δ12 desaturase introduces a second double bond to create (Z,E)-9,12-tetradecenoic acid, which is subsequently reduced to the corresponding alcohol and finally acetylated to yield the final acetate ester pheromone.[20][21]

The diagram below outlines this biosynthetic process.

G Biosynthesis of (Z,E)-9,12-Tetradecadienyl Acetate sub1 Palmitic Acid (16:0) sub2 (Z)-11-Hexadecenoic Acid sub1->sub2 Δ11 Desaturase sub3 (Z)-9-Tetradecenoic Acid sub2->sub3 Chain Shortening sub4 (Z,E)-9,12-Tetradecenoic Acid sub3->sub4 Δ12 Desaturase sub5 (Z,E)-9,12-Tetradecadien-1-ol sub4->sub5 Reduction product (Z,E)-9,12-Tetradecadienyl Acetate sub5->product Acetylation

Caption: Key steps in the pheromone biosynthesis pathway.

References

A Comparative Guide to the Behavioral Response of Male Moths to Tetradecadienyl Acetate Isomer Ratios

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise composition of sex pheromones is critical for chemical communication and reproductive isolation in moths. Tetradecadienyl acetate (B1210297), a common pheromone component, exists in various isomeric forms (e.g., differing in the geometry, Z or E, and position of double bonds). The ratio of these isomers in a female's pheromone blend is often the key determinant of species-specific attraction. An incorrect ratio can lead to reduced attraction or even active repulsion, a phenomenon crucial for maintaining distinct species boundaries.

This guide provides an objective comparison of male moth behavioral responses to different Tetradecadienyl acetate isomer ratios, supported by experimental data. It includes detailed methodologies for key bioassays and visual diagrams of experimental workflows and biological pathways to aid in research and development.

Data Presentation: Comparative Behavioral Responses

The following table summarizes quantitative and qualitative data from various studies, illustrating the species-specific responses of male moths to different blends of this compound isomers and other pheromone components.

Moth SpeciesFamilyPheromone Components & Ratio (by Isomer)Assay TypeBehavioral Response
Ostrinia nubilalis (European Corn Borer) - Z StrainCrambidae97:3 ratio of (Z)11-14:OAc to (E)11-14:OAcField Trapping / Wind TunnelStrong attraction; the opposite ratio is unattractive.[1]
Ostrinia nubilalis (European Corn Borer) - E StrainCrambidae1:99 ratio of (Z)11-14:OAc to (E)11-14:OAcField Trapping / Wind TunnelStrong attraction; the opposite ratio is unattractive.[1][2]
Choristoneura rosaceana (Obliquebanded Leafroller)TortricidaeFour-component blend: 96.5:1.8:1.4:0.2 ratio of (Z)11-14:Ac, (E)11-14:Ac, (Z)11-14:OH, and (Z)11-14:AlField TrappingThe complete four-component blend is 16.7-55.0 times more attractive than the main component alone.[3][4][5][6]
Choristoneura rosaceanaTortricidaeTwo-component blend: 37:63 ratio of (Z)11-14:Ac and (Z)11-14:OH (based on female emissions)Field TrappingMore than twice as attractive as a commercial three-component lure.[3][6]
Spodoptera littoralis (Tobacco Cutworm)NoctuidaeMajor component: (Z,E)-9,11-tetradecadienyl acetate. Tested with various minor components.Wind TunnelThe major component alone is sufficient to elicit the full mating sequence. A three-component blend was found to be more attractive than a five-component blend mimicking the natural pheromone.[7]
Spodoptera exigua (Beet Armyworm)NoctuidaeMajor component: (Z,E)-9,12-tetradecadienyl acetate.Electroantennography (EAG) / Wind TunnelStrong antennal and behavioral response to its major component.[8][9]
Heliothis virescensNoctuidaePheromone blend lacks certain acetates like (Z)11-16:OAc.Behavioral AssaysThe presence of (Z)11-16:OAc, a key component for the related H. subflexa, inhibits attraction of H. virescens males, aiding in reproductive isolation.[10]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing behavioral studies. Below are standardized protocols for two key experiments cited in pheromone research.

A wind tunnel bioassay provides a controlled environment to observe and quantify moth flight behavior in response to a pheromone plume.[11]

a. Setup and Environmental Conditions:

  • Construction: The tunnel is typically constructed from non-absorbent materials like glass or acrylic (e.g., 200 cm length x 75 cm width x 75 cm height) to prevent chemical contamination.[11][12]

  • Airflow: A fan pulls charcoal-filtered air through the tunnel to create a clean, laminar airflow at a consistent speed, typically 0.2 - 0.3 m/s, measured with an anemometer.[11][13]

  • Lighting: For nocturnal moths, experiments are conducted during the scotophase (dark period) under dim red light (~0.3-0.7 lux, >650 nm) to simulate night conditions without affecting moth behavior.[11][14]

  • Temperature and Humidity: Conditions are maintained to mimic the moth's natural activity period (e.g., 21-26°C, 70-80% relative humidity).[11]

b. Insect and Pheromone Preparation:

  • Moths: 2- to 3-day-old virgin male moths are used, as they are most responsive.[14] They are placed individually in release cages and acclimatized to the experimental room for at least 1-2 hours before the bioassay.[11]

  • Pheromone Source: A precise dose of the synthetic pheromone blend is applied to a dispenser, such as a filter paper or rubber septum. The solvent (e.g., hexane) is allowed to evaporate completely. A solvent-only dispenser serves as the control.

c. Bioassay Procedure:

  • Source Placement: The pheromone dispenser is placed at the upwind end of the tunnel.

  • Moth Release: A single moth in its release cage is positioned at the downwind end of the tunnel, typically 1.5-2.0 meters from the source.[13]

  • Observation: The cage is opened, and the moth's behavior is observed for a set period (e.g., 2-3 minutes).[14]

  • Data Collection: A checklist of behaviors is scored for each moth. Key behaviors include: taking flight (TF), oriented upwind flight (OR), reaching the halfway point (HW), approaching the source (APP), and landing on the source (LA).[13][15]

  • Replication and Cleaning: The procedure is repeated with a sufficient number of moths for statistical analysis. The tunnel is thoroughly cleaned with a solvent (e.g., ethanol) between trials to prevent cross-contamination.[11]

EAG measures the summed electrical potential from all olfactory receptor neurons on a moth's antenna in response to an odorant, providing a measure of antennal sensitivity.

a. Preparation:

  • Moth Immobilization: A male moth is anesthetized (e.g., with CO2 or by chilling) and restrained in a holder (e.g., a pipette tip or wax block), with one antenna exposed and immobilized.[16]

  • Electrode Preparation: Two glass capillary electrodes are pulled to a fine point. They are filled with a saline solution (e.g., Ringer's solution). Chlorinated silver wires are inserted into the capillaries to conduct the signal.[16]

b. Recording Procedure:

  • Electrode Placement: The reference electrode is inserted into a part of the moth's body, often the eye or the head capsule. The recording electrode is carefully brought into contact with the distal tip of the antenna, or the antenna is inserted into the electrode.[17]

  • Airflow: A continuous stream of charcoal-filtered, humidified air is passed over the antenna.

  • Odor Stimulation: A puff of air (e.g., 0.5 seconds) carrying a known concentration of the test pheromone is injected into the continuous airstream via a stimulus controller.

  • Signal Acquisition: The voltage difference between the two electrodes is amplified, filtered, and recorded by a computer. The negative deflection from the baseline following the stimulus is the EAG response, measured in millivolts (mV).

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in pheromone response research.

experimental_workflow cluster_exec Execution Phase cluster_analysis Analysis Phase Pheromone Pheromone Blend Preparation Moth Moth Acclimatization (Virgin Males) Release Moth Release (Downwind) Tunnel Wind Tunnel Setup & Calibration Observe Behavioral Observation (e.g., 3 min) Release->Observe Record Record Key Behaviors (Flight, Source Contact) Observe->Record Analyze Statistical Analysis (% Response) Record->Analyze olfactory_pathway P Pheromone Molecule OR Odorant Receptor (OR) on Neuron P->OR Binds AP Action Potential (Neural Signal) OR->AP Triggers AL Antennal Lobe (Primary Processing) AP->AL Transmits to Brain Higher Brain Centers AL->Brain Relays to Response Behavioral Response Brain->Response Initiates isomer_effects Ratio Isomer Ratio Optimal Optimal Ratio (e.g., 97:3 for O. nubilalis Z-strain) Ratio->Optimal Suboptimal Suboptimal Ratio (e.g., 80:20) Ratio->Suboptimal Antagonist Antagonistic Blend (e.g., wrong isomer or inhibitor) Ratio->Antagonist Attraction Peak Attraction Upwind Flight, Mating Optimal->Attraction Reduced Reduced Attraction Disoriented Flight Suboptimal->Reduced Inhibition Inhibition / Repulsion No Response or Avoidance Antagonist->Inhibition

References

A Comparative Analysis of Tetradecadienyl Acetate Trap Designs for Insect Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of various trap designs baited with tetradecadienyl acetate (B1210297), a common insect pheromone component, reveals significant differences in capture efficacy. This guide synthesizes findings from field trials to aid researchers and pest management professionals in selecting the most effective trapping systems.

Tetradecadienyl acetate is a key component in the sex pheromones of numerous lepidopteran pests, including the tomato leafminer (Tuta absoluta), the fall armyworm (Spodoptera frugiperda), and the western bean cutworm (Striacosta albicosta). Effective monitoring of these pests is crucial for timely and targeted pest management strategies. A critical factor influencing the success of pheromone-based monitoring is the design of the trap itself. This guide provides a detailed comparison of different trap designs based on published field trial data.

Experimental Protocols

To ensure objective comparisons, field trials for pheromone traps typically follow a standardized protocol. The methodologies outlined below are representative of the key experiments cited in this guide.

A typical experimental workflow for comparing trap designs involves several key stages:

  • Site Selection and Preparation: Field trials are conducted in areas with known populations of the target insect pest. The experimental area is divided into blocks to account for potential environmental variability.

  • Trap and Lure Selection: A variety of trap designs are chosen for comparison. These may include commercially available options like Delta, funnel, and sticky traps, as well as locally made versions.[1] All traps are baited with lures containing a standardized dose of this compound.

  • Experimental Design: A randomized complete block design is commonly employed. This involves placing one of each trap type in each block, with the placement of traps within a block being random. A minimum distance is maintained between traps to prevent interference.[2]

  • Trap Deployment: Traps are deployed in the field at a specified height and density.[3][4] Trap height can significantly influence capture rates and is often standardized based on the flight behavior of the target species.[3]

  • Data Collection: Traps are inspected at regular intervals (e.g., weekly), and the number of captured target insects is recorded.[4] Non-target species may also be noted to assess the selectivity of the trap design.[1]

  • Data Analysis: The collected data are subjected to statistical analysis, typically using an Analysis of Variance (ANOVA), to determine if there are significant differences in the capture rates of the different trap designs.[5]

G cluster_setup Experimental Setup cluster_deployment Field Deployment cluster_monitoring Data Collection cluster_analysis Analysis & Conclusion A Site Selection (e.g., Tomato Field) B Trap Design Selection (e.g., Water, Delta, Funnel) A->B C Pheromone Lure Preparation (this compound) B->C D Experimental Design (e.g., Randomized Block) C->D E Trap Installation (Specified height and density) D->E F Lure Placement in Traps E->F G Regular Trap Inspection (e.g., Weekly) F->G H Counting Captured Target Insects G->H I Data Recording H->I J Statistical Analysis (e.g., ANOVA) I->J K Comparison of Trap Efficacy J->K L Conclusion and Recommendations K->L

Experimental workflow for trap comparison.

Data Presentation: A Case Study on the Tomato Leafminer (Tuta absoluta)

A field study conducted in the Chikkamagaluru district of Karnataka, India, provides a clear quantitative comparison of three different trap designs for capturing the tomato leafminer, Tuta absoluta.[5] The pheromone used in this study typically contains a blend including a this compound isomer. The results of this study are summarized in the table below.

Trap DesignAverage Moth Catches per TrapPercentage of Total Moths Captured
Delta Trap119.0873%
Yellow Sticky Trap40.0424%
Wota Trap (Water Pan)6.924%

Data from a study on moth catches for Tuta absoluta in open field conditions.[5]

Comparative Analysis of Trap Designs

The data clearly indicates that for Tuta absoluta, the Delta trap was significantly more effective than the yellow sticky trap and the wota trap.[5] The triangular shape and sticky nature of the Delta trap likely contribute to its high capture rate.[5]

Bucket and funnel traps have also been shown to be highly effective for capturing other noctuid moths like the fall armyworm and Helicoverpa gelotopoeon.[1][6] These traps are generally more robust and have a higher capacity than sticky traps, making them suitable for areas with high pest populations.[1][7] In some studies, homemade bucket traps performed as well as or better than commercially available options and were considerably cheaper.[6]

Sticky traps , while less effective in the Tuta absoluta study, can be useful for monitoring a broader range of insects.[5] However, a significant drawback is their lack of selectivity, often capturing beneficial insects and non-target species.[5] The efficiency of sticky traps can also decrease as the sticky surface becomes covered with insects and debris.[1]

Water pan traps (wota traps) were the least effective in the cited study for Tuta absoluta.[5] Practical challenges with water traps in open field conditions include maintaining the water level due to evaporation and the potential for captured moths to escape.[5]

Pheromone Reception and Signaling Pathway

The attraction of an insect to a pheromone like this compound is a complex process involving a series of physiological events. The following diagram illustrates a generalized pathway of pheromone reception and signal transduction in moths.

G cluster_reception Signal Reception cluster_transduction Signal Transduction cluster_processing Neural Processing cluster_response Behavioral Response A Pheromone Molecules (this compound) B Binding to Odorant Binding Proteins (OBPs) A->B C Transport to Olfactory Receptor Neuron (ORN) Dendrite B->C D Activation of Olfactory Receptors (ORs) C->D E Ion Channel Opening D->E F Generation of Action Potential E->F G Signal Transmission to Antennal Lobe F->G H Processing in Glomeruli G->H I Higher Brain Center Interpretation H->I J Initiation of Motor Commands I->J K Oriented Flight Towards Source J->K

Pheromone reception and response pathway.

This process begins with the pheromone molecules binding to odorant binding proteins in the insect's antennae. This complex is then transported to olfactory receptors on the surface of nerve cells, triggering a nerve impulse. This signal is then processed in the brain, leading to a behavioral response, such as flight towards the pheromone source.

Conclusion

The selection of an appropriate trap design is a critical component of an effective insect monitoring program using this compound lures. Field trial data suggests that for certain key pests like the tomato leafminer, Delta traps offer superior performance. For other noctuid moths, bucket and funnel traps have demonstrated high efficacy. While sticky traps can be useful in some contexts, their lack of selectivity is a significant consideration. The choice of trap should be guided by the target pest, environmental conditions, and the specific goals of the monitoring program.

References

Cross-Species Attraction to Tetradecadienyl Acetate Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of insect chemical communication is paramount for developing effective and species-specific pest management strategies. Tetradecadienyl acetate (B1210297) isomers are a class of insect sex pheromones utilized by a wide range of species, primarily within the order Lepidoptera. The stereochemistry of these molecules plays a critical role in their biological activity, with different isomers often eliciting varied behavioral responses, from strong attraction to inhibition, both within and across species. This guide provides a comparative analysis of the cross-species attraction to various tetradecadienyl acetate isomers, supported by experimental data from electrophysiological and behavioral assays.

Quantitative Comparison of Electrophysiological and Behavioral Responses

The following table summarizes the electroantennographic (EAG) and behavioral responses of several insect species to different isomers of this compound. EAG data provides a measure of the sensitivity of the insect's antenna to a specific compound, while behavioral assays, such as wind tunnel and field trapping studies, offer insights into the compound's ability to elicit an attractive response.

Insect SpeciesFamilyIsomer(s)Experimental MethodQuantitative ResponseKey Findings
Spodoptera exigua (Beet Armyworm)Noctuidae(Z,E)-9,12-Tetradecadienyl acetateElectroantennography (EAG)~1.8 ± 0.2 mV (at 1000 ng)[1]Strong antennal response to its major pheromone component.
Spodoptera litura (Tobacco Cutworm)Noctuidae(Z,E)-9,12-Tetradecadienyl acetateElectroantennography (EAG)Significant, but weaker than S. exigua[1]Responds to the shared component, but less strongly than the species for which it is the major component.
Spodoptera litura (Tobacco Cutworm)Noctuidae(Z,E)-9,11-Tetradecadienyl acetateElectroantennography (EAG)Stronger response than to (Z,E)-9,12-TDA[1]Demonstrates specificity to its own major pheromone component.
Argyrotaenia velutinana (Redbanded Leafroller)Tortricidae(Z)-11-Tetradecenyl acetateElectroantennography (EAG)Significant antennal response[2]Strong response to the major component of its pheromone blend.
Argyrotaenia velutinana (Redbanded Leafroller)Tortricidae(E)-11-Tetradecenyl acetateElectroantennography (EAG)Weak antennal response at high dosages[2]Demonstrates the importance of isomeric configuration in eliciting a strong physiological response.
Argyrotaenia velutinana (Redbanded Leafroller)Tortricidae92:8 blend of (Z)-11- and (E)-11-Tetradecenyl acetateField TrappingOptimal male attraction[2]A specific blend of isomers is crucial for maximal behavioral response in the field.
Euhyponomeutoides albithoracellus (Currant Bud Moth)Yponomeutidae1:1 blend of (E)-11- and (Z)-11-Tetradecenyl acetateField TrappingStrong attraction of males[3]Both isomers are necessary for attraction, and the presence of corresponding alcohols significantly reduces catches.[3]
Maruca vitrata (Legume Pod Borer)Crambidae(Z,E)-10,12-HexadecadienalElectroantennography (EAG)2.72 mVWhile not a this compound, this related compound shows the highest EAG response in this species compared to other isomers.[4]

Experimental Protocols

A clear understanding of the methodologies used to generate the above data is essential for accurate interpretation and for designing future comparative studies.

Electroantennography (EAG)

Objective: To measure the summed electrical potential from the olfactory receptor neurons on an insect's antenna in response to a volatile stimulus.

Methodology:

  • Insect Preparation: An adult insect (typically a male for sex pheromone studies) is immobilized, often by restraining it in a pipette tip or on a wax block, with its head and antennae exposed.

  • Electrode Placement: Two microelectrodes are used. The recording electrode, a fine-tipped glass capillary filled with a conductive saline solution (e.g., Ringer's solution), is carefully brought into contact with the distal end of the antenna. The reference electrode is inserted into the insect's head or another part of the body to complete the electrical circuit.

  • Odorant Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air containing a known concentration of the test isomer, loaded onto a piece of filter paper within a Pasteur pipette, is injected into the continuous airstream for a precise duration (e.g., 500 ms).

  • Data Acquisition: The change in electrical potential between the two electrodes upon stimulation is amplified and recorded by a computer. The amplitude of this depolarization is measured in millivolts (mV) and represents the EAG response.

  • Controls: A solvent blank (the solvent used to dissolve the pheromone, e.g., hexane) is used as a negative control to ensure that the response is due to the pheromone and not the solvent. A standard compound known to elicit a response is often used as a positive control.

Wind Tunnel Bioassay

Objective: To observe and quantify the behavioral responses of insects to a pheromone plume in a controlled environment that simulates natural conditions.

Methodology:

  • Tunnel Setup: A wind tunnel with controlled laminar airflow (typically 0.2-0.5 m/s), temperature, humidity, and lighting (often dim red light for nocturnal insects) is used.

  • Pheromone Source: A dispenser (e.g., a rubber septum or filter paper) is loaded with a precise amount of the test isomer or blend and placed at the upwind end of the tunnel.

  • Insect Acclimation and Release: Insects are acclimated to the tunnel conditions before being released individually from a platform at the downwind end.

  • Behavioral Observation: The flight path and specific behaviors of the insect are recorded, often with a video camera. Key behaviors quantified include:

    • Activation: Any movement in response to the pheromone.

    • Take-off: Initiation of flight.

    • Upwind flight: Oriented flight towards the pheromone source.

    • Casting: Zigzagging flight perpendicular to the wind direction.

    • Source contact: Landing on or near the pheromone source.

  • Data Analysis: The percentage of insects exhibiting each behavior is calculated. Statistical analyses are used to compare the responses to different isomers or blends.

Field Trapping

Objective: To assess the attractiveness of different pheromone isomers or blends to a target insect population in a natural environment.

Methodology:

  • Lure Preparation: Pheromone lures are created by applying a precise amount of the test compound(s) to a dispenser, such as a rubber septum.

  • Trap Deployment: The lures are placed in insect traps (e.g., sticky traps, funnel traps) which are then deployed in the field. A randomized block design is typically used to minimize the influence of location on trap catch. Traps are spaced sufficiently far apart to avoid interference.

  • Data Collection: Traps are checked at regular intervals, and the number of captured target insects is recorded.

  • Data Analysis: The mean number of insects captured per trap for each treatment is calculated. Statistical tests are used to determine if there are significant differences in attractiveness between the tested isomers or blends.

Signaling Pathways and Experimental Workflows

The perception of this compound isomers begins at the molecular level on the insect's antenna and culminates in a behavioral response. The following diagrams, generated using the DOT language, illustrate the key steps in this process and a typical experimental workflow for comparing isomer attraction.

PheromoneSignalingPathway cluster_antenna Antennal Sensillum cluster_brain Insect Brain Pheromone Pheromone Molecule PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Olfactory Receptor (OR) PBP->OR Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation Signal Action Potential ORN->Signal Signal Transduction AL Antennal Lobe (AL) Signal->AL MGC Macroglomerular Complex (MGC) AL->MGC Pheromone Processing PN Projection Neuron (PN) MGC->PN MB Mushroom Body (Learning & Memory) PN->MB LH Lateral Horn (Innate Behavior) PN->LH Behavior Behavioral Response LH->Behavior

Pheromone Signaling Pathway from Antenna to Brain.

ExperimentalWorkflow cluster_lab Laboratory Analysis cluster_field Field Validation EAG Electroantennography (EAG) - Compare antennal responses - Determine sensitivity DataAnalysis Comparative Data Analysis - Statistical comparison of responses - Determine isomeric specificity EAG->DataAnalysis WindTunnel Wind Tunnel Bioassay - Quantify behavioral responses - Analyze flight patterns WindTunnel->DataAnalysis FieldTrapping Field Trapping - Assess real-world attraction - Compare trap captures FieldTrapping->DataAnalysis IsomerA Isomer A (e.g., Z,E-TDA) IsomerA->EAG IsomerA->WindTunnel IsomerA->FieldTrapping IsomerB Isomer B (e.g., Z,Z-TDA) IsomerB->EAG IsomerB->WindTunnel IsomerB->FieldTrapping

Experimental Workflow for Comparing Isomer Attraction.

References

Safety Operating Guide

Proper Disposal Procedures for Tetradecadienyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the operational handling and disposal of tetradecadienyl acetate (B1210297), this document outlines procedural, step-by-step guidance to ensure the safety of laboratory personnel and compliance with environmental regulations.

Tetradecadienyl acetate and its isomers are common components in insect pheromone lures used in research and agricultural settings.[1][2] Proper disposal is crucial to prevent environmental contamination and ensure a safe laboratory environment. The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration.[3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4] Adherence to appropriate personal protective equipment (PPE) is mandatory.

Key Hazards:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[5][6]

  • Respiratory Irritation: May cause respiratory irritation.[5]

  • Combustibility: The material is combustible but may not ignite readily.[5]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., tested according to EN 374).[5]

  • Eye Protection: Tightly fitting safety goggles or a face shield.[4]

  • Lab Coat: A standard lab coat or fire/flame-resistant impervious clothing.[4]

  • Respiratory Protection: If ventilation is inadequate or if exposure limits are exceeded, a full-face respirator is recommended.[4]

Quantitative Data Summary

For safe handling and storage, it is important to be aware of the chemical and physical properties of this compound. The following table summarizes key quantitative data for a specific isomer, (9Z,11E)-9,11-tetradecadienyl acetate.

PropertyValue
Molecular Formula C16H28O2
Molecular Weight 252.39 g/mol
CAS Number 50767-79-8

(Data for (9Z,11E)-9,11-tetradecadienyl acetate)[3]

Step-by-Step Disposal Procedure

The recommended disposal route for this compound is through a licensed hazardous waste disposal facility. In-laboratory neutralization is not advised without specific, validated protocols.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads, gloves) in a dedicated, chemically compatible, and clearly labeled waste container.[7]

  • Ensure the container is kept tightly closed when not in use.[4][5]

2. Labeling and Storage:

  • Label the waste container with "Hazardous Waste," the chemical name "this compound," and any other components in the waste stream.[7]

  • Store the container in a designated, well-ventilated, and cool, dry area away from incompatible materials and sources of ignition.[4][8] Do not store with strong oxidizing agents.[2]

3. Accidental Spill Cleanup:

  • In the event of a spill, ensure adequate ventilation and wear appropriate PPE.[3]

  • Remove all sources of ignition.[3][4]

  • Contain the spill using an absorbent material such as sawdust, diatomite, sand, or a universal binder.[5]

  • Collect the absorbed material and place it into a suitable, closed container for disposal.[3][4]

  • Wash the spill area thoroughly with soap and water.[6]

4. Disposal of Pheromone Lures and Wrappers:

  • Used pheromone lures and their wrappers should be disposed of properly to avoid unintended environmental release.[1][9]

  • Place used lures and packaging into a sealed bag or container and dispose of them as hazardous waste along with other contaminated materials.[10]

5. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[7][11]

  • The material will likely be disposed of via controlled incineration with flue gas scrubbing.[3]

Experimental Protocols

Currently, there are no widely established and validated experimental protocols for the in-laboratory chemical neutralization of this compound for disposal purposes. The recommended and safest method remains collection and disposal by a licensed hazardous waste facility.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Collection & Containment cluster_2 Storage cluster_3 Disposal start Start: Identify Tetradecadienyl Acetate Waste ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe collect_waste Collect Waste in a Labeled, Compatible Container ppe->collect_waste store_waste Store in a Cool, Dry, Well-Ventilated Area collect_waste->store_waste spill_cleanup Clean Spills with Absorbent Material spill_cleanup->collect_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs incineration Professional Disposal: Controlled Incineration contact_ehs->incineration end End: Waste Disposed incineration->end

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Tetradecadienyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tetradecadienyl Acetate (B1210297)

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Tetradecadienyl acetate. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure research environment.

Chemical Identifier:

  • Substance Name: this compound

  • CAS Number: 31654-77-0 (for (Z,E)-9,12-isomer)

Hazard Identification and Precautionary Statements:

This compound is classified with the following hazards. Adherence to the corresponding precautionary measures is mandatory.

Hazard ClassHazard Statement
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritation.
Precautionary CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]
P302+P352IF ON SKIN: Wash with plenty of water.[2][3][4]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTRE/doctor if you feel unwell.[1]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[1]
P501Dispose of contents/container to an industrial combustion plant.[1]

Personal Protective Equipment (PPE) Protocol

The following table outlines the required PPE for handling this compound. Proper selection and use of PPE are critical to minimize exposure risk.

Body PartRequired PPESpecifications and Guidelines
Hands Chemical-resistant glovesMust be inspected prior to use. Tested according to EN 374.[1][4][5] Nitrile gloves are a suitable option. For re-use, clean gloves before removal and air them well.[1]
Eyes/Face Safety goggles or face shieldTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required.[4][5]
Body Protective clothingWear fire/flame resistant and impervious clothing.[4][5] A lab coat or chemical-resistant suit is recommended.
Respiratory Full-face respiratorRequired if exposure limits are exceeded, irritation is experienced, or in case of inadequate ventilation.[2][4][5]

Emergency and First Aid Procedures

Immediate and appropriate response is crucial in the event of an exposure or spill.

SituationFirst Aid / Emergency Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3][4][5] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[2][3][4][5]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.[1][2][3][4][5] Seek medical advice if irritation persists.[6]
Eye Contact Rinse cautiously with clean, fresh water for at least 15 minutes, holding the eyelids apart.[1][2][3][4][5] Remove contact lenses if present and easy to do.[1] Continue rinsing and consult a doctor.
Ingestion Rinse mouth with water. Do NOT induce vomiting.[1][2][3][4][5] Never give anything by mouth to an unconscious person.[2][3][4][5][6] Call a doctor or Poison Control Center immediately.[2][3][4][5]
Spill Evacuate personnel to a safe area. Ensure adequate ventilation.[4][5] Remove all sources of ignition.[4][5] Absorb the spill with inert material (e.g., sand, diatomite, universal binder) and collect for disposal in a suitable, closed container.[4][6] Do not let the chemical enter drains.[4][5]

Handling and Disposal Plan

Operational Handling:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][4][6] Local exhaust ventilation is recommended.[7]

  • Hygiene: Wash hands thoroughly after handling.[1][6] Do not eat, drink, or smoke in the handling area.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][6] Keep away from incompatible materials.[7]

Disposal Protocol:

  • Chemical Waste: Dispose of this compound at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Do not contaminate water, foodstuffs, or soil.[4]

  • Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous waste.[7] They can be triple-rinsed and offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill.[4]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Chemical Handling Chemical Handling Don PPE->Chemical Handling Enter Work Area Decontaminate Workspace Decontaminate Workspace Chemical Handling->Decontaminate Workspace Experiment Complete Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Dispose Waste Dispose Waste Doff PPE->Dispose Waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.